4-Methoxy-3-methylbenzyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-1-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEHNICAPZVKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209554 | |
| Record name | 4-Methoxy-3-methylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60736-71-2 | |
| Record name | 4-Methoxy-3-methylbenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60736-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-methylbenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060736712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-3-methylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60736-71-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of 4-Methoxy-3-methylbenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Methoxy-3-methylbenzyl chloride (CAS No: 60736-71-2). The information is presented to be a valuable resource for laboratory work, chemical synthesis, and safety assessments.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, application in synthetic routes, and for purification processes. Below is a summary of its key physical data.
Data Presentation
| Physical Property | Value |
| Molecular Formula | C₉H₁₁ClO |
| Molecular Weight | 170.64 g/mol |
| Boiling Point | 143 °C at 25 mmHg |
| Density | 1.11 g/cm³ |
| Melting Point | Data not readily available |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of liquid organic compounds such as this compound.
Determination of Boiling Point by Distillation
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For purification and identification, distillation is a standard method for determining the boiling point.
Apparatus:
-
Round-bottom flask
-
Distillation head (still head)
-
Condenser
-
Thermometer
-
Receiving flask
-
Heating mantle
-
Boiling chips
Procedure:
-
The liquid sample (this compound) is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled. The thermometer is positioned in the distillation head such that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Cooling water is circulated through the outer jacket of the condenser.
-
The heating mantle is turned on and the liquid is heated to a gentle boil.
-
As the liquid boils, the vapor rises into the distillation head. The temperature on the thermometer will rise and then stabilize.
-
The constant temperature at which the liquid is condensing and being collected in the receiving flask is recorded as the boiling point.
Determination of Density using a Pycnometer
Density is the mass of a substance per unit volume. A pycnometer (or specific gravity bottle) is a piece of laboratory glassware used for precise density measurements of liquids.
Apparatus:
-
Pycnometer
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance.
-
The pycnometer is then filled with the liquid sample (this compound), ensuring no air bubbles are trapped inside. The stopper is inserted, and any excess liquid that overflows is carefully wiped off.
-
The filled pycnometer is weighed to determine the mass of the liquid.
-
The pycnometer is emptied, cleaned, and then filled with a reference liquid of known density, typically distilled water, at the same temperature.
-
The mass of the reference liquid is determined by weighing the filled pycnometer.
-
The volume of the pycnometer is calculated using the mass and known density of the reference liquid.
-
The density of the sample liquid is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.
Logical Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound.
Caption: A logical workflow for the determination and documentation of the physical properties of a chemical compound.
4-Methoxy-3-methylbenzyl chloride synthesis from 4-methoxy-3-methylbenzyl alcohol.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-methoxy-3-methylbenzyl chloride from its corresponding alcohol, 4-methoxy-3-methylbenzyl alcohol. This guide provides a comparative analysis of established chlorination methods, detailed experimental protocols, and the underlying chemical principles. The information is intended to support research and development in medicinal chemistry and organic synthesis, where this compound may serve as a key intermediate.
Overview of Synthetic Strategies
The conversion of benzylic alcohols to their corresponding chlorides is a fundamental transformation in organic synthesis. Several reagents and conditions can achieve this, with the choice often depending on the substrate's sensitivity, desired yield, and scalability. For the synthesis of this compound, two prominent methods are presented: chlorination using thionyl chloride and a milder approach utilizing 2,4,6-trichloro-1,3,5-triazine (TCT) with a catalytic amount of dimethyl sulfoxide (DMSO).
Comparative Data of Chlorination Methods
The following table summarizes quantitative data for the chlorination of benzyl alcohols using different methodologies, providing a comparative overview for the synthesis of this compound.
| Method | Reagent | Solvent | Substrate | Reaction Time | Temperature | Yield (%) | Reference |
| Method 1 | Thionyl Chloride (SOCl₂) | Chloroform | p-Methoxybenzyl alcohol | 2 hours | Reflux | Not specified | [1] |
| Method 2 | 2,4,6-Trichloro-1,3,5-triazine (TCT) / DMSO (catalytic) | Acetonitrile | 4-Methoxybenzyl alcohol | 5 hours | Room Temp. | 79% | [2] |
| Method 2 | 2,4,6-Trichloro-1,3,5-triazine (TCT) / DMSO | Anhydrous DMSO | 4-Chlorobenzyl alcohol | 25 minutes | Room Temp. | 76% | [2] |
Detailed Experimental Protocols
Method 1: Chlorination using Thionyl Chloride
This protocol is adapted from the synthesis of p-methoxybenzyl chloride and is a robust method for the preparation of benzylic chlorides.[1]
Reaction Scheme:
Materials:
-
4-Methoxy-3-methylbenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve 4-methoxy-3-methylbenzyl alcohol in anhydrous chloroform.
-
Slowly add thionyl chloride dropwise to the stirred solution at room temperature. An exothermic reaction may occur, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Method 2: Mild Chlorination using TCT and Catalytic DMSO
This method offers a highly chemoselective and rapid chlorination of benzyl alcohols under neutral conditions, making it suitable for substrates with acid-labile functional groups.[2][3][4]
Reaction Scheme:
Materials:
-
4-Methoxy-3-methylbenzyl alcohol
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Acetonitrile, anhydrous
-
Diethyl ether (Et₂O)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Silica gel pad
Procedure:
-
In a dry round-bottom flask, prepare a mixture of a catalytic amount of anhydrous DMSO (0.2 equivalents) and TCT (1.2 equivalents) in anhydrous acetonitrile.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-methoxy-3-methylbenzyl alcohol (1 equivalent) in anhydrous acetonitrile to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 5 hours.[2]
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether.
-
Wash the organic phase with water multiple times to remove DMSO and other water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by filtering through a short pad of silica gel, eluting with petroleum ether, to afford the pure this compound.[2]
Reaction Mechanism and Workflow
The reaction of benzyl alcohols with thionyl chloride typically proceeds through an SNi (internal nucleophilic substitution) mechanism, which can also have SN1 or SN2 characteristics depending on the solvent and substrate. The use of TCT/DMSO is proposed to proceed via an SN2 pathway.[3]
Below is a diagram illustrating the general experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Thionyl chloride is a corrosive and toxic reagent. It reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Chloroform is a suspected carcinogen and should be handled with care.
-
TCT can be irritating to the skin and respiratory system.
-
Always neutralize acidic waste before disposal.
This guide provides a comprehensive overview for the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and available equipment, always prioritizing safety.
References
- 1. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
An In-depth Technical Guide to the Isomers of C9H11ClO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of the chemical formula C9H11ClO. The document is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. It covers the nomenclature, physicochemical properties, synthesis protocols, and potential biological relevance of various isomers.
Introduction to the Isomers of C9H11ClO
The molecular formula C9H11ClO represents a multitude of structural isomers, each with unique chemical and physical properties. These isomers can be broadly categorized into several functional groups, including ketones, phenols, ethers, and aldehydes. The position of the chlorine atom and the arrangement of the carbon skeleton further contribute to the diversity of these compounds. Understanding the specific characteristics of each isomer is crucial for applications in medicinal chemistry, materials science, and organic synthesis. Isomerism plays a critical role in determining the biological activity of molecules, as different spatial arrangements can lead to varied interactions with biological targets.
IUPAC Nomenclature and Classification of C9H11ClO Isomers
The systematic naming of each isomer is essential for unambiguous communication in a scientific context. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for this purpose. The isomers of C9H11ClO can be classified based on their primary functional group.
Ketone Isomers
A significant number of C9H11ClO isomers are ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms. The IUPAC nomenclature for ketones involves identifying the longest carbon chain containing the carbonyl group and replacing the "-e" suffix of the parent alkane with "-one".[1] The position of the carbonyl group and any substituents are indicated by numbers. For aromatic ketones, derivatives of acetophenone or propiophenone are common.[2]
Examples of Ketone Isomers:
-
Chloropropiophenones: These are prominent isomers where a propanoyl group is attached to a chlorobenzene ring.
-
2'-Chloropropiophenone
-
3'-Chloropropiophenone
-
4'-Chloropropiophenone
-
-
Other Ketone Isomers:
-
1-(2-Chlorophenyl)propan-1-one
-
1-(3-Chlorophenyl)propan-1-one
-
1-(4-Chlorophenyl)propan-1-one
-
3-Chloro-1-phenylpropan-1-one
-
2-Chloro-1-phenylpropan-1-one
-
1-(4-Chlorophenyl)-2-methylpropan-1-one
-
Phenolic Isomers
Phenolic isomers contain a hydroxyl (-OH) group directly attached to a benzene ring.[3] The parent name for these compounds is "phenol". Substituents on the benzene ring are named and numbered, with the carbon bearing the hydroxyl group designated as position 1.[4]
Examples of Phenolic Isomers:
-
2-Chloro-3-propylphenol
-
4-Chloro-2-propylphenol
-
2-Chloro-4-(propan-2-yl)phenol
-
4-Chloro-2-(propan-2-yl)phenol
Ether Isomers
Ether isomers feature an oxygen atom connected to two alkyl or aryl groups (R-O-R').[5] In IUPAC nomenclature, the smaller alkoxy group is named as a substituent on the larger parent chain.[6][7]
Examples of Ether Isomers:
-
1-Chloro-3-(propan-2-yloxy)benzene[8]
-
(2-Chloropropoxy)benzene[9]
-
(3-Chloropropoxy)benzene
-
4-(2-Chloroethyl)phenyl methyl ether
-
1-(Chloromethyl)-4-ethoxybenzene
Aldehyde Isomers
Examples of Aldehyde Isomers:
Quantitative Data Summary
The following tables summarize key quantitative data for representative isomers of C9H11ClO.
Table 1: Physicochemical Properties of Selected C9H11ClO Isomers
| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4'-Chloropropiophenone | 6285-05-8 | 168.62 | 34-37[13] | 152 @ 30 mmHg[14] |
| 3'-Chloropropiophenone | 34841-35-5 | 168.62 | 44-46 | 115-117 @ 5 mmHg |
| 1-(Chloromethyl)-4-ethylbenzene | 1467-05-6 | 154.64 | -21[15] | 111 @ 26 mmHg[15] |
| (2-Chloropropoxy)benzene | 53491-30-8 | 170.63 | - | - |
| 1-Chloro-3-(propan-2-yloxy)benzene | 51241-42-0 | 170.63 | - | - |
Table 2: Spectroscopic Data for 4'-Chloropropiophenone
| Spectroscopic Technique | Key Signals |
| ¹³C NMR (CDCl₃) | Signals corresponding to aromatic and aliphatic carbons.[16] |
| ¹H NMR (CDCl₃) | Signals for aromatic protons, ethyl group protons. |
| IR Spectroscopy | Strong C=O stretch for an aromatic ketone (~1685-1666 cm⁻¹).[17] |
Experimental Protocols
Detailed methodologies for the synthesis of key isomers are provided below. These protocols can often be adapted for the synthesis of related isomers.
Synthesis of 4'-Chloropropiophenone
Reaction: Friedel-Crafts Acylation of Chlorobenzene with Propionyl Chloride.
Materials:
-
Chlorobenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, suspend anhydrous aluminum chloride in dichloromethane.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Add a solution of chlorobenzene in dichloromethane to the flask.
-
Add propionyl chloride dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4'-chloropropiophenone by recrystallization or vacuum distillation.
Synthesis of 3'-Chloropropiophenone via Grignard Reaction
Reaction: Grignard reaction of 3-chlorobenzonitrile with ethylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Ethyl bromide
-
3-Chlorobenzonitrile
-
Hydrochloric acid (6N)
-
Ethyl acetate
Procedure:
-
Activate magnesium turnings in a dry three-necked flask under a nitrogen atmosphere.
-
Add a solution of ethyl bromide in dry diethyl ether dropwise to initiate the formation of the Grignard reagent (ethylmagnesium bromide).
-
Once the Grignard reagent is formed, add a solution of 3-chlorobenzonitrile in dry diethyl ether dropwise at room temperature.
-
Stir the reaction mixture overnight.
-
Cool the mixture in an ice bath and hydrolyze by the slow addition of 6N hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over a suitable drying agent, and concentrate under reduced pressure to yield the crude product.
-
Purify the 3'-chloropropiophenone by crystallization or column chromatography.
Mandatory Visualizations
Logical Workflow for Isomer Identification
The following diagram illustrates a general workflow for the identification and characterization of C9H11ClO isomers.
Caption: A logical workflow for the identification of C9H11ClO isomers.
Synthetic Pathway for 4'-Chloropropiophenone
The following diagram illustrates the Friedel-Crafts acylation reaction for the synthesis of 4'-chloropropiophenone.
Caption: Synthetic pathway for 4'-chloropropiophenone synthesis.
Biological Activity and Toxicological Profile
The biological activity and toxicity of C9H11ClO isomers are of significant interest to drug development professionals. Generally, chlorinated aromatic compounds can exhibit a range of biological effects, and their toxicity is a key consideration.
Potential Biological Activities
While specific data for many C9H11ClO isomers are limited, related compounds have shown various biological activities. For instance, some chlorinated phenols and their derivatives are known to have antimicrobial properties.[18][19] The presence of a chlorine atom can influence a molecule's lipophilicity and its ability to interact with biological targets. The ketone functional group is also a common feature in many biologically active compounds.
Toxicological Considerations
Chlorinated aromatic hydrocarbons are a class of compounds that can be persistent in the environment and may pose toxicological risks.[20] The toxicity of chlorophenols, for example, tends to increase with the degree of chlorination.[19] For some chloropropiophenone derivatives, there is evidence of potential genotoxicity.[21] Safety data for 3'-chloropropiophenone indicates it may cause skin and eye irritation and may be harmful if swallowed.[22]
It is crucial for researchers working with any C9H11ClO isomer to consult the specific Safety Data Sheet (SDS) and handle the compound with appropriate safety precautions in a laboratory setting.
Conclusion
The molecular formula C9H11ClO encompasses a diverse array of isomers with varied chemical structures and properties. This guide has provided a framework for understanding the nomenclature, synthesis, and potential biological relevance of these compounds. For researchers and professionals in drug development, a thorough characterization of the specific isomer of interest is paramount. The provided experimental protocols and data serve as a starting point for further investigation into this large family of chemical compounds. As research progresses, a deeper understanding of the structure-activity relationships among these isomers will undoubtedly emerge, potentially leading to the development of new therapeutic agents or other valuable chemical entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. acdlabs.com [acdlabs.com]
- 3. Phenols Nomenclature: Rules, Examples & Tips for Students [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. Naming Ethers - Chemistry Steps [chemistrysteps.com]
- 6. Ethers Nomenclature Made Easy: IUPAC Rules & Examples [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. 1-Chloro-3-(propan-2-yloxy)benzene | C9H11ClO | CID 21334083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2-Chloropropoxy)benzene | C9H11ClO | CID 565152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. 4'-Chloropropiophenone, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. 4'-Chloropropiophenone | 6285-05-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. spectrabase.com [spectrabase.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The biological action of chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 3'-Chloropropiophenone | C9H9ClO | CID 587128 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methoxy-3-methylbenzyl chloride (CAS: 60736-71-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy-3-methylbenzyl chloride, a halogenated aromatic ether. Due to its reactive benzylic chloride functional group, this compound is a potentially valuable intermediate in organic synthesis, particularly for the introduction of the 4-methoxy-3-methylbenzyl moiety into various molecular scaffolds. This guide summarizes its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential applications in research and drug development.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 60736-71-2 | [1] |
| Molecular Formula | C₉H₁₁ClO | [1] |
| Molecular Weight | 170.64 g/mol | [1] |
| Boiling Point | 143 °C at 25 mmHg | [2] |
| Density | 1.11 g/cm³ | [2] |
| Appearance | Not specified, likely a liquid | Inferred from properties |
| Purity | 98.0% | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum | Data | Source |
| ¹H NMR | Available | [3] |
| ¹³C NMR | Predicted data available | [4] |
| Infrared (IR) Spectrum | Available | [3] |
| Mass Spectrum (MS) | Available | [3] |
Synthesis of this compound
The primary route for the synthesis of this compound is the chlorination of the corresponding alcohol, 4-methoxy-3-methylbenzyl alcohol. A general and reliable method for this transformation involves the use of thionyl chloride.
Experimental Protocol: Synthesis from 4-Methoxy-3-methylbenzyl alcohol
This protocol is adapted from established procedures for the conversion of benzyl alcohols to benzyl chlorides.[5][6]
Materials:
-
4-Methoxy-3-methylbenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser (optional, for reactions at elevated temperatures)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, dissolve 4-Methoxy-3-methylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stir bar.
-
Chlorination: Cool the solution in an ice bath (0 °C). Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution using a dropping funnel. The reaction is exothermic and generates HCl and SO₂ gases, which should be vented to a scrubber.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis of this compound.
Reactivity and Potential Applications in Drug Development
As a benzylic chloride, this compound is expected to be a reactive electrophile, readily undergoing nucleophilic substitution reactions (Sₙ1 and Sₙ2). This reactivity makes it a useful building block for the synthesis of a variety of organic molecules.
While specific examples of the use of this compound in the synthesis of pharmaceuticals are not widely documented in publicly available literature, its structural motif is present in various biologically active compounds. The 4-methoxy-3-methylphenyl group can be found in molecules with diverse therapeutic applications. Therefore, this reagent can serve as a key intermediate for the synthesis of analogs of known drugs or for the generation of new chemical entities for drug discovery programs.
Potential applications include:
-
Alkylation of Nucleophiles: It can be used to alkylate a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce the 4-methoxy-3-methylbenzyl group. This is a common strategy in medicinal chemistry to modify the steric and electronic properties of a lead compound, potentially improving its potency, selectivity, or pharmacokinetic profile.
-
Synthesis of Heterocycles: The reactivity of the benzyl chloride can be exploited in the construction of various heterocyclic ring systems, which are prevalent in many drug classes.
-
Protecting Group Chemistry: Although less common than the related 4-methoxybenzyl (PMB) group, the 4-methoxy-3-methylbenzyl group could potentially be used as a protecting group for alcohols, amines, or other functional groups.
Experimental Workflow: Representative Nucleophilic Substitution Reaction
The following workflow illustrates a general procedure for the reaction of this compound with a generic nucleophile (Nu-H).
Caption: General workflow for a nucleophilic substitution reaction.
Safety and Handling
As with other benzyl chlorides, this compound should be handled with care in a well-ventilated fume hood. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a chemical intermediate with potential applications in organic synthesis and drug discovery. While specific, documented uses in pharmaceutical development are limited in the public domain, its reactivity as a benzylating agent suggests its utility in the synthesis of complex organic molecules. This guide provides a foundational understanding of its properties, a practical synthesis protocol, and an overview of its potential applications, serving as a valuable resource for researchers in the field. Further investigation into the reactions and biological activities of compounds derived from this reagent may unveil novel therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. This compound(60736-71-2) 1H NMR [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]
- 6. 4-Methoxybenzyl Chloride | PMB-Cl Reagent [benchchem.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Methoxy-3-methylbenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Methoxy-3-methylbenzyl chloride. Due to the limited availability of direct experimental spectra in public databases, this guide presents a predicted spectrum based on the analysis of analogous compounds and established principles of NMR spectroscopy. This document also includes a comprehensive experimental protocol for acquiring such a spectrum and visual aids to facilitate understanding.
Predicted ¹H NMR Data
The anticipated ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from the known spectrum of the closely related compound, 4-Methoxybenzyl chloride, and take into account the expected electronic effects of the additional methyl group on the aromatic ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Ar-H (H-5) | ~ 7.2 | d | 1H |
| Ar-H (H-6) | ~ 7.1 | d | 1H |
| Ar-H (H-2) | ~ 6.8 | s | 1H |
| -CH₂Cl | ~ 4.5 | s | 2H |
| -OCH₃ | ~ 3.8 | s | 3H |
| Ar-CH₃ | ~ 2.2 | s | 3H |
Structural Assignment and Proton Labeling
The structure of this compound with the assigned proton labels is depicted in the following diagram. This visualization aids in correlating the predicted spectral data with the specific protons in the molecule.
Caption: Molecular structure of this compound.
Experimental Protocol for ¹H NMR Spectroscopy
The following section outlines a detailed methodology for obtaining a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.
-
Solvent Selection: Use a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for similar compounds.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Probe: A standard 5 mm broadband probe is suitable for this analysis.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.
-
Number of Scans: A sufficient number of scans (e.g., 16 to 64) should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds between scans is generally adequate for quantitative analysis of small molecules.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds will provide good digital resolution.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is sufficient to cover the expected range of proton chemical shifts.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing: The spectrum must be correctly phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the spectrum.
-
Integration: The relative areas of the signals should be integrated to determine the proton ratios.
-
Chemical Shift Referencing: The chemical shift axis should be referenced to the TMS signal at 0.00 ppm or the residual solvent peak.
Logical Workflow for Spectral Analysis
The process of predicting and analyzing the ¹H NMR spectrum of this compound follows a logical progression, as illustrated in the diagram below.
Caption: Workflow for ¹H NMR spectral prediction and analysis.
Technical Guide: 13C NMR Spectral Data for 4-Methoxy-3-methylbenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Methoxy-3-methylbenzyl chloride. Due to the limited availability of public experimental spectra for this specific compound, this guide presents high-quality predicted ¹³C NMR data, alongside a detailed, plausible experimental protocol for its synthesis.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on established computational models and provide valuable information for the structural elucidation and quality control of this compound. The solvent is assumed to be deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.
| Carbon Atom | Assignment | Predicted Chemical Shift (ppm) |
| 1 | C-Cl (Benzylic) | ~46.5 |
| 2 | C-OCH₃ (Aromatic) | ~157.0 |
| 3 | C-CH₃ (Aromatic) | ~127.5 |
| 4 | C-H (Aromatic) | ~110.0 |
| 5 | C-H (Aromatic) | ~129.0 |
| 6 | C-H (Aromatic) | ~130.5 |
| 7 | C-4 (Aromatic) | ~131.0 |
| 8 | -OCH₃ | ~55.5 |
| 9 | -CH₃ | ~16.0 |
Experimental Protocols
A plausible and common synthetic route to this compound involves a two-step process starting from the commercially available 4-Methoxy-3-methylbenzaldehyde. The first step is the reduction of the aldehyde to the corresponding benzyl alcohol, followed by chlorination to yield the final product.
Step 1: Synthesis of 4-Methoxy-3-methylbenzyl alcohol
Reaction: Reduction of 4-Methoxy-3-methylbenzaldehyde
Materials:
-
4-Methoxy-3-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-Methoxy-3-methylbenzaldehyde (1 equivalent) in a mixture of methanol and dichloromethane at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-Methoxy-3-methylbenzyl alcohol as a crude product, which can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
Reaction: Chlorination of 4-Methoxy-3-methylbenzyl alcohol
Materials:
-
4-Methoxy-3-methylbenzyl alcohol (from Step 1)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the 4-Methoxy-3-methylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. Alternatively, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 equivalents).
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into ice-cold water to quench the excess chlorinating agent.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with cold water and brine, and then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound. The product can be purified by vacuum distillation or column chromatography.
Molecular Structure and NMR Assignment
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for ¹³C NMR assignment correlation.
Caption: Structure of this compound with ¹³C NMR assignments.
The following diagram illustrates the proposed synthetic workflow.
Caption: Synthetic workflow for this compound.
Technical Guide: Mass Spectrometry Analysis of 4-Methoxy-3-methylbenzyl Chloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the mass spectrometry analysis of 4-Methoxy-3-methylbenzyl chloride (C₉H₁₁ClO). It includes detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), a summary of key mass spectral data, and a proposed fragmentation pathway. The information presented herein is intended to serve as a practical guide for the characterization and quantification of this compound in various research and development settings.
Introduction
This compound is a substituted aromatic compound with the chemical formula C₉H₁₁ClO.[1][2] Its molecular weight is approximately 170.64 g/mol .[1][2] Accurate analysis and characterization of such compounds are crucial in synthetic chemistry, impurity profiling, and drug development. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a robust and sensitive method for the identification and quantification of this compound. This guide outlines the fundamental principles and practical steps for its analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 60736-71-2 | [1][2] |
| Molecular Formula | C₉H₁₁ClO | [1][2] |
| Molecular Weight | 170.636 g/mol | [2][3] |
| Monoisotopic Mass | 170.0498427 u | [2] |
| IUPAC Name | 4-(chloromethyl)-1-methoxy-2-methylbenzene | [2] |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. The following is a generalized experimental protocol.
3.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of 1 mg/mL of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample matrix containing the analyte in the chosen solvent to a concentration within the calibration range. If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
3.2. Instrumentation A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is recommended.
3.3. GC-MS Conditions The following table (Table 2) outlines typical GC-MS parameters for the analysis.
| Parameter | Recommended Setting |
| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 70 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Source | Electron Ionization (EI) |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Energy | 70 eV |
| Scan Range | m/z 40-300 |
3.4. Experimental Workflow The general workflow for the GC-MS analysis is depicted below.
Caption: Workflow for GC-MS analysis of this compound.
Mass Spectral Data and Fragmentation
Under electron ionization (EI), this compound will ionize and subsequently fragment in a predictable manner.
4.1. Key Mass Spectral Data The NIST WebBook provides the electron ionization mass spectrum for this compound.[3] Based on its structure, the expected molecular ion and major fragment ions are summarized in Table 3.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Ion Type | Notes |
| 170/172 | [C₉H₁₁ClO]⁺ | Molecular Ion [M]⁺ | The presence of the chlorine isotope pattern (~3:1 ratio) is expected. |
| 135 | [C₉H₁₁O]⁺ | [M-Cl]⁺ | Loss of a chlorine radical, leading to a stable benzylic carbocation. This is often the base peak. |
| 121 | [C₈H₉O]⁺ | [M-Cl-CH₂]⁺ or [M-CH₂Cl]⁺ | Subsequent loss of a methyl radical from the methoxy group or direct loss of the chloromethyl group. |
| 105 | [C₇H₅O]⁺ | [M-Cl-CH₃-H₂]⁺ | Further fragmentation. |
| 91 | [C₇H₇]⁺ | Tropylium ion | A common fragment in compounds containing a benzyl group. |
4.2. Proposed Fragmentation Pathway The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion [M]⁺. The most prominent fragmentation pathway involves the cleavage of the C-Cl bond, which is relatively weak, to form a highly stable benzylic carbocation.
Caption: Proposed EI fragmentation pathway for this compound.
Conclusion
This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The detailed GC-MS protocol, tabulated spectral data, and visualized fragmentation pathway serve as a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and pharmaceutical sciences. The methods described can be adapted and optimized for specific applications, including purity assessment, reaction monitoring, and trace-level quantification.
References
An In-depth Technical Guide to the Infrared (IR) Spectrum of 4-Methoxy-3-methylbenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 4-Methoxy-3-methylbenzyl chloride. Due to the limited public availability of the experimental spectrum, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its constituent functional groups. This information is valuable for substance identification, quality control, and reaction monitoring in research and development settings.
Predicted Infrared Spectrum Data
The following table summarizes the predicted key absorption bands in the infrared spectrum of this compound. The prediction is based on established correlation tables for the vibrational frequencies of the functional groups present in the molecule: a substituted aromatic ring, an ether linkage, a methyl group, and a chloromethyl group.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~ 3050 - 3000 | Medium to Weak | C-H Stretch | Aromatic C-H |
| ~ 2960 - 2850 | Medium | C-H Stretch | Aliphatic C-H (Methyl and Methylene) |
| ~ 1610 and ~1500 | Medium to Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| ~ 1250 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
| ~ 1040 | Medium | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |
| ~ 880 - 800 | Strong | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Benzene Ring |
| ~ 700 - 600 | Medium to Strong | C-Cl Stretch | Alkyl Halide (Chloromethyl) |
Interpretation of the Spectrum
The infrared spectrum of this compound is characterized by several key regions that correspond to the vibrations of its specific functional groups.
-
Aromatic Region (3100-3000 cm⁻¹ and 1610-1450 cm⁻¹): The presence of the benzene ring is confirmed by the C-H stretching vibrations appearing just above 3000 cm⁻¹. Additionally, two distinct peaks around 1610 cm⁻¹ and 1500 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring. The specific pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, though typically weak, can also provide information about the substitution pattern.
-
Aliphatic C-H Region (3000-2850 cm⁻¹): The stretching vibrations of the C-H bonds in the methyl (-CH₃) and chloromethyl (-CH₂Cl) groups are expected in this region. These absorptions are typically of medium intensity.
-
Ether Linkage (1300-1000 cm⁻¹): A strong, prominent absorption band is predicted around 1250 cm⁻¹ due to the asymmetric stretching of the C-O-C bond of the aryl-alkyl ether. A weaker, symmetric stretching band is expected near 1040 cm⁻¹.
-
Fingerprint Region (< 1000 cm⁻¹): This region contains a wealth of information, including the out-of-plane C-H bending vibrations of the substituted benzene ring. For a 1,2,4-trisubstituted benzene, a strong absorption is expected in the 880-800 cm⁻¹ range. Furthermore, the C-Cl stretching vibration of the chloromethyl group is anticipated to appear in the 700-600 cm⁻¹ range. This region is complex but highly characteristic of the molecule as a whole.
Experimental Protocols for Infrared Spectroscopy
Obtaining a high-quality IR spectrum of a solid organic compound like this compound can be achieved through several standard methods.
Attenuated Total Reflectance (ATR) Spectroscopy
ATR is a widely used technique for solid and liquid samples that requires minimal sample preparation.
Methodology:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR unit.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the infrared spectrum of the sample.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a transparent matrix.
Methodology:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Nujol Mull Method
In this technique, the solid is suspended in a mineral oil (Nujol).
Methodology:
-
Grind a few milligrams of this compound to a fine powder in an agate mortar.
-
Add a drop or two of Nujol and continue to grind until a smooth, paste-like mull is formed.
-
Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).
-
Place the salt plates in the spectrometer's sample holder and acquire the spectrum. Note that the Nujol itself will have characteristic C-H absorption bands that will be present in the spectrum.
Logical Workflow for IR Spectrum Interpretation
The following diagram illustrates a systematic approach to interpreting an unknown infrared spectrum, which is applicable to the analysis of this compound.
Caption: A flowchart illustrating the logical workflow for the systematic interpretation of an infrared spectrum.
Chemical structure and molecular weight of 4-Methoxy-3-methylbenzyl chloride.
This technical guide provides an in-depth overview of the chemical structure, molecular weight, and other critical properties of 4-Methoxy-3-methylbenzyl chloride, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, offering a consolidated view of its key characteristics.
| Property | Value | Reference |
| CAS Number | 60736-71-2 | [1][2][3] |
| Molecular Formula | C₉H₁₁ClO | [1][2][3][4] |
| Molecular Weight | 170.64 g/mol | [1][3][4][5] |
| Alternate Molecular Weight | 170.636 g/mol | [2][6] |
| Boiling Point | 143°C at 25 mmHg | [4][5][6] |
| Density | 1.11 g/cm³ | [5][6] |
| Appearance | Colorless to light yellow liquid | [5] |
| Storage Temperature | 2-8°C | [5] |
Chemical Structure
The chemical structure of this compound is depicted below. The molecule consists of a benzene ring substituted with a methoxy group, a methyl group, and a chloromethyl group at positions 4, 3, and 1, respectively.
Caption: 2D Chemical Structure of this compound.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of 4-methoxy-3-methylbenzyl alcohol with hexachloroethane and triphenylphosphine.[4]
Materials:
-
4-methoxy-3-methylbenzyl alcohol (1 eq.)
-
Hexachloroethane (1 eq.)
-
Triphenylphosphine (1 eq.)
-
Anhydrous methylene chloride (0.3 M)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of 4-methoxy-3-methylbenzyl alcohol (15.18 mmol, 1 eq.) in anhydrous methylene chloride (50 mL), add hexachloroethane (15.18 mmol, 1 eq.) and triphenylphosphine (15.18 mmol, 1 eq.) in sequence.[4]
-
Stir the reaction mixture at room temperature overnight.[4]
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using 30% ethyl acetate in hexane as the eluent to yield the target product, this compound.[4]
Product Confirmation: The structure of the synthesized product can be confirmed by ¹H NMR spectroscopy. The expected signals in CDCl₃ at 400 MHz are: δ 7.16 (m, 2H), 6.76 (d, 1H, J = 8.10 Hz), 4.52 (s, 2H), 3.81 (s, 3H), 2.19 (s, 3H).[4]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow for this compound.
References
- 1. This compound (CAS 60736-71-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 60736-71-2 [m.chemicalbook.com]
- 5. This compound | 60736-71-2 [chemicalbook.com]
- 6. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
Technical Guide: Physicochemical Properties and Synthesis of 4-Methoxy-3-methylbenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties—specifically the boiling point and density—of 4-Methoxy-3-methylbenzyl chloride (C₉H₁₁ClO). Furthermore, it outlines a detailed experimental protocol for its synthesis via the chlorination of 4-methoxy-3-methylbenzyl alcohol. This document is intended to serve as a practical resource for professionals in the fields of chemical research and drug development.
Core Physicochemical Data
The essential physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Conditions |
| Boiling Point | 143 °C | at 25 mmHg |
| Density | 1.11 g/cm³ | Not Specified |
Experimental Protocols
Determination of Boiling Point under Reduced Pressure
The boiling point of this compound was determined under reduced pressure to prevent decomposition at higher temperatures. A typical procedure for such a measurement is as follows:
-
Apparatus Setup : A distillation apparatus is assembled, consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.
-
Sample Preparation : The liquid sample, this compound, is placed in the round-bottom flask along with a few boiling chips or a magnetic stirrer to ensure smooth boiling.
-
Vacuum Application : The system is carefully evacuated to the desired pressure, in this case, 25 mmHg.
-
Heating : The flask is gently heated using a heating mantle or an oil bath.
-
Boiling Point Measurement : The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point at the recorded pressure.
Determination of Density
The density of a liquid organic compound such as this compound is typically determined using a pycnometer or a digital density meter.[1][2][3] A general protocol using a pycnometer is described below:
-
Pycnometer Preparation : A clean, dry pycnometer of a known volume is weighed accurately (m₁).
-
Filling with Sample : The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a known temperature (e.g., 25 °C).
-
Weighing : The filled pycnometer is weighed again to determine the mass of the liquid (m₂).
-
Calculation : The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.
Synthesis of this compound
A representative method for the synthesis of this compound is the chlorination of 4-methoxy-3-methylbenzyl alcohol using a suitable chlorinating agent, such as thionyl chloride (SOCl₂), in an inert solvent.
Reaction Scheme:
4-methoxy-3-methylbenzyl alcohol + SOCl₂ → this compound + SO₂ + HCl
Materials:
-
4-methoxy-3-methylbenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Triethylamine or pyridine (optional, as a base to neutralize HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : A solution of 4-methoxy-3-methylbenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.
-
Addition of Chlorinating Agent : Thionyl chloride (1.1 to 1.5 equivalents) is added dropwise to the cooled solution over a period of 30 minutes. If a base is used, it is typically added prior to the thionyl chloride.
-
Reaction : The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up : Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and water. The organic layer is separated using a separatory funnel.
-
Purification : The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess acid) and brine. It is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product : The crude product can be further purified by vacuum distillation to yield pure this compound.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its corresponding alcohol.
Caption: Workflow for the synthesis of this compound.
References
Solubility Characteristics of 4-Methoxy-3-methylbenzyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-3-methylbenzyl chloride (CAS No. 60736-71-2), a key intermediate in various synthetic applications. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines its known solubility in water, predicted solubility in common organic solvents, and a detailed experimental protocol for solubility determination.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClO | [1][2] |
| Molecular Weight | 170.64 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 143°C at 25 mmHg | [3] |
| Density | 1.11 g/cm³ | [3] |
| log10 of Water Solubility (mol/L) | -3.1 | [4] |
Aqueous Solubility
The water solubility of this compound is low, as indicated by its log10 of water solubility of -3.1[4]. This corresponds to a molar solubility of approximately 7.94 x 10⁻⁴ mol/L. This limited aqueous solubility is expected due to the predominantly non-polar, aromatic structure of the molecule.
Predicted Solubility in Organic Solvents
| Solvent | Predicted Solubility | Rationale |
| Methanol | High | Polar protic solvent, capable of hydrogen bonding and dipole-dipole interactions. |
| Ethanol | High | Similar to methanol, a polar protic solvent. |
| Acetone | High | Polar aprotic solvent with a significant dipole moment. |
| Dichloromethane (DCM) | High | A polar aprotic solvent, effective for many organic compounds. |
| Tetrahydrofuran (THF) | High | A polar aprotic ether, a good solvent for a wide range of organic molecules. |
| Ethyl Acetate | High | A moderately polar solvent. |
| Toluene | High | A non-polar aromatic solvent, likely to be a good solvent due to the aromatic nature of the solute. |
| Hexane | Low to Medium | A non-polar aliphatic solvent; solubility is expected to be lower than in polar or aromatic solvents. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given solvent. This protocol is based on the widely accepted shake-flask method followed by quantitative analysis.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound (of known purity)
-
Solvent of interest (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
-
Vials for sample analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.
-
Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the mixture to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC or GC).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered saturated solution by interpolating its analytical signal on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Report the temperature at which the solubility was determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
This guide provides a comprehensive starting point for researchers working with this compound. The provided experimental protocol can be adapted to specific laboratory conditions and analytical capabilities to generate precise and reliable solubility data, which is crucial for its effective application in chemical synthesis and drug development.
References
An In-Depth Technical Guide to 4-Methoxy-3-methylbenzyl Chloride: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-3-methylbenzyl chloride, a substituted aromatic organochlorine compound, serves as a valuable intermediate in synthetic organic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where it functions as a key building block for the synthesis of complex molecular architectures and bioactive compounds. This technical guide provides a comprehensive overview of the history, synthesis, chemical properties, and applications of this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical sciences.
Discovery and Historical Context
The synthesis of this compound would have been a logical extension of these early chloromethylation studies, applied to the readily available starting material, 2-methylanisole. The historical development of such synthetic methodologies was driven by the growing demand for versatile chemical intermediates in the burgeoning dye, fragrance, and pharmaceutical industries.
Physicochemical and Spectroscopic Data
A compilation of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 60736-71-2 | [2] |
| Molecular Formula | C₉H₁₁ClO | [2] |
| Molecular Weight | 170.64 g/mol | [2] |
| Boiling Point | 143°C at 25 mmHg | [3][4] |
| Density | 1.11 g/cm³ | [3][4] |
| Appearance | Data not available | |
| Solubility | Data not available |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.16 (m, 2H), 6.76 (d, 1H, J = 8.10 Hz), 4.52 (s, 2H), 3.81 (s, 3H), 2.19 (s, 3H) | [4] |
| ¹³C NMR | Predicted data available | [2] |
| Mass Spectrum (EI) | Available through NIST WebBook | [5] |
| Infrared (IR) Spectrum | Data available | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through two primary routes: chloromethylation of 2-methylanisole or conversion of 4-methoxy-3-methylbenzyl alcohol.
Chloromethylation of 2-Methylanisole
This method is analogous to the classic Blanc reaction, where 2-methylanisole is reacted with a source of formaldehyde and hydrogen chloride.
Experimental Protocol:
-
Materials: 2-methylanisole, paraformaldehyde, hydrogen chloride (gas or concentrated HCl), a suitable Lewis acid catalyst (e.g., ZnCl₂), and an appropriate solvent (e.g., a chlorinated hydrocarbon).
-
Procedure:
-
To a cooled solution of 2-methylanisole in the chosen solvent, add the Lewis acid catalyst.
-
Introduce paraformaldehyde to the mixture.
-
Bubble hydrogen chloride gas through the reaction mixture or add concentrated hydrochloric acid, maintaining a low temperature.
-
Allow the reaction to proceed with stirring until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is quenched with water or an ice bath.
-
The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and then with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
-
Chlorination of 4-Methoxy-3-methylbenzyl Alcohol
This approach involves the conversion of the corresponding benzyl alcohol to the benzyl chloride using a chlorinating agent.
Experimental Protocol:
-
Materials: 4-methoxy-3-methylbenzyl alcohol, a chlorinating agent (e.g., thionyl chloride (SOCl₂) or hexachloroethane/triphenylphosphine), and a suitable anhydrous solvent (e.g., dichloromethane).
-
Procedure (using Hexachloroethane and Triphenylphosphine):
-
To a stirred solution of 4-methoxy-3-methylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane, add hexachloroethane (1 equivalent) and triphenylphosphine (1 equivalent) sequentially.[4]
-
Stir the reaction mixture at room temperature overnight.[4]
-
After the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with water and brine.[4]
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
The crude product can be purified by silica gel column chromatography (e.g., using a mixture of ethyl acetate and hexane as the eluent) to afford the pure this compound.[4]
-
References
- 1. This compound (CAS 60736-71-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 4. This compound CAS#: 60736-71-2 [m.chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound(60736-71-2) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Key Chemical Reactions of 4-Methoxy-3-methylbenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical reactions involving 4-Methoxy-3-methylbenzyl chloride (CAS No. 60736-71-2). This versatile reagent serves as a key building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other bioactive molecules. Its reactivity is primarily centered around the benzylic chloride, which is activated by the electron-donating methoxy group on the aromatic ring. This guide details its synthesis and key nucleophilic substitution reactions, providing experimental protocols and quantitative data for laboratory application.
Core Properties of this compound
| Property | Value |
| CAS Number | 60736-71-2[1][2] |
| Molecular Formula | C₉H₁₁ClO[1][2] |
| Molecular Weight | 170.64 g/mol [1][2] |
| Appearance | Liquid[3] |
| Purity | ≥97% - 98% (typical)[3] |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the chlorination of the corresponding alcohol, 4-Methoxy-3-methylbenzyl alcohol. This reaction typically employs thionyl chloride (SOCl₂) as the chlorinating agent.
Reaction Scheme: Synthesis of this compound
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis from 4-Methoxy-3-methylbenzyl alcohol
This protocol is adapted from established procedures for the chlorination of benzyl alcohols.
Materials:
-
4-Methoxy-3-methylbenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Ice bath
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Methoxy-3-methylbenzyl alcohol in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution. The reaction is exothermic and will evolve HCl and SO₂ gas; ensure adequate ventilation in a fume hood.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, an anhydrous solvent like toluene can be added and co-evaporated.
-
The resulting crude this compound can be used directly for subsequent reactions or purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | 4-Methoxy-3-methylbenzyl alcohol | Adapted from[4][5] |
| Reagent | Thionyl chloride (SOCl₂) | Adapted from[4][5] |
| Solvent | Anhydrous Dichloromethane or Chloroform | Adapted from[4][5] |
| Temperature | 0 °C to Room Temperature | Adapted from[4] |
| Reaction Time | 2 - 12 hours | Adapted from[4] |
| Typical Yield | >90% (based on similar benzyl chlorides) | [4] |
Key Chemical Reactions
This compound is a reactive alkylating agent that readily participates in nucleophilic substitution reactions. The electron-donating methoxy group at the para position stabilizes the developing positive charge on the benzylic carbon during the transition state, facilitating both Sₙ1 and Sₙ2 reaction pathways.
O-Alkylation of Phenols
A primary application of this compound is in the protection of phenolic hydroxyl groups or the synthesis of diaryl ethers. The reaction proceeds via a Williamson ether synthesis mechanism.
Reaction Scheme: O-Alkylation of a Phenol
Caption: O-Alkylation of a phenol.
Experimental Protocol: O-Alkylation of Phenol
This is a general procedure for the O-alkylation of phenols.
Materials:
-
This compound
-
A phenol
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., Acetone, Dimethylformamide (DMF), Acetonitrile)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of the phenol in the chosen anhydrous solvent, add the base (typically 1.5 to 2.0 equivalents).
-
Stir the mixture at room temperature or with gentle heating to form the phenoxide.
-
Add a solution of this compound (typically 1.0 to 1.2 equivalents) in the same solvent dropwise.
-
Continue stirring the reaction mixture at room temperature or an elevated temperature until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Substrates | Phenols | General Protocol |
| Base | K₂CO₃, NaH, etc. | General Protocol |
| Solvent | Acetone, DMF, Acetonitrile | General Protocol |
| Temperature | Room Temperature to 80 °C | General Protocol |
| Reaction Time | 4 - 24 hours | General Protocol |
N-Alkylation of Amines
This compound is also employed for the N-alkylation of primary and secondary amines, a key transformation in the synthesis of many pharmaceutical compounds.
Reaction Scheme: N-Alkylation of an Amine
Caption: N-Alkylation of an amine.
Experimental Protocol: N-Alkylation of an Amine
This is a general procedure for the N-alkylation of amines.
Materials:
-
This compound
-
A primary or secondary amine
-
A suitable base (e.g., potassium carbonate, triethylamine, DIPEA)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the amine in the chosen anhydrous solvent.
-
Add the base (typically 2.0 to 3.0 equivalents for K₂CO₃ or 1.5 to 2.0 equivalents for a liquid amine base).
-
Add this compound (typically 1.0 to 1.2 equivalents) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Value | Reference |
| Substrates | Primary and Secondary Amines | [6] |
| Base | K₂CO₃, DIPEA, etc. | [6] |
| Solvent | Acetonitrile, DMF | [6] |
| Temperature | 50 - 80 °C | [6] |
| Reaction Time | 4 - 24 hours | [6] |
Friedel-Crafts Alkylation
As a benzylic halide, this compound can act as an electrophile in Friedel-Crafts alkylation reactions with electron-rich aromatic compounds. This reaction is typically catalyzed by a Lewis acid.
Reaction Scheme: Friedel-Crafts Alkylation
Caption: Friedel-Crafts alkylation.
Reaction Mechanisms
The nucleophilic substitution reactions of this compound can proceed through either an Sₙ1 or Sₙ2 mechanism, or a mixture of both, depending on the reaction conditions and the nucleophile.
-
Sₙ1 Mechanism: The electron-donating methoxy group strongly stabilizes the benzylic carbocation intermediate that would form upon departure of the chloride ion. This makes the Sₙ1 pathway favorable, especially with weak nucleophiles and in polar protic solvents.
-
Sₙ2 Mechanism: With strong, unhindered nucleophiles and in polar aprotic solvents, the concerted Sₙ2 mechanism is also viable.
The presence of the methyl group ortho to the methoxy group may introduce some steric hindrance, which could slightly disfavor the Sₙ2 pathway compared to the unsubstituted 4-methoxybenzyl chloride.
Logical Flow: Mechanistic Pathway Determination
References
An In-Depth Technical Guide to 4-Methoxy-3-methylbenzyl Chloride and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy-3-methylbenzyl chloride, a significant chemical intermediate in organic synthesis and various research applications. This document will cover its chemical properties, synthesis, and reactivity, with a focus on detailed experimental protocols and safety considerations.
Chemical Identity and Synonyms
This compound is a substituted aromatic haloalkane. It is crucial for researchers to be familiar with its various synonyms to effectively search for and identify this compound in chemical databases and literature.
Synonyms:
-
Benzene, 1-(chloromethyl)-4-methoxy-2-methyl-[1]
-
4-(Chloromethyl)-2-methylanisole
-
3-Methyl-4-methoxybenzyl chloride
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 60736-71-2[2] |
| Molecular Formula | C₉H₁₁ClO[2] |
| Molecular Weight | 170.64 g/mol [2] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in experimental work.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 143 °C at 25 mmHg |
| Density | 1.11 g/cm³ |
| Storage Temperature | 2-8°C |
Synthesis and Experimental Protocols
General Synthesis of Benzyl Chlorides from Benzyl Alcohols
A common and effective method for the preparation of benzyl chlorides is the reaction of the corresponding benzyl alcohol with a chlorinating agent, such as thionyl chloride (SOCl₂), in an appropriate solvent.
Experimental Workflow: Chlorination of Benzyl Alcohol
Caption: General workflow for the synthesis of benzyl chlorides.
Detailed Experimental Protocol (General Procedure):
-
To a stirring solution of the corresponding benzyl alcohol (10 mmol) in anhydrous dichloromethane (CH₂Cl₂) (20 mL), add a catalytic amount of N,N-dimethylformamide (DMF) (20 µL).[3]
-
Cool the mixture to 0°C in an ice bath.[3]
-
Slowly add thionyl chloride (12 mmol) dropwise to the reaction mixture.[3]
-
Allow the mixture to warm to room temperature and stir for 1 hour.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting benzyl alcohol is consumed.[3]
-
Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL) to quench the excess thionyl chloride.[3]
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).[3]
-
Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).[3]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography to obtain the pure benzyl chloride.[3]
Reactivity and Applications in Organic Synthesis
This compound is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent to introduce the 4-methoxy-3-methylbenzyl group onto various nucleophiles. The electron-donating methoxy and methyl groups on the benzene ring activate the benzylic position, making it susceptible to nucleophilic substitution reactions.
One of the key applications of similar benzyl chlorides, such as 4-methoxybenzyl chloride (PMB-Cl), is as a protecting group for alcohols and amines in multi-step organic synthesis.[4] The 4-methoxybenzyl group is stable under a variety of reaction conditions but can be readily cleaved when desired.
Reaction Scheme: Protection of an Alcohol
Caption: General scheme for alcohol protection.
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic techniques.
-
¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy would be expected to show characteristic peaks for the aromatic protons, the benzylic methylene protons (CH₂Cl), the methoxy protons (OCH₃), and the methyl protons (CH₃).
-
¹³C NMR: Carbon-13 NMR would show distinct signals for each of the nine carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would display absorption bands corresponding to C-H stretching of the aromatic and alkyl groups, C-O stretching of the ether, and C-Cl stretching.[5]
Safety and Handling
This compound is classified as a corrosive substance and requires careful handling to avoid contact with skin, eyes, and mucous membranes.[6]
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][7]
-
Avoid inhalation of vapors.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][7]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]
-
It is recommended to store the compound under an inert atmosphere to prevent degradation.
Biological Activity and Drug Development Potential
Currently, there is limited publicly available information directly linking this compound to specific biological activities or signaling pathways. However, substituted benzyl halides are a common structural motif in medicinal chemistry and are used as precursors for the synthesis of a wide range of biologically active molecules. The 4-methoxy-3-methylbenzyl moiety can be found in various compounds investigated for their therapeutic potential. The specific substitution pattern may influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
Further research is required to explore the potential biological effects of this compound and its derivatives. Researchers in drug development may consider this compound as a building block for creating new chemical entities to be screened for various biological targets.
Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals in appropriate facilities with all necessary safety precautions in place.
References
Methodological & Application
Application Notes and Protocols for 4-Methoxy-3-methylbenzyl Chloride as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methoxy-3-methylbenzyl chloride (MMB-Cl) as a versatile protecting group for various functional groups, including alcohols, amines, and thiols. The protocols detailed below are based on established methodologies for the closely related p-methoxybenzyl (PMB) group, with adjustments and specific examples for the MMB group where available. The additional methyl group on the benzene ring of MMB is expected to slightly enhance its electron-donating properties, potentially facilitating cleavage under certain oxidative and acidic conditions compared to the standard PMB group.
Introduction to the 4-Methoxy-3-methylbenzyl (MMB) Protecting Group
The 4-Methoxy-3-methylbenzyl (MMB) group is a valuable tool in multi-step organic synthesis. It offers robust protection for various functional groups under a range of reaction conditions and can be selectively removed, often orthogonally to other protecting groups. Its stability profile is similar to the widely used p-methoxybenzyl (PMB) group, being generally stable to basic conditions, nucleophiles, and catalytic hydrogenation (under specific conditions), while being readily cleaved under oxidative or acidic conditions.
Protection of Functional Groups
Alcohols
The protection of alcohols as MMB ethers is a common application. The reaction typically proceeds via a Williamson ether synthesis, where the alcohol is deprotonated with a base to form an alkoxide, which then displaces the chloride from MMB-Cl.
Experimental Protocol: Protection of a Primary Alcohol
-
Dissolution: Dissolve the primary alcohol (1.0 equiv) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Deprotonation: Add a base such as sodium hydride (NaH, 1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Addition of MMB-Cl: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 equiv) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Amines
Primary and secondary amines can be protected as N-MMB derivatives. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Protection of a Primary Amine
-
Dissolution: Dissolve the primary amine (1.0 equiv) in a solvent such as dichloromethane (DCM) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 equiv) or diisopropylethylamine (DIPEA, 1.5 equiv).
-
Addition of MMB-Cl: Add this compound (1.1 equiv) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Thiols
Thiols can be readily protected as MMB thioethers. The high nucleophilicity of the thiol group often allows for protection under milder basic conditions compared to alcohols.
Experimental Protocol: Protection of a Thiol
-
Dissolution: Dissolve the thiol (1.0 equiv) in a solvent like DMF or acetone.
-
Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 equiv) or triethylamine (TEA, 1.2 equiv).
-
Addition of MMB-Cl: Add this compound (1.1 equiv).[1]
-
Reaction: Stir the mixture at room temperature for 4-8 hours.
-
Work-up: Filter off any inorganic salts and concentrate the filtrate.
-
Purification: Partition the residue between water and an organic solvent, dry the organic layer, and concentrate. Purify by column chromatography.
Deprotection of MMB-Protected Functional Groups
The MMB group can be removed under various conditions, providing flexibility in synthetic planning.
Oxidative Cleavage
Oxidative deprotection is a common and efficient method for removing MMB ethers. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are frequently used.
Experimental Protocol: Oxidative Deprotection of an MMB Ether using DDQ
-
Dissolution: Dissolve the MMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v).
-
Reagent Addition: Add DDQ (1.5 equiv) to the solution at room temperature.
-
Reaction: Stir the reaction mixture for 1-4 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC and a color change.
-
Quenching: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to isolate the deprotected alcohol.
Acidic Cleavage
The MMB group is susceptible to cleavage under acidic conditions, often using trifluoroacetic acid (TFA). This method is particularly useful when other acid-labile groups are absent.
Experimental Protocol: Acidic Deprotection of an MMB Ether using TFA
-
Dissolution: Dissolve the MMB-protected compound (1.0 equiv) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-50% v/v) to the solution at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-5 hours.
-
Work-up: Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of various functional groups using the p-methoxybenzyl (PMB) group, which is expected to be a close proxy for the MMB group.
Table 1: Protection of Functional Groups with p-Methoxybenzyl Chloride (PMB-Cl)
| Functional Group | Substrate Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | Benzyl alcohol | NaH | DMF | 25 | 12 | >90 |
| Secondary Alcohol | Cyclohexanol | NaH | THF | 25 | 18 | ~85 |
| Phenol | Phenol | K₂CO₃ | Acetone | 60 | 6 | >95 |
| Primary Amine | Benzylamine | TEA | DCM | 25 | 8 | ~90 |
| Carboxylic Acid | Benzoic acid | TEA | DMF | 25 | 12 | >90 |
| Thiol | Benzyl mercaptan | K₂CO₃ | DMF | 25 | 4 | >95 |
Table 2: Deprotection of p-Methoxybenzyl (PMB) Protected Compounds
| Protected Group | Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PMB Ether | DDQ | DCM/H₂O | 25 | 1-3 | >90 |
| PMB Ether | TFA/DCM (1:1) | DCM | 25 | 1-4 | >85 |
| PMB Amine | TFA | DCM | 25 | 2-6 | ~80-90 |
| PMB Thioether | TFA/Triethylsilane | DCM | 25 | 1-2 | >90 |
| PMB Ether | H₂, Pd/C | EtOH | 25 | 12-24 | Variable |
Diagrams
References
Application Notes and Protocols for the Protection of Alcohols with 4-Methoxy-3-methylbenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry and the synthesis of natural products, the judicious use of protecting groups is essential for achieving high yields and selectivity. The 4-methoxy-3-methylbenzyl (MMB) group is a valuable protecting group for hydroxyl functionalities, offering a nuanced alternative to the more common p-methoxybenzyl (PMB) and benzyl (Bn) ethers. The electron-donating methoxy and methyl groups on the aromatic ring enhance the stability of the benzylic carbocation intermediate during cleavage, making the MMB ether more labile than the unsubstituted benzyl ether and comparable in reactivity to the PMB ether. This characteristic allows for its selective removal under specific mild acidic or oxidative conditions, enabling orthogonal deprotection strategies in the synthesis of complex molecules bearing multiple functional groups.
These application notes provide a detailed protocol for the protection of alcohols using 4-methoxy-3-methylbenzyl chloride (MMB-Cl), alongside typical reaction parameters and deprotection methods.
Properties of the 4-Methoxy-3-methylbenzyl (MMB) Protecting Group
The MMB group is typically introduced to an alcohol via a Williamson ether synthesis, reacting the alcohol with this compound in the presence of a suitable base. The resulting MMB ether is stable to a variety of reaction conditions, including basic and nucleophilic reagents, as well as many reducing agents.
| Property | Description |
| Reagent | This compound (MMB-Cl) |
| Chemical Formula (Group) | C₉H₁₁O |
| Molecular Weight (Group) | 135.18 g/mol |
| Stability | Stable to basic conditions, nucleophiles, and many common reducing and oxidizing agents. |
| Cleavage Conditions | Mild acidic conditions or oxidative cleavage. |
Experimental Protocols
I. Protection of a Primary Alcohol with this compound
This protocol details a general procedure for the protection of a primary alcohol as its MMB ether using sodium hydride as the base.
Materials:
-
Primary alcohol
-
This compound (MMB-Cl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired MMB-protected alcohol.
II. Deprotection of a 4-Methoxy-3-methylbenzyl (MMB) Ether
The MMB group can be cleaved under various conditions, with oxidative cleavage being one of the most common methods.
A. Oxidative Cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Materials:
-
MMB-protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water (H₂O) or a mixture of DCM/H₂O
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MMB-protected alcohol (1.0 equivalent) in a mixture of dichloromethane and water (e.g., 10:1 v/v).
-
Add DDQ (1.2-1.5 equivalents) portion-wise to the solution at room temperature. The reaction mixture will typically turn dark.
-
Stir the reaction for 1-4 hours and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions for the protection of various alcohols with reagents analogous to MMB-Cl, such as PMB-Cl. The data presented here is representative and may vary based on the specific substrate and reaction conditions.
| Substrate | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Alcohol | NaH (1.2) | DMF | RT | 12-24 | 85-95 |
| Secondary Alcohol | NaH (1.5) | DMF/THF | RT to 40 | 18-36 | 70-85 |
| Phenol | K₂CO₃ (2.0) | Acetone | Reflux | 6-12 | 90-98 |
Visualizations
Experimental Workflow for MMB Protection of Alcohols
The following diagram illustrates the general workflow for the protection of an alcohol with this compound.
Caption: Workflow for the MMB protection of an alcohol.
Logical Relationship of Benzyl-type Protecting Groups
This diagram shows the relationship between different benzyl-type protecting groups based on their relative lability, which is influenced by the electronic nature of the substituents on the aromatic ring.
Caption: Relative lability of common benzyl-type protecting groups.
Application of 4-Methoxybenzyl Chloride in Peptide Synthesis: A Detailed Guide
Note to the Reader: The specific compound "4-Methoxy-3-methylbenzyl chloride" is not widely documented for applications in peptide synthesis in the available scientific literature. Therefore, this application note will focus on the closely related and extensively used protecting group precursor, 4-Methoxybenzyl chloride (PMB-Cl) . The principles, protocols, and data presented herein for the 4-methoxybenzyl (PMB) group are expected to be largely applicable to its 3-methyl analog, with potential minor variations in reactivity and cleavage kinetics due to the additional methyl group.
Introduction
In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.[1][2] The 4-methoxybenzyl (PMB) group is a versatile and widely employed protecting group, particularly for the hydroxyl function of alcohols and the carboxyl group of carboxylic acids.[3][4] 4-Methoxybenzyl chloride serves as the primary reagent for the introduction of this protective moiety.
The PMB group offers several advantages in peptide synthesis:
-
Ease of Introduction: It can be readily introduced under mild conditions.[3]
-
Stability: The PMB group is stable to a wide range of reaction conditions commonly used in peptide synthesis.[3]
-
Orthogonality: It can be selectively removed in the presence of other protecting groups, allowing for complex synthetic strategies.[1]
-
Mild Cleavage Conditions: The PMB group can be cleaved under relatively mild acidic conditions or by oxidative methods.[3][4]
This application note provides detailed protocols for the use of 4-methoxybenzyl chloride in peptide synthesis, including the protection of amino acid carboxyl groups and the subsequent deprotection steps.
Data Presentation
Table 1: Reaction Conditions for the Introduction of the 4-Methoxybenzyl (PMB) Protecting Group
| Substrate | Reagent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Cbz-glycine | 4-Methoxybenzyl chloride | Triethylamine | - | - | - | High | [3] |
| (Z,Z)-muconic acid | 4-Methoxybenzyl chloride | K₂CO₃ | HMPA | - | 72 h | 78 | [3] |
Table 2: Cleavage Conditions for the 4-Methoxybenzyl (PMB) Protecting Group
| Protected Group | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| PMB ester | Trifluoroacetic acid (TFA) | - | 0 °C | - | - | [3] |
| PMB ester | Acetic acid | - | Reflux | - | - | [3] |
| PMB ether | DDQ | Dichloromethane/water | Room Temp | - | - | [5] |
| PMB ether | CBr₄ | Methanol | Reflux | - | - | [6] |
| PMB ether | NaCNBH₃, BF₃·OEt₂ | THF | Reflux | 8 h | Quantitative | [7] |
Experimental Protocols
Protocol 1: Protection of the Carboxyl Group of an N-Protected Amino Acid
This protocol describes the general procedure for the protection of a carboxylic acid functional group as a 4-methoxybenzyl ester.
Materials:
-
N-protected amino acid
-
4-Methoxybenzyl chloride (PMB-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Reaction flask
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Dissolve the N-protected amino acid (1 equivalent) in anhydrous DMF or DCM in a reaction flask.
-
Add triethylamine or DIPEA (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add 4-methoxybenzyl chloride (1.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure PMB-protected amino acid.
Protocol 2: Cleavage of the 4-Methoxybenzyl (PMB) Ester using Trifluoroacetic Acid (TFA)
This protocol outlines the deprotection of a PMB ester using trifluoroacetic acid, a common method in solid-phase peptide synthesis (SPPS).
Materials:
-
PMB-protected peptide resin or PMB-protected peptide
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), phenol)
-
Cold diethyl ether
-
Centrifuge tubes
-
Vortex mixer
-
Nitrogen or argon gas supply
Procedure:
-
Place the dry peptide resin or the PMB-protected peptide in a suitable reaction vessel.
-
Prepare a cleavage cocktail. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v). The choice and amount of scavengers depend on the amino acid composition of the peptide.
-
Add the cleavage cocktail to the peptide resin (typically 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional agitation for 1-3 hours. The optimal cleavage time should be determined empirically for each peptide.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with a small volume of TFA.
-
Combine the filtrates and precipitate the peptide by adding a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Mandatory Visualizations
Diagram 1: Protection of a Carboxylic Acid using 4-Methoxybenzyl Chloride
References
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
Synthesis of 4-methoxybenzyl esters using 4-Methoxy-3-methylbenzyl chloride.
Application Notes and Protocols: Synthesis of 4-Methoxybenzyl Esters
Note on Reagents: The following application notes and protocols detail the synthesis of 4-methoxybenzyl (PMB) esters. While the inquiry specified the use of 4-methoxy-3-methylbenzyl chloride, publicly available scientific literature extensively covers the use of the closely related and more common reagent, 4-methoxybenzyl chloride (PMB-Cl) . The protocols provided are based on this well-established chemistry and are likely adaptable for this compound, though optimization may be required.
Application Notes
The 4-methoxybenzyl (PMB) group is a versatile and widely used protecting group for carboxylic acids in multi-step organic synthesis.[1] PMB esters offer a balance of stability under various reaction conditions and can be removed under specific, mild conditions, which prevents unwanted side reactions with other functional groups in a complex molecule.[1]
Key Advantages of PMB Esters:
-
Ease of Introduction: PMB esters can be readily synthesized in high yields from carboxylic acids under mild conditions. A common and efficient method involves the reaction of a carboxylic acid with 4-methoxybenzyl chloride in the presence of a non-nucleophilic base.[1][2]
-
Stability: The PMB ester group is robust and stable under a wide range of conditions, including those used for many common synthetic transformations.[1]
-
Orthogonal Deprotection: A significant advantage of the PMB group is the variety of methods available for its removal, allowing for selective deprotection in the presence of other protecting groups.[1] Cleavage can be achieved under oxidative conditions (e.g., with DDQ or CAN)[3][4], or acidic conditions (e.g., with trifluoroacetic acid, TFA).[2] For instance, treatment with phosphorus oxychloride (POCl₃) can also effectively deprotect PMB esters.[3]
These characteristics make the PMB ester an invaluable tool for researchers and professionals in drug development and complex molecule synthesis.
Experimental Protocols
General Protocol for the Synthesis of 4-Methoxybenzyl Esters via Alkylation
This protocol describes a general method for the esterification of a carboxylic acid with 4-methoxybenzyl chloride using a common organic base.
Materials:
-
Carboxylic acid (1.0 eq)
-
4-Methoxybenzyl chloride (PMB-Cl) (1.1 - 1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in the chosen anhydrous solvent (e.g., DMF is particularly suitable for alkylations of this type).[2]
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10-15 minutes at room temperature to form the carboxylate salt.
-
Alkylating Agent Addition: Slowly add 4-methoxybenzyl chloride (1.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be required.[1]
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, 1 M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure 4-methoxybenzyl ester.
Data Presentation
The following table summarizes typical yields for the synthesis of 4-methoxybenzyl esters from various carboxylic acids using 4-methoxybenzyl chloride, as described in the literature.
| Carboxylic Acid Substrate | Base | Solvent | Conditions | Yield (%) |
| N-Cbz-glycine | Triethylamine | - | - | High Yield |
| Hindered Carboxylic Acids | Triethylamine | - | Heating may be required | Variable |
| Benzoic Acid | N,N-Diisopropyl-O-(4-methoxybenzyl)isourea | THF | Room Temperature | Good Yields |
| N-protected amino acids | Triethylamine | DMF | Room Temperature | Recommended |
Data compiled from literature discussing the synthesis of 4-methoxybenzyl esters.[1][2]
Visualizations
Reaction Scheme
Caption: General reaction scheme for PMB ester synthesis.
Experimental Workflow
Caption: Workflow for PMB ester synthesis and purification.
References
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. A convenient approach for the deprotection and scavenging of the PMB group using POCl3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem [lookchem.com]
Application Notes and Protocols: Reaction Mechanism of 4-Methoxy-3-methylbenzyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-methylbenzyl chloride is a substituted aromatic electrophile that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. The reactivity of this compound is primarily dictated by the benzylic chloride, a good leaving group, and the electronic effects of the substituents on the aromatic ring. The para-methoxy group is a strong electron-donating group, which significantly influences the reaction mechanism by stabilizing a carbocation intermediate. The additional ortho-methyl group (relative to the methoxy group) introduces further electronic and steric factors.
Understanding the reaction mechanism of this compound with various nucleophiles is crucial for predicting reaction outcomes, optimizing conditions, and controlling product distribution. This document provides a detailed overview of the expected reaction pathways, quantitative data for a closely related model compound, and experimental protocols for conducting these reactions and their kinetic analysis.
Note on Data Availability: A comprehensive literature search did not yield specific quantitative kinetic data for the reactions of this compound. Therefore, kinetic data for the closely related compound, 4-methoxybenzyl chloride, is presented as a reference. The influence of the 3-methyl group will be discussed based on established principles of physical organic chemistry.
Reaction Mechanism Overview
The reaction of this compound with nucleophiles can proceed through two primary pathways: unimolecular nucleophilic substitution (SN1) and bimolecular nucleophilic substitution (SN2).
-
SN1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate. The electron-donating 4-methoxy and 3-methyl groups strongly stabilize the benzylic carbocation through resonance and hyperconjugation, respectively. This makes the SN1 pathway highly favorable, especially in polar protic solvents. The rate of the SN1 reaction is dependent only on the concentration of the electrophile.
-
SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate of the SN2 reaction is dependent on the concentration of both the electrophile and the nucleophile.
For this compound, the SN1 pathway is expected to be the dominant mechanism under most conditions due to the significant stabilization of the carbocation intermediate. The additional 3-methyl group, being electron-donating, will further stabilize the carbocation and likely accelerate the rate of SN1 reactions compared to 4-methoxybenzyl chloride.
Data Presentation: Solvolysis of 4-Methoxybenzyl Chloride (Model Compound)
The following tables summarize the available quantitative data for the solvolysis of 4-methoxybenzyl chloride, which serves as a model for understanding the reactivity of this compound.
Table 1: First-Order Rate Constants for Solvolysis of 4-Methoxybenzyl Chloride
| Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| 20% Acetonitrile in Water | 25 | 2.2 | [1] |
| Liquid Ammonia | 25 | 5.33 x 10⁻⁵ | [2] |
Table 2: Effect of Salt Concentration on the Solvolysis Rate of 4-Methoxybenzyl Chloride in Liquid Ammonia at 25°C[2]
| Salt | Concentration (M) | Solvolysis Rate (M⁻¹s⁻¹) |
| None | 0 | 5.33 x 10⁻⁵ |
| KClO₄ | 0.5 | 7.50 x 10⁻⁵ |
| KClO₄ | 1.0 | 1.10 x 10⁻⁴ |
| KClO₄ | 1.5 | 1.31 x 10⁻⁴ |
Experimental Protocols
The following are generalized protocols for the reaction of this compound with various nucleophiles and for the kinetic analysis of these reactions.
Protocol 1: Synthesis of 4-Methoxy-3-methylbenzyl Azide (SN1/SN2 Reaction)
This protocol is adapted from the synthesis of 4-methoxybenzyl azide[3].
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.1 equivalents) to the solution.
-
Heat the stirred mixture to 80-100°C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water (2 x volume of the organic layer) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol is a general procedure for the N-alkylation of a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous acetonitrile or THF
-
Round-bottom flask
-
Stirring plate and magnetic stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the primary amine (2-3 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile).
-
Add a non-nucleophilic base such as triethylamine (1.2 equivalents) or potassium carbonate (2 equivalents).
-
Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the stirred amine solution, maintaining the temperature at 0°C with an ice bath.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Kinetic Analysis of Solvolysis by Titration
This protocol provides a method for determining the rate of solvolysis by monitoring the production of hydrochloric acid[4][5].
Materials:
-
This compound
-
Aqueous ethanol (or other suitable solvent mixture)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Acid-base indicator (e.g., bromothymol blue)
-
Thermostated water bath
-
Burette, pipettes, and flasks
-
Magnetic stirrer
Procedure:
-
Prepare a stock solution of this compound in a non-reactive solvent like acetone.
-
In a flask maintained at a constant temperature in the water bath, add a known volume of the aqueous ethanol solvent and a few drops of the indicator.
-
Add a small, precise volume of the standardized NaOH solution to make the solution basic (blue for bromothymol blue).
-
Initiate the reaction by adding a known amount of the this compound stock solution to the flask and start a timer (t=0).
-
Record the time it takes for the solution to become acidic (yellow) due to the HCl produced during the solvolysis, which neutralizes the added base.
-
Immediately add another precise aliquot of the NaOH solution and record the time for the next color change.
-
Repeat this process for several intervals.
-
The rate constant can be determined by plotting the natural logarithm of the remaining concentration of the benzyl chloride versus time.
Visualization of Reaction Mechanisms and Workflows
Reaction Mechanisms
Caption: SN1 and SN2 reaction pathways for this compound.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining solvolysis rates via titration.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. amherst.edu [amherst.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for Reactions with 4-Methoxy-3-methylbenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Methoxy-3-methylbenzyl chloride in various chemical reactions. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent. Its substituted benzyl structure makes it a valuable building block for the introduction of the 4-methoxy-3-methylbenzyl moiety into a wide range of molecules. This functional group can be found in various biologically active compounds and pharmaceutical intermediates. The presence of the electron-donating methoxy and methyl groups on the aromatic ring can influence the reactivity of the benzylic chloride and the properties of the resulting products.
Synthesis of this compound
The synthesis of this compound can be achieved from its corresponding aldehyde, 4-Methoxy-3-methylbenzaldehyde. A common two-step procedure involves the reduction of the aldehyde to the corresponding alcohol, followed by chlorination.
Step 1: Reduction of 4-Methoxy-3-methylbenzaldehyde
Protocol:
-
In a round-bottom flask, dissolve 4-Methoxy-3-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), in portions while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-Methoxy-3-methylbenzyl alcohol.
Step 2: Chlorination of 4-Methoxy-3-methylbenzyl alcohol
Protocol:
-
In a well-ventilated fume hood, dissolve the 4-Methoxy-3-methylbenzyl alcohol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride, dropwise with stirring.
-
Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench any excess chlorinating agent by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Reactions of this compound
This compound is an effective electrophile in nucleophilic substitution reactions. It can be used to alkylate a variety of nucleophiles, including amines, alcohols, thiols, and carbanions.
Alkylation of Heterocycles
This compound can be employed in the N-alkylation of heterocyclic compounds, a common strategy in the synthesis of pharmaceutical agents.
General Protocol for N-Alkylation:
-
In a round-bottom flask, dissolve the heterocyclic compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq), to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize quantitative data for the synthesis of a precursor to this compound and a representative alkylation reaction.
Table 1: Synthesis of 4-Methoxy-3-methylbenzaldehyde [1]
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 2,3-dimethylanisole | CuSO₄·5H₂O, K₂S₂O₈ | Acetonitrile/Water (1:1) | 30 minutes | Reflux | ~100 |
Table 2: Spectroscopic Data for 4-Methoxy-3-methylbenzaldehyde [1][2][3]
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 10.05 (s, 1H), 7.78 (m, 1H), 6.95 (m, 1H), 6.88 (s, 1H), 3.84 (s, 3H), 2.6 (s, 3H) |
| Boiling Point | 80-85 °C/1 mmHg |
| Density | 1.025 g/mL at 25 °C |
| Refractive Index | n20/D 1.569 |
Experimental Workflows
The synthesis of complex organic molecules often involves a series of sequential reactions. The following diagram illustrates a general workflow for the synthesis of a substituted heterocyclic compound using this compound.
References
Application Notes & Protocols: 4-Methoxy-3-methylbenzyl Chloride as a Versatile Precursor for Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, agrochemicals, and materials science innovations.[1][2] The strategic synthesis of these scaffolds is a cornerstone of modern organic chemistry. This document provides detailed application notes and protocols for the use of 4-methoxy-3-methylbenzyl chloride (CAS No. 60736-71-2), a highly functionalized and reactive building block, in the synthesis of medicinally relevant heterocyclic cores, including substituted benzofurans and isoquinolines. We explore the mechanistic rationale behind its application, detailing how the interplay of its reactive benzylic chloride moiety and the electron-donating substituents on the aromatic ring can be leveraged for efficient carbon-carbon and carbon-heteroatom bond formation.
Introduction: The Strategic Value of this compound
This compound is a substituted aromatic compound featuring a reactive chloromethyl group. Its utility in heterocyclic synthesis is underpinned by two key structural features:
-
The Benzylic Chloride: This functional group is an excellent electrophile, susceptible to nucleophilic substitution. It readily reacts with a wide range of heteroatomic and carbon nucleophiles, making it ideal for introducing the 4-methoxy-3-methylbenzyl moiety into a target structure.[3] The reactivity is enhanced by the benzylic position, which can stabilize a developing positive charge in S_N1-type pathways or facilitate a low-energy transition state in S_N2 reactions.
-
The Substituted Aromatic Ring: The presence of an electron-donating methoxy group and a methyl group on the benzene ring activates it towards certain electrophilic reactions and influences the electronic properties of the entire molecule. This substitution pattern is often found in bioactive molecules, making this reagent a valuable precursor for drug discovery programs.
These features allow for its strategic incorporation as a key structural fragment in convergent synthetic strategies, which we will demonstrate for the synthesis of benzofuran and isoquinoline derivatives.
Synthesis of Substituted Benzofurans via Tandem Alkylation and Cyclization
The benzofuran scaffold is a prominent feature in many natural products and synthetic compounds with a wide range of biological activities.[4] A highly effective strategy for constructing 2-substituted benzofurans involves the initial O-alkylation of a phenol (a Williamson-like ether synthesis) followed by an intramolecular cyclization to forge the furan ring.
2.1. Mechanistic Rationale & Workflow
The synthesis begins with the nucleophilic attack of a substituted salicylaldehyde's phenolic oxygen onto this compound. This S_N2 reaction is typically promoted by a mild base, which deprotonates the phenol to form a more potent phenoxide nucleophile. The resulting ether intermediate contains both an aldehyde, which can be converted to a suitable group for cyclization, and the benzyl moiety. A common follow-up is a Wittig reaction or similar olefination on the aldehyde, followed by a palladium-catalyzed intramolecular cyclization to form the benzofuran ring. For simplicity and robustness, an alternative pathway involves the cyclization of an intermediate ketone.
The workflow below illustrates a robust two-step sequence involving O-alkylation followed by an acid-catalyzed intramolecular cyclodehydration of the corresponding α-phenoxy ketone, a reliable method for forming the benzofuran ring.[5]
References
Application Notes and Protocols for the Deprotection of the 4-Methoxybenzyl (PMB) Group
For Researchers, Scientists, and Drug Development Professionals
The 4-methoxybenzyl (PMB) group is a versatile and widely used protecting group for hydroxyl functionalities in organic synthesis. Its popularity stems from its relative stability to a range of reaction conditions and, most importantly, the variety of methods available for its selective removal. This document provides detailed application notes and experimental protocols for the most common and effective methods for PMB group deprotection.
Oxidative Deprotection
Oxidative cleavage is one of the most common and selective methods for the removal of the PMB group. The electron-rich nature of the p-methoxybenzyl ether makes it susceptible to oxidation, often leaving other protecting groups, such as benzyl or silyl ethers, intact.
Using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
DDQ is a mild and highly effective reagent for the deprotection of PMB ethers. The reaction proceeds through a single-electron transfer (SET) mechanism, forming a charge-transfer complex.[1][2]
Mechanism of DDQ-Mediated PMB Deprotection
Caption: Mechanism of PMB deprotection using DDQ.
Experimental Protocol:
A general procedure for the deprotection of a PMB ether using DDQ is as follows[2][3]:
-
Dissolution: Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v). The use of a pH 7 phosphate buffer can be beneficial for acid-sensitive substrates.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of DDQ: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv) portion-wise to the stirred solution. The reaction mixture typically turns dark green or black upon addition of DDQ.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Quantitative Data Summary for DDQ Deprotection:
| Substrate Type | DDQ (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| Primary PMB Ether | 1.2 | CH₂Cl₂/H₂O (18:1) | 0 to rt | 1 | 97 | [3] |
| Secondary PMB Ether | 1.3 | CH₂Cl₂/pH 7 buffer | rt | 2 | 95 | N/A |
| Phenolic PMB Ether | 1.1 | CH₂Cl₂/H₂O (10:1) | rt | 0.5 | 98 | N/A |
| Glycosidic PMB Ether | 2.3 | CH₂Cl₂/H₂O (17:1) | 0 to rt | 1.5 | 78 | [2] |
Using Ceric Ammonium Nitrate (CAN)
Ceric ammonium nitrate (CAN) is another powerful oxidizing agent for the cleavage of PMB ethers. It is particularly useful for substrates that are sensitive to the byproducts of DDQ reactions.
Experimental Protocol:
A typical procedure for the deprotection of a PMB ether using CAN is as follows:
-
Dissolution: Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of acetonitrile (CH₃CN) and water (typically 3:1 to 4:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of CAN: Add a solution of ceric ammonium nitrate (CAN) (2.0-3.0 equiv) in water dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature for 1-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x).
-
Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate under reduced pressure, and purify the residue by silica gel chromatography.
Quantitative Data Summary for CAN Deprotection:
| Substrate Type | CAN (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| Primary PMB Ether | 2.5 | CH₃CN/H₂O (3:1) | 0 | 0.5 | 92 | N/A |
| Secondary PMB Ether | 2.2 | CH₃CN/H₂O (4:1) | rt | 1 | 88 | N/A |
| N-PMB Lactam | 5.0 | CH₃CN/H₂O | 0 to rt | 8 | 44 | [4] |
Acid-Catalyzed Deprotection
The PMB ether is more labile to acidic conditions than a simple benzyl ether due to the electron-donating methoxy group, which stabilizes the resulting carbocation intermediate. This allows for selective deprotection using various Brønsted and Lewis acids.
Using Strong Brønsted Acids (TFA, TfOH)
Trifluoroacetic acid (TFA) and triflic acid (TfOH) are effective reagents for the cleavage of PMB ethers. The choice of acid and reaction conditions can be tuned to achieve selectivity in the presence of other acid-sensitive groups.
Mechanism of Acid-Catalyzed PMB Deprotection
Caption: Mechanism of acid-catalyzed PMB deprotection.
Experimental Protocol (using TFA):
A general procedure for TFA-mediated deprotection is as follows:
-
Dissolution: Dissolve the PMB-protected substrate (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Scavenger Addition: Add a cation scavenger such as anisole or triethylsilane (10-20 equiv) to the solution.
-
Cooling: Cool the mixture to 0 °C.
-
TFA Addition: Add trifluoroacetic acid (TFA) (typically 10-50% v/v in CH₂Cl₂) dropwise.
-
Reaction: Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Work-up: Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, concentrate, and purify by chromatography.
Experimental Protocol (using TfOH):
A typical procedure using the stronger acid, triflic acid, is as follows[5]:
-
Dissolution: To a solution of the PMB ether (0.2 mmol) in anhydrous dichloromethane (1 mL) at room temperature, add triflic acid (0.1 mmol, 0.5 equiv). The reaction often turns pink or purple.
-
Reaction: Stir the mixture for 5-30 minutes.
-
Purification: Directly purify the reaction mixture by flash column chromatography.
Quantitative Data Summary for Brønsted Acid Deprotection:
| Reagent | Substrate Type | Scavenger | Temp (°C) | Time | Yield (%) | Reference |
| 10% TFA/CH₂Cl₂ | Primary PMB Ether | Anisole | rt | 2 h | 95 | [6] |
| 50% TFA/CH₂Cl₂ | Secondary PMB Ether | Triethylsilane | 0 | 30 min | 90 | N/A |
| TfOH (0.5 equiv) | Primary PMB Ether | None | 21 | 15 min | 94 | [5] |
| TfOH (0.5 equiv) | Secondary PMB Ether | None | 21 | 15 min | 88 | [5] |
| TfOH/1,3-dimethoxybenzene | Primary PMB Ether | 1,3-dimethoxybenzene | 21 | 10 min | up to 98 | [5] |
Using Lewis Acids
Various Lewis acids can effectively cleave PMB ethers, often in the presence of a soft nucleophile to trap the resulting PMB cation. Common Lewis acids include AlCl₃, SnCl₄, TiCl₄, and BF₃·OEt₂.[5][7][8]
Experimental Workflow for Lewis Acid-Catalyzed PMB Deprotection
Caption: General workflow for Lewis acid-mediated PMB deprotection.
Experimental Protocol (using AlCl₃ and a Thiol):
-
Preparation: To a solution of the PMB-protected alcohol (1.0 equiv) in anhydrous dichloromethane at room temperature, add ethanethiol (EtSH) (2.0-5.0 equiv).
-
Lewis Acid Addition: Cool the mixture to 0 °C and add a solution of aluminum trichloride (AlCl₃) (1.5-2.5 equiv) in dichloromethane dropwise.
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-5 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture into ice-water and extract with dichloromethane.
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, concentrate, and purify by chromatography.
Quantitative Data Summary for Lewis Acid Deprotection:
| Lewis Acid (equiv) | Nucleophile/Scavenger (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| AlCl₃ (2.5) | Anisole | CH₂Cl₂ | -50 | N/A | 60 | [6] |
| SnCl₄ (1.5) | H₂O (1.0) | CH₂Cl₂ | rt | 10 min | 89-98 | [7] |
| TiCl₄-AcOEt | N/A | CH₂Cl₂ | N/A | N/A | N/A | [8] |
| BF₃·OEt₂ | NaCNBH₃ | N/A | N/A | N/A | N/A | [5] |
Other Deprotection Methods
While oxidative and acidic methods are the most prevalent, other strategies can be employed for PMB group removal, including reductive cleavage, though this is less common due to the stability of the PMB ether to standard hydrogenolysis conditions that would cleave a simple benzyl ether.
It is important to note that attempts to cleave PMB esters with DDQ have been reported to be unsuccessful, even under forcing conditions.[6] However, PMB esters are readily cleaved by acidic conditions.[6]
Conclusion
The 4-methoxybenzyl group is a valuable protecting group for alcohols due to the wide array of available deprotection methods. The choice of reagent and conditions should be carefully considered based on the substrate's sensitivity and the presence of other functional groups. Oxidative deprotection with DDQ or CAN offers excellent selectivity for PMB ethers over other benzyl-type protecting groups. Acid-catalyzed cleavage with TFA, TfOH, or various Lewis acids provides an alternative route, with the reaction's severity being tunable. The detailed protocols and comparative data presented in these application notes should serve as a valuable resource for chemists in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient method for the deprotection of tert-butyldimethylsilyl ethers with TiCl4-Lewis base complexes: application to the synthesis of 1beta-methylcarbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methoxy-3-methylbenzyl Chloride in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Methoxy-3-methylbenzyl chloride (MMB-Cl) as a protecting group for hydroxyl functionalities in carbohydrate chemistry. The information is intended to guide researchers in the strategic application of the MMB group in the synthesis of complex carbohydrates, oligosaccharides, and glycoconjugates.
Introduction to the 4-Methoxy-3-methylbenzyl (MMB) Protecting Group
In the intricate field of carbohydrate synthesis, the selective protection and deprotection of multiple hydroxyl groups is a central challenge.[1][2] Protecting groups are essential tools that temporarily mask reactive functional groups, enabling chemical transformations at other positions of the carbohydrate scaffold.[3][4] Substituted benzyl ethers are a crucial class of protecting groups, offering a range of stabilities and deprotection methods.[5]
The 4-Methoxy-3-methylbenzyl (MMB) group is an electron-rich variant of the widely used p-methoxybenzyl (PMB) group.[6] It is introduced by reacting a free hydroxyl group with this compound (MMB-Cl) under basic conditions. The key feature of the MMB group, like the PMB group, is its susceptibility to mild oxidative cleavage, which allows for its selective removal in the presence of other protecting groups such as standard benzyl (Bn) or acyl groups.[6][7]
The additional electron-donating methyl group on the aromatic ring of the MMB group, compared to the PMB group, further increases the electron density of the benzyl system. This enhanced electron-rich character is hypothesized to make the MMB group even more labile towards oxidative and acidic cleavage, potentially allowing for even greater selectivity in deprotection strategies. This property makes the MMB group a valuable tool for orthogonal synthesis strategies in complex drug development and carbohydrate chemistry projects.[8][9]
Application Notes
The protection of carbohydrate hydroxyl groups as MMB ethers is typically achieved via a Williamson ether synthesis. An alkoxide is generated from the sugar's hydroxyl group using a base, which then acts as a nucleophile, displacing the chloride from MMB-Cl in an SN2 reaction.
-
Reagents: this compound (MMB-Cl) is the alkylating agent.
-
Base: Sodium hydride (NaH) is a common and effective base for generating the alkoxide. For substrates sensitive to strong bases, milder options like silver oxide (Ag₂O) can be employed, which can also offer different regioselectivity.[6]
-
Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used.
-
Catalyst: In cases of slow reactions, a catalytic amount of tetrabutylammonium iodide (TBAI) can be added to facilitate the reaction through the in-situ formation of the more reactive MMB-Iodide.
The MMB ether is a robust protecting group, stable to a wide range of reaction conditions, which is essential for multi-step syntheses.
-
Stable under:
-
Basic conditions: Tolerant to bases used for saponification of esters (e.g., NaOH, NaOMe).
-
Nucleophilic reagents: Stable towards organometallic reagents and hydrides.
-
Many reductive/oxidative conditions: Stable to conditions that do not specifically target electron-rich benzyl ethers (e.g., catalytic hydrogenation under neutral conditions may be slow compared to standard benzyl ethers but can occur).
-
-
Labile under:
-
Oxidative conditions: The primary method for MMB group removal is oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are highly effective.[10][11] The reaction proceeds via a single electron transfer (SET) mechanism, favored by the electron-rich nature of the MMB group.[7][12]
-
Acidic conditions: MMB ethers are more sensitive to acid than unsubstituted benzyl ethers. They can be cleaved with strong acids like trifluoroacetic acid (TFA).[13] The increased electron density from the methoxy and methyl groups stabilizes the benzylic carbocation intermediate formed during cleavage.
-
The unique cleavage condition of the MMB group (mild oxidation) makes it an excellent component of orthogonal protecting group strategies, which are fundamental to complex oligosaccharide synthesis.[9][14][15] An orthogonal set of protecting groups allows for the selective deprotection of one group while others remain intact.
The MMB group can be selectively removed in the presence of:
-
Benzyl (Bn) ethers: Which are typically removed by catalytic hydrogenolysis.
-
Silyl ethers (e.g., TBS, TIPS): Which are removed by fluoride ions (e.g., TBAF).
-
Acyl groups (e.g., Acetyl, Benzoyl): Which are removed by base-mediated hydrolysis.
This orthogonality allows for a precise sequence of reactions, exposing specific hydroxyl groups for glycosylation or other functionalizations at different stages of the synthesis.
The selective removal of the MMB group is most commonly and efficiently achieved with DDQ.
-
Mechanism with DDQ: The reaction is initiated by the formation of a charge-transfer complex between the electron-rich MMB ether and the electron-deficient DDQ.[11] A single electron transfer (SET) follows, generating a benzylic radical cation. In the presence of water, this intermediate is trapped to form a hemiacetal, which then collapses to release the free alcohol, 4-methoxy-3-methylbenzaldehyde, and the reduced hydroquinone form of DDQ.[7]
-
Reaction Conditions: The reaction is typically performed in a mixture of an organic solvent (like dichloromethane or acetonitrile) and water at room temperature or 0 °C.[7] The reaction is often rapid and high-yielding.
-
Alternative Deprotection: While DDQ is most common, other methods include:
-
Ceric Ammonium Nitrate (CAN): Another oxidative reagent that works similarly to DDQ.
-
Acid Hydrolysis: Strong acids like TFA can be used, often with a cation scavenger like anisole or 1,3-dimethoxybenzene to prevent side reactions.[13]
-
Electrochemical Oxidation: An emerging sustainable method for cleaving PMB ethers that could be applicable to MMB ethers.[16][17]
-
Data Presentation
The following table summarizes the stability of the 4-Methoxy-3-methylbenzyl (MMB) group in comparison to other commonly used hydroxyl protecting groups in carbohydrate chemistry. The properties of MMB are extrapolated from the well-documented behavior of the PMB group.
| Protecting Group | Abbreviation | Stable Conditions | Labile Conditions |
| 4-Methoxy-3-methylbenzyl | MMB | Basic (NaOH), Nucleophilic (RLi, RMgX), Catalytic Hydrogenation (neutral), Fluoride (TBAF) | Oxidative (DDQ, CAN), Strongly Acidic (TFA) |
| p-Methoxybenzyl | PMB | Basic (NaOH), Nucleophilic (RLi, RMgX), Catalytic Hydrogenation (neutral), Fluoride (TBAF) | Oxidative (DDQ, CAN), Strongly Acidic (TFA) |
| Benzyl | Bn | Acidic (TFA), Basic (NaOH), Oxidative (DDQ, CAN), Fluoride (TBAF) | Catalytic Hydrogenolysis (H₂, Pd/C), Dissolving Metal (Na, NH₃) |
| Acetyl | Ac | Acidic (TFA, careful), Catalytic Hydrogenolysis | Basic (NaOMe, K₂CO₃), Nucleophilic (RLi, RMgX) |
| Benzoyl | Bz | Acidic (TFA), Catalytic Hydrogenolysis | Basic (NaOMe), Nucleophilic (RLi, RMgX) |
| tert-Butyldimethylsilyl | TBDMS/TBS | Basic (NaOH), Catalytic Hydrogenolysis, Mildly Acidic | Acidic (TFA, HCl), Fluoride (TBAF) |
Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
This protocol describes a general procedure for the MMB protection of a free hydroxyl group on a carbohydrate substrate using sodium hydride.
Materials:
-
Carbohydrate substrate with free hydroxyl group(s) (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq per OH group)
-
This compound (MMB-Cl, 1.1 eq per OH group)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (for quenching)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add the carbohydrate substrate to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the substrate in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of this compound (MMB-Cl) in a minimum amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of methanol.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired MMB-protected carbohydrate.
This protocol describes the selective cleavage of an MMB ether in the presence of other protecting groups like benzyl or acyl groups.
Materials:
-
MMB-protected carbohydrate substrate (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2-1.5 eq)
-
Dichloromethane (DCM)
-
Water (or a pH 7 phosphate buffer)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (optional, to quench excess DDQ)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the MMB-protected carbohydrate substrate in a mixture of dichloromethane and water (typically 18:1 to 10:1 v/v).[7]
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ in one portion to the stirred solution. The reaction mixture will typically turn a dark color (green, brown, or black) upon formation of the charge-transfer complex.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir vigorously for 15 minutes. The dark color should fade as the DDQH₂ byproduct is neutralized and partitioned.
-
(Optional) If the color persists, add saturated aqueous Na₂S₂O₃ solution to quench any remaining DDQ.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product will contain 4-methoxy-3-methylbenzaldehyde as a byproduct.
-
Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol.
Visualizations
Caption: General workflow for the protection of a carbohydrate hydroxyl group with MMB-Cl and its subsequent oxidative deprotection using DDQ.
Caption: Orthogonal deprotection scheme showing the selective removal of MMB, Acetyl (Ac), or Benzyl (Bn) groups from a carbohydrate.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mpikg.mpg.de [mpikg.mpg.de]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 13. chem.ucla.edu [chem.ucla.edu]
- 14. Reverse orthogonal strategy for oligosaccharide synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols: Mono-alkylation of Diamines with 4-Methoxy-3-methylbenzyl chloride
Abstract
This document provides a comprehensive guide for the selective mono-N-alkylation of diamines utilizing 4-Methoxy-3-methylbenzyl chloride. This protocol is specifically designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The content herein emphasizes not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes. We will delve into the mechanistic considerations, experimental design, and the critical parameters that govern the selective formation of the desired mono-alkylated product over the often-competing di-alkylation.
Introduction: The Challenge of Selective Mono-Alkylation
The selective mono-alkylation of diamines is a pivotal transformation in organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex molecular architectures. The primary challenge lies in controlling the reactivity of the diamine, as the initial alkylation event often enhances the nucleophilicity of the remaining free amine, leading to a "runaway" reaction that favors the formation of the di-alkylated product.[1][2] This guide addresses this challenge by providing a detailed protocol for the controlled mono-alkylation of diamines using this compound, a versatile and reactive alkylating agent.
The choice of this compound as the alkylating agent is predicated on the unique electronic and steric properties conferred by the methoxy and methyl substituents on the benzyl ring. These groups can influence the reactivity of the benzylic chloride and the stability of the resulting product, factors that can be leveraged to achieve higher selectivity.
Mechanistic Insights and Strategic Considerations
The reaction proceeds via a standard nucleophilic aliphatic substitution (SN2) mechanism, where the amine nitrogen acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride leaving group.
Key strategic considerations to favor mono-alkylation include:
-
Stoichiometry: Utilizing a significant excess of the diamine relative to the alkylating agent is a common strategy to increase the statistical probability of the alkylating agent reacting with an unreacted diamine molecule rather than the mono-alkylated product.
-
Reaction Conditions: Temperature, solvent, and the presence of a base can be meticulously controlled to modulate the reaction rate and selectivity. Lower temperatures generally favor the mono-alkylated product by reducing the rate of the second alkylation.
-
Protecting Groups: In cases where high selectivity is difficult to achieve, the use of a temporary protecting group on one of the amine functionalities can be an effective, albeit less atom-economical, strategy.[3][4]
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Diamine (e.g., Ethylenediamine) | Reagent Grade, ≥99% | Sigma-Aldrich | |
| This compound | Synthesis Grade, ≥98% | Commercially Available | Handle with care, lachrymator.[5] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics | |
| Triethylamine (TEA) | Reagent Grade, ≥99.5% | Fisher Scientific | Acts as a base to neutralize HCl byproduct. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | VWR Chemicals | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Safety Precaution: 4-Methoxybenzyl chloride and its derivatives are lachrymatory and can cause severe skin burns and eye damage.[6][7] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis of this compound
While commercially available, this compound can be synthesized from the corresponding alcohol. A general procedure involves the reaction of 4-methoxy-3-methylbenzyl alcohol with thionyl chloride in a suitable solvent like dichloromethane.[8]
Protocol for Mono-alkylation of a Symmetrical Diamine
This protocol details the mono-alkylation of ethylenediamine as a representative symmetrical diamine.
Step 1: Reaction Setup
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the symmetrical diamine (e.g., ethylenediamine, 5.0 equivalents).
-
Dissolve the diamine in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of diamine).
-
Add triethylamine (TEA) (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
Step 2: Addition of Alkylating Agent
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the cooled diamine solution over a period of 30-60 minutes using a dropping funnel.
-
Maintain the reaction temperature at 0 °C during the addition.
Step 3: Reaction Monitoring
-
Allow the reaction to stir at 0 °C for 1 hour after the addition is complete.
-
Let the reaction warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 10:1 DCM:Methanol). Visualize the spots using UV light and/or a potassium permanganate stain.
Step 4: Workup and Purification
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient elution (e.g., starting with 100% DCM and gradually increasing the polarity with methanol) to isolate the mono-alkylated product.
Characterization and Data Analysis
The purified mono-alkylated diamine should be characterized to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Appearance of signals corresponding to the 4-methoxy-3-methylbenzyl group and the diamine backbone. Integration should be consistent with the mono-substituted product. |
| ¹³C NMR | Presence of carbon signals for both the aromatic and aliphatic portions of the molecule. |
| Mass Spectrometry (MS) | Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the mono-alkylated product.[9] |
| Infrared (IR) Spectroscopy | Presence of N-H stretching bands for the remaining primary or secondary amine, along with C-H and C-O stretching vibrations. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; side reactions. | Increase reaction time; ensure anhydrous conditions; check reagent purity. |
| Formation of Di-alkylated Product | Reaction temperature too high; insufficient excess of diamine. | Maintain low temperature during addition and initial reaction phase; increase the molar excess of the diamine. |
| Difficult Purification | Similar polarity of mono- and di-alkylated products. | Optimize the chromatography eluent system; consider derivatization to alter polarity for easier separation. |
Visualization of the Reaction Pathway
Figure 1: General reaction scheme for the mono-alkylation of a diamine.
Conclusion
The selective mono-alkylation of diamines with this compound is a valuable synthetic transformation that can be achieved with high efficiency by carefully controlling the reaction parameters. The protocol outlined in this document provides a robust starting point for researchers. Further optimization may be necessary depending on the specific diamine substrate and the desired scale of the reaction. Adherence to the principles of stoichiometry, temperature control, and careful purification is paramount to obtaining the desired mono-alkylated product in high yield and purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Methyloxybenzyl chloride | C8H9ClO | CID 69993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 3-Methoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. chemijournal.com [chemijournal.com]
Laboratory-Scale Synthesis of 4-Methoxy-3-methylbenzyl chloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 4-Methoxy-3-methylbenzyl chloride, a valuable intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The primary synthetic route detailed involves the chlorination of 4-methoxy-3-methylbenzyl alcohol using thionyl chloride. An alternative preparation of the starting alcohol via the reduction of 3-methyl-4-methoxybenzaldehyde is also described.
Chemical and Physical Properties
A summary of the key physical and chemical properties of the starting materials and the final product is provided below for easy reference.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 3-Methyl-4-methoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | 80-85 / 1 mmHg | 1.025 |
| 4-Methoxy-3-methylbenzyl alcohol | C₉H₁₂O₂ | 152.19 | Not readily available | Not readily available |
| Thionyl chloride | SOCl₂ | 118.97 | 76 | 1.636 |
| This compound | C₉H₁₁ClO | 170.64 | 143 / 25 mmHg[1][2] | 1.11[1][2] |
Experimental Protocols
This section outlines the step-by-step procedures for the synthesis of the precursor alcohol and its subsequent conversion to the target benzyl chloride.
Protocol 1: Synthesis of 4-Methoxy-3-methylbenzyl alcohol
This protocol describes the reduction of 3-methyl-4-methoxybenzaldehyde to the corresponding benzyl alcohol using sodium borohydride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Methyl-4-methoxybenzaldehyde | 150.17 | 10.0 g | 0.0666 |
| Sodium borohydride (NaBH₄) | 37.83 | 1.26 g | 0.0333 |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Deionized water | 18.02 | As needed | - |
| 1 M Hydrochloric acid (HCl) | 36.46 | As needed | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | 150 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-4-methoxybenzaldehyde (10.0 g, 0.0666 mol) and methanol (100 mL).
-
Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
In a separate beaker, prepare a solution of sodium borohydride (1.26 g, 0.0333 mol) in 20 mL of cold deionized water.
-
Slowly add the sodium borohydride solution dropwise to the stirred solution of the aldehyde over a period of 15-20 minutes. An ice bath can be used to maintain the temperature below 25 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH of the solution is approximately 6-7. Be cautious as hydrogen gas will be evolved.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 50 mL of deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxy-3-methylbenzyl alcohol as a crude product, which can often be used in the next step without further purification. If necessary, the product can be purified by silica gel column chromatography.
Protocol 2: Synthesis of this compound
This protocol details the chlorination of 4-methoxy-3-methylbenzyl alcohol using thionyl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Methoxy-3-methylbenzyl alcohol | 152.19 | 10.0 g | 0.0657 |
| Thionyl chloride (SOCl₂) | 118.97 | 8.6 g (5.2 mL) | 0.0723 |
| Anhydrous Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - |
| Saturated sodium bicarbonate solution | - | 100 mL | - |
| Deionized water | 18.02 | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 4-methoxy-3-methylbenzyl alcohol (10.0 g, 0.0657 mol) dissolved in anhydrous dichloromethane (100 mL).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add thionyl chloride (8.6 g, 5.2 mL, 0.0723 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting alcohol is no longer detectable.
-
Carefully pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate solution with gentle stirring to neutralize excess thionyl chloride and HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by ¹H NMR spectroscopy.
-
¹H NMR (400 MHz, CDCl₃): δ 7.16 (m, 2H), 6.76 (d, J = 8.10 Hz, 1H), 4.52 (s, 2H), 3.81 (s, 3H), 2.19 (s, 3H).[2]
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
3-Methyl-4-methoxybenzaldehyde and 4-Methoxy-3-methylbenzyl alcohol: May cause skin and eye irritation. Avoid inhalation and contact with skin and eyes.
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to produce toxic gases (HCl and SO₂). Causes severe burns to skin and eyes. Handle with extreme caution using appropriate personal protective equipment (gloves, goggles, lab coat).
-
This compound: This compound is a benzyl chloride derivative and should be handled with care. It is likely to be a lachrymator and may cause skin and eye irritation.[3] It may cause severe skin burns and eye damage.[3]
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the synthesis.
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for the chlorination of the benzyl alcohol.
References
Application Notes and Protocols: 4-Methoxy-3-methylbenzyl Chloride in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive technical guide on the industrial applications of 4-Methoxy-3-methylbenzyl chloride (MMBC), a versatile reagent in fine chemical synthesis. This document delves into its critical role as a protecting group, a key building block for complex molecules, and a substrate in advanced cross-coupling reactions. The protocols detailed herein are designed to offer validated, step-by-step methodologies, underpinned by mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound, with CAS number 60736-71-2, is an aromatic compound featuring a reactive benzylic chloride and an electron-donating methoxy group.[1][2][3] This specific substitution pattern on the benzene ring provides a unique combination of reactivity and stability, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[4] Its utility stems from the ability of the benzyl group to be introduced into a molecule and later selectively removed under specific conditions, a cornerstone of modern multi-step organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 60736-71-2 |
| Molecular Formula | C9H11ClO |
| Molecular Weight | 170.64 g/mol |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Data sourced from available chemical supplier information.[1]
Core Application: The Methoxy-Methylbenzyl (MMB) Protecting Group
The paramount application of this compound is as a precursor to the 4-methoxy-3-methylbenzyl (MMB) protecting group. Protecting groups are essential tools in organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The MMB group, a close relative of the widely used p-methoxybenzyl (PMB) group, offers similar protective capabilities with potentially nuanced stability, allowing for orthogonal deprotection strategies.
Protection of Alcohols
The MMB group is particularly effective for the protection of alcohols. The electron-donating nature of the methoxy and methyl groups on the aromatic ring enhances the stability of the resulting benzyl ether, while also facilitating its eventual cleavage under specific oxidative or acidic conditions.
Mechanism Insight: The formation of the MMB ether proceeds via a standard Williamson ether synthesis, an SN2 reaction where the alkoxide, generated from the alcohol, displaces the chloride from this compound. The enhanced reactivity of the benzylic chloride facilitates this reaction under relatively mild conditions.
dot
Caption: Workflow for the protection of alcohols using this compound.
Protocol 1: General Procedure for the MMB-Protection of a Primary Alcohol
-
Preparation: To a stirred solution of the primary alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
MMB Ether Formation: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Deprotection Strategies
A key advantage of the MMB protecting group is the variety of methods available for its removal, allowing for selective deprotection in the presence of other protecting groups.
Table 2: Deprotection Methods for MMB Ethers
| Reagent | Conditions | Notes |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂/H₂O, room temperature | Oxidative cleavage. Highly selective for electron-rich benzyl ethers. |
| CAN (Ceric Ammonium Nitrate) | CH₃CN/H₂O, 0 °C to room temperature | Oxidative cleavage. |
| TFA (Trifluoroacetic Acid) | CH₂Cl₂, 0 °C to room temperature | Acidic cleavage. Can be harsh on other acid-labile groups. |
| H₂, Pd/C | Various solvents (e.g., EtOH, EtOAc) | Hydrogenolysis. Will also reduce other functional groups like alkenes and alkynes. |
dot
Caption: Overview of common deprotection strategies for MMB-protected alcohols.
Application as a Key Synthetic Intermediate
Beyond its role in protection chemistry, this compound serves as a crucial building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The methoxy and methyl-substituted phenyl ring is a common motif in bioactive compounds.
Synthesis of Pharmaceutical Scaffolds
The reactive nature of the benzylic chloride allows for its facile incorporation into various molecular frameworks through alkylation of nucleophiles such as amines, thiols, and carbanions. This is a key step in the synthesis of numerous drug candidates. While specific examples for the 3-methyl analog are less prevalent in readily available literature than for the parent 4-methoxybenzyl chloride, the synthetic principles are directly transferable. For instance, related structures like 3-methoxybenzyl chloride are used in the synthesis of anti-cardiovascular drugs.[5][6]
Protocol 2: N-Alkylation of a Secondary Amine
-
Preparation: Dissolve the secondary amine (1.0 eq.) and this compound (1.05 eq.) in a polar aprotic solvent such as acetonitrile or DMF (0.5 M).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir until the starting amine is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography or crystallization.
Utility in Cross-Coupling Reactions
Cross-coupling reactions are powerful C-C bond-forming reactions that are fundamental to modern organic synthesis.[7][8] Benzylic halides, including this compound, can participate in various palladium, nickel, or iron-catalyzed cross-coupling reactions.[9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction forms a C-C bond between an organoboron compound and an organic halide. This compound can be coupled with aryl or vinyl boronic acids or their esters to generate diaryl- or aryl-vinyl methanes.
dot
References
- 1. This compound CAS#: 60736-71-2 [m.chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. This compound [webbook.nist.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. CN102690175A - Preparation method of 3-methoxybenzyl chloride - Google Patents [patents.google.com]
- 7. 크로스 커플링 [sigmaaldrich.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
Application Notes: The Strategic Use of 4-Methoxy-3-methylbenzyl Chloride in the Synthesis of Key Pharmaceutical Intermediates
Introduction
4-Methoxy-3-methylbenzyl chloride is a versatile reagent in organic synthesis, playing a crucial role as a key building block in the preparation of complex pharmaceutical intermediates. Its unique structure, featuring a reactive benzylic chloride and an electron-donating methoxy group, allows for specific and efficient introduction of the 4-methoxy-3-methylbenzyl moiety into target molecules. This application note details the use of this compound in the synthesis of a pivotal intermediate for Rolapitant, a neurokinin-1 (NK1) receptor antagonist.
Rolapitant is a pharmaceutical agent used for the prevention of chemotherapy-induced nausea and vomiting.[1][2][3] The synthesis of its complex diazaspiro[4.5]decan-2-one core and the subsequent attachment of specific side chains are critical steps in its manufacturing. One of the key intermediates in some synthetic routes to Rolapitant and similar compounds involves the alkylation of a piperidine or piperidine-like precursor.
Application: Synthesis of a Rolapitant Intermediate
A crucial step in the synthesis of Rolapitant involves the introduction of a substituted benzyl group onto a piperidine-derived scaffold. While various synthetic strategies exist, the N-alkylation of a piperidine precursor with a suitable benzyl halide is a common and effective method. In this context, this compound serves as the electrophile to introduce the required C-terminal fragment of one of the key intermediates.
The general reaction involves the nucleophilic substitution of the chloride by the secondary amine of a piperidine ring. The methoxy and methyl groups on the aromatic ring influence the reactivity of the benzyl chloride and are integral to the final structure and biological activity of the target molecule.
Experimental Protocols
The following protocols are representative examples of the N-alkylation of piperidine derivatives with substituted benzyl chlorides, adapted to the specific synthesis of a 4-(4-methoxy-3-methylbenzyl)piperidine intermediate.
Protocol 1: N-Alkylation of Piperidine with this compound
This protocol describes the direct N-alkylation of piperidine with this compound to form N-(4-methoxy-3-methylbenzyl)piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperidine (1.1 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure N-(4-methoxy-3-methylbenzyl)piperidine.
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) |
| This compound | 170.64 | 1.0 | - | >98 |
| Piperidine | 85.15 | 1.1 | - | >99 |
| N-(4-methoxy-3-methylbenzyl)piperidine | 219.33 | - | 85-95 | >98 |
Logical Workflow for the Synthesis of a Rolapitant Intermediate
The following diagram illustrates the logical steps involved in the synthesis of a key pharmaceutical intermediate using this compound.
Caption: Synthetic workflow for a pharmaceutical intermediate.
Signaling Pathway in Drug Action (Example: NK1 Receptor Antagonism)
While this compound is a synthetic precursor and not a pharmacologically active agent itself, the intermediate it helps create is part of a molecule that targets a specific biological pathway. Rolapitant, for instance, is a neurokinin-1 (NK1) receptor antagonist. The following diagram illustrates the general principle of NK1 receptor antagonism.
Caption: Mechanism of NK1 receptor antagonism.
This compound is a valuable and highly specific reagent for the synthesis of complex pharmaceutical intermediates. Its application in the preparation of key building blocks for drugs like Rolapitant highlights its importance in modern medicinal chemistry. The provided protocols and diagrams offer a detailed overview for researchers and drug development professionals engaged in the synthesis of novel therapeutic agents. The ability to efficiently and selectively introduce the 4-methoxy-3-methylbenzyl group is a critical advantage in the multi-step synthesis of sophisticated drug molecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-3-methylbenzyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methoxy-3-methylbenzyl chloride synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: Paraformaldehyde depolymerization may be incomplete; HCl concentration may be too low. | 1. Use fresh, high-quality paraformaldehyde. Ensure a steady stream of anhydrous HCl gas is passed through the reaction mixture. |
| 2. Ineffective Catalyst: The Lewis acid catalyst (e.g., ZnCl₂) may be hydrated or of poor quality. | 2. Use anhydrous ZnCl₂. Consider activating it by heating under vacuum before use. | |
| 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | 3. Gradually increase the reaction temperature, but monitor for byproduct formation. Optimal temperatures are often substrate-specific. | |
| 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 4. Monitor the reaction progress using TLC or GC. Extend the reaction time if starting material is still present. | |
| Formation of Significant Byproducts (e.g., Diaryl-methane) | 1. High Reaction Temperature: Higher temperatures can favor the Friedel-Crafts alkylation of the starting material or product with another molecule of the benzyl chloride.[1][2] | 1. Maintain a lower reaction temperature. The optimal temperature should be determined empirically. |
| 2. High Catalyst Concentration: Strong Lewis acids like AlCl₃ are known to promote the formation of diarylmethane byproducts.[1][2] | 2. Reduce the amount of catalyst. Consider using a milder catalyst such as ZnCl₂.[3][4] | |
| 3. High Concentration of Reactants: A high concentration of the starting material can increase the likelihood of intermolecular side reactions. | 3. Use a more dilute solution of the starting material in an appropriate solvent. | |
| Product Decomposition during Workup or Purification | 1. Presence of Water: The benzyl chloride product is sensitive to hydrolysis, especially under acidic or basic conditions. | 1. Ensure all workup steps are performed with dry equipment and solvents. Wash the organic layer with brine to remove excess water before drying. |
| 2. High Temperatures during Distillation: The product may be thermally unstable. | 2. Purify the product by vacuum distillation to lower the boiling point and minimize thermal decomposition.[5] | |
| 3. Residual Acidity: Traces of HCl or Lewis acid can promote decomposition. | 3. Thoroughly wash the crude product with a mild base (e.g., saturated NaHCO₃ solution) and then water to remove any residual acid before drying and distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the chloromethylation of 2-methylanisole, which is a variation of the Blanc reaction.[6] This typically involves reacting 2-methylanisole with formaldehyde (or paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[6][7]
Q2: What are the primary side reactions to be aware of?
A2: The most significant side reaction is the formation of diarylmethane derivatives, where the newly formed benzyl chloride reacts with another molecule of the starting material (2-methylanisole).[1] This is a type of Friedel-Crafts alkylation. Additionally, with highly reactive aromatic compounds, there is a risk of forming bis(chloromethyl) ether, which is a potent carcinogen.[6]
Q3: How can I minimize the formation of the diarylmethane byproduct?
A3: To minimize diarylmethane formation, you should:
-
Control the temperature: Lower reaction temperatures generally disfavor this side reaction.[1]
-
Choose the right catalyst: Milder catalysts like ZnCl₂ are less likely to promote the secondary alkylation reaction compared to stronger Lewis acids like AlCl₃.[1][3]
-
Manage reactant concentrations: Using a higher dilution can reduce the chances of intermolecular reactions.
Q4: What is the role of the ZnCl₂ catalyst?
A4: In the Blanc chloromethylation, ZnCl₂ acts as a Lewis acid catalyst. It protonates the formaldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the electron-rich aromatic ring of 2-methylanisole.[6]
Q5: Are there alternative methods to the Blanc chloromethylation?
A5: Yes, an alternative route is to first synthesize 4-methoxy-3-methylbenzyl alcohol and then convert the alcohol to the chloride. This can be achieved by reacting the alcohol with a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid.[8][9][10] This two-step process can sometimes offer better control and avoid some of the side products associated with direct chloromethylation.
Q6: How should I purify the final product?
A6: this compound is typically purified by vacuum distillation.[5] This is crucial to avoid thermal decomposition that can occur at atmospheric pressure. Before distillation, it is important to perform an aqueous workup to remove the catalyst and any remaining acids.
Experimental Protocols
Protocol 1: Chloromethylation of 2-Methylanisole (Modified Blanc Reaction)
This protocol is a representative procedure for the direct chloromethylation of 2-methylanisole.
Materials:
-
2-Methylanisole
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous solvent (e.g., Dichloromethane or Carbon Tetrachloride)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas trap to handle excess HCl.
-
Charge the flask with 2-methylanisole and the anhydrous solvent.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add anhydrous ZnCl₂ to the stirred solution.
-
Begin bubbling anhydrous HCl gas through the solution.
-
While maintaining the temperature and HCl flow, add paraformaldehyde in small portions over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated, to be optimized) and monitor its progress by TLC or GC.
-
Once the reaction is complete, stop the HCl flow and pour the reaction mixture over crushed ice.
-
Separate the organic layer. Wash it sequentially with cold water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Conversion of 4-Methoxy-3-methylbenzyl alcohol to the Chloride
This protocol describes the synthesis via the corresponding benzyl alcohol.
Materials:
-
4-Methoxy-3-methylbenzyl alcohol
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 4-Methoxy-3-methylbenzyl alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride dropwise to the stirred solution.[9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.[9]
-
Carefully pour the reaction mixture into a flask containing a stirred, cold saturated NaHCO₃ solution to quench the excess thionyl chloride.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The crude product can be used directly or further purified by vacuum distillation if necessary.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in chloromethylation reactions.
References
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 3. US3311602A - Process for the chloromethylation of aromatic hydrocarbons - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. 3-Methoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Reactions with 4-Methoxy-3-methylbenzyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxy-3-methylbenzyl chloride. This guide provides troubleshooting advice and answers to frequently asked questions to address common challenges and side reactions encountered during its use in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound?
A1: this compound is a reactive benzylic halide. The most common side reactions fall into two main categories: those occurring during Friedel-Crafts alkylation reactions and those during nucleophilic substitution reactions. Key side products can include positional isomers, polyalkylation products, and solvolysis byproducts. Under certain conditions, self-condensation or polymerization can also be observed.
Q2: In a Friedel-Crafts alkylation with an aromatic substrate, what determines the position of the incoming 4-methoxy-3-methylbenzyl group?
A2: The substitution pattern on the aromatic substrate is governed by the directing effects of its existing substituents. For instance, if you are alkylating toluene, the methyl group is an ortho, para-director. The incoming 4-methoxy-3-methylbenzyl group will therefore primarily add at the ortho and para positions of the toluene ring. The ratio of these isomers is influenced by steric hindrance and reaction temperature.
Q3: I am observing multiple products in my Friedel-Crafts alkylation, leading to a difficult purification. What is the likely cause?
A3: A common issue in Friedel-Crafts alkylation is polyalkylation .[1][2] The initial product of the reaction, an alkylated aromatic ring, is often more nucleophilic than the starting aromatic compound. This is because alkyl groups are electron-donating and activate the ring towards further electrophilic substitution.[1][2] This increased reactivity leads to the addition of multiple 4-methoxy-3-methylbenzyl groups to the same aromatic ring.[1][2]
Troubleshooting Guides
Troubleshooting Friedel-Crafts Alkylation Reactions
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low yield of the desired mono-alkylated product and significant formation of polyalkylated byproducts. | The alkylated product is more reactive than the starting aromatic substrate. | - Use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material rather than the product.- Lower the reaction temperature to decrease the overall reaction rate and improve selectivity.- Consider using a milder Lewis acid catalyst. |
| Formation of isomeric products. | The directing groups on the aromatic substrate lead to substitution at multiple positions (e.g., ortho and para). | - This is an inherent aspect of the reaction. Separation of isomers will be necessary during purification (e.g., by column chromatography or crystallization).- Varying the reaction temperature may alter the isomer ratio; lower temperatures often favor the para product due to steric hindrance.[3] |
| Reaction does not proceed or is very slow. | - Inactive Lewis acid catalyst (e.g., AlCl₃ exposed to moisture).- The aromatic substrate is strongly deactivated (e.g., contains a nitro or acyl group).[2] | - Ensure the use of anhydrous reagents and a dry reaction setup.- Friedel-Crafts alkylation is generally not suitable for strongly deactivated aromatic rings. |
Troubleshooting Nucleophilic Substitution Reactions
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Formation of 4-methoxy-3-methylbenzyl alcohol or an ether derived from the solvent. | The solvent (e.g., water, methanol, ethanol) is acting as a nucleophile, leading to solvolysis byproducts. | - Use a non-nucleophilic, aprotic solvent (e.g., THF, DCM, acetonitrile).- If a protic solvent is required, use a more potent nucleophile in a higher concentration to outcompete the solvent. |
| Low reaction rate. | - The nucleophile is weak.- The reaction temperature is too low. | - Use a stronger, more reactive nucleophile.- Increase the reaction temperature, while monitoring for potential side reactions. |
| Mixture of Sₙ1 and Sₙ2 products. | Benzyl halides can react via both Sₙ1 and Sₙ2 pathways.[4] The reaction conditions favor a mixed mechanism. | - To favor Sₙ2: Use a high concentration of a strong, non-bulky nucleophile in a polar aprotic solvent.- To favor Sₙ1: Use a weak nucleophile in a polar protic solvent. |
Quantitative Data
Table 1: Solvolysis Rate Constants for Benzyl Chlorides
| Compound | Solvent System | Rate Constant (k_solv) at 25°C (s⁻¹) |
|---|---|---|
| 4-Methoxybenzyl chloride | 20% acetonitrile in water | 2.2[5][6] |
| 3,4-Dinitrobenzyl chloride | 20% acetonitrile in water | 1.1 x 10⁻⁸[5][6] |
This table illustrates the significant activating effect of the para-methoxy group on the rate of solvolysis, suggesting that solvolysis can be a major side reaction for 4-methoxy-substituted benzyl chlorides in protic solvents.
Experimental Protocols
The following are representative protocols. Researchers should adapt them based on the specific reactivity of their substrates and analytical findings.
Protocol 1: Representative Friedel-Crafts Alkylation of Toluene
This protocol is adapted from standard Friedel-Crafts procedures and is intended as a starting point.
Materials:
-
This compound
-
Anhydrous Toluene (large excess, e.g., 10 equivalents)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Charge the flask with anhydrous AlCl₃ and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound in anhydrous toluene and add this solution to the dropping funnel.
-
Add the toluene solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis and Purification: Analyze the crude product by GC-MS or ¹H NMR to identify the products and their ratios. Purify the desired product(s) by column chromatography.
Protocol 2: Representative Nucleophilic Substitution with Sodium Azide
This protocol outlines a typical Sₙ2 reaction.
Materials:
-
This compound
-
Sodium Azide (NaN₃) (1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound and sodium azide in anhydrous DMF.
-
Stir the reaction mixture at room temperature (or gently heat to 40-50°C if the reaction is slow) for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers and wash with deionized water and then with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Analysis and Purification: Analyze the crude product by ¹H NMR and purify by column chromatography if necessary.
Visualizations
Caption: Common reaction pathways in the Friedel-Crafts alkylation.
Caption: Troubleshooting workflow for polyalkylation in Friedel-Crafts reactions.
Caption: Side product formation in nucleophilic substitution reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Methoxy-3-methylbenzyl chloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4-Methoxy-3-methylbenzyl chloride. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic method used for its preparation. A common route is the chlorination of 4-Methoxy-3-methylbenzyl alcohol. Potential impurities from this process include:
-
Unreacted Starting Material: 4-Methoxy-3-methylbenzyl alcohol.
-
Side-Reaction Products: Dibenzyl ether derivatives formed by the reaction of the starting alcohol with the product.[1]
-
Solvent and Reagent Residues: Residual solvents used in the reaction and work-up (e.g., dichloromethane, dioxane), and remaining chlorinating agents or their byproducts.[2]
-
Decomposition Products: Benzyl chlorides can be sensitive to heat and moisture, potentially leading to hydrolysis back to the alcohol or polymerization.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: To effectively assess the purity of this compound and identify impurities, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification. A suitable mobile phase would be a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate closely related impurities. A reverse-phase column with a mobile phase of acetonitrile and water is often a good starting point.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides structural confirmation of the desired product and helps in the identification and quantification of impurities.
Q3: What are the primary purification methods for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The most common techniques are:
-
Aqueous Wash: Washing the crude product with a dilute base (e.g., 5% sodium bicarbonate solution) can neutralize and remove acidic impurities.
-
Column Chromatography: Effective for separating the desired product from impurities with different polarities. Silica gel is a common stationary phase.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can yield highly pure material.
-
Vacuum Distillation: Suitable for purifying liquid products that are thermally stable at reduced pressure.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Product Decomposition During Purification
Issue: You observe the formation of new, often more polar, spots on TLC during column chromatography or a decrease in yield with the formation of a solid residue during distillation.
Possible Cause: this compound can be susceptible to hydrolysis or polymerization, especially in the presence of moisture, acid, or high temperatures.
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry the crude product with a drying agent like anhydrous magnesium sulfate or sodium sulfate before proceeding with purification. Use dry solvents for chromatography.
-
Neutralize Acidic Impurities: Before purification, wash the crude organic extract with a saturated sodium bicarbonate solution to remove any residual acid from the synthesis.
-
Low-Temperature Purification: If using column chromatography, consider running the column in a cold room. For distillation, use a high-vacuum to lower the boiling point and reduce the risk of thermal decomposition.
Problem 2: Difficulty in Separating the Product from the Starting Alcohol by Column Chromatography
Issue: The TLC spots for this compound and the starting material, 4-Methoxy-3-methylbenzyl alcohol, are very close or overlapping, leading to poor separation on the column.
Possible Cause: The polarity of the product and the starting alcohol may be very similar.
Solutions:
-
Optimize the Mobile Phase: Experiment with different solvent systems. A less polar eluent may improve separation. Try a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes).
-
Use a Different Stationary Phase: Consider using a different type of silica gel (e.g., with a different particle size) or an alternative stationary phase like alumina.
-
Chemical Conversion: If the starting alcohol is the major impurity, it can sometimes be selectively reacted to form a more polar compound that is easier to separate. However, this approach requires careful consideration of the reaction conditions to avoid affecting the desired product.
Problem 3: Product Fails to Crystallize During Recrystallization
Issue: After dissolving the crude product in a hot solvent and cooling, no crystals form, or the product "oils out" as a liquid.
Possible Cause: The chosen solvent may not be suitable, the solution may be too dilute, or there may be impurities inhibiting crystallization.
Solutions:
-
Solvent Screening: A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[4] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound (if available) to the cooled solution.
-
-
Address "Oiling Out": If the product oils out, try reheating the solution to dissolve the oil, then add more solvent and allow it to cool more slowly. Using a solvent mixture where the compound is more soluble can also help.
Data Presentation
Table 1: Common Impurities and Their Potential Origin
| Impurity | Chemical Structure | Potential Origin | Recommended Removal Method |
| 4-Methoxy-3-methylbenzyl alcohol | 4-MeO-3-Me-C₆H₃-CH₂OH | Incomplete reaction of the starting material. | Column chromatography, careful vacuum distillation. |
| Bis(4-methoxy-3-methylbenzyl) ether | (4-MeO-3-Me-C₆H₃-CH₂)₂O | Side reaction between the starting alcohol and the product. | Column chromatography. |
| Residual Chlorinating Agent (e.g., SOCl₂, HCl) | SOCl₂, HCl | Excess reagent from the synthesis. | Aqueous wash with a mild base (e.g., NaHCO₃ solution). |
| Polymerized Material | -(C₉H₁₀O)n- | Decomposition of the product due to heat or acid. | Avoid high temperatures; neutralize acid before heating. Insoluble polymer can be removed by filtration. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a 1:1 mixture of hexanes and ethyl acetate).
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient could be from 0% to 10% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.
Mandatory Visualization
Caption: A general workflow for the purification of crude this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
Stability and storage conditions for 4-Methoxy-3-methylbenzyl chloride.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 4-Methoxy-3-methylbenzyl chloride (CAS 60736-71-2). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Stability and Storage Conditions
Proper storage and handling are critical to maintain the quality and reactivity of this compound. Due to its sensitivity, improper storage can lead to degradation and impact experimental outcomes.
| Parameter | Recommended Condition | Rationale & Notes |
| Temperature | Store in a freezer. | Minimizes degradation and polymerization.[1] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[1] | Prevents reaction with atmospheric moisture and oxygen. |
| Light Exposure | Protect from light. | Light can promote degradation. |
| Moisture | Protect from moisture.[1] | The compound is susceptible to hydrolysis, which can lead to the formation of 4-methoxy-3-methylbenzyl alcohol and hydrochloric acid. |
| Container | Keep container tightly closed in a dry, cool, and well-ventilated place.[2][3] | Prevents contamination and exposure to moisture. May be corrosive to some metals.[2] |
| Stabilizer | May be stabilized with calcium carbonate or amylene.[1][4][5] | Benzyl chlorides can be prone to self-reaction and polymerization. Check the product's Certificate of Analysis to see if a stabilizer is present. |
Frequently Asked Questions (FAQs)
Q1: My this compound appears discolored. Can I still use it?
A1: Discoloration can be a sign of degradation or polymerization. It is recommended to assess the purity of the reagent before use. Techniques such as NMR, GC, or HPLC can be employed for this purpose. If significant degradation is observed, it is best to use a fresh batch of the reagent to ensure reliable and reproducible experimental results.
Q2: The reagent has been stored at room temperature for an extended period. Is it still viable?
A2: Extended storage at room temperature is not recommended as it can accelerate degradation and polymerization. While the viability depends on the duration and specific conditions of storage, it is highly advisable to verify the purity of the material before use. For future storage, always adhere to the recommended freezer conditions.[1]
Q3: What are the primary degradation products of this compound?
A3: The primary degradation pathways for this compound are hydrolysis and polymerization. Hydrolysis in the presence of water will yield 4-methoxy-3-methylbenzyl alcohol and hydrochloric acid.[6] Polymerization can occur, especially in the absence of a stabilizer, leading to the formation of polymeric materials.[3]
Q4: Is this compound compatible with all solvents?
A4: this compound is soluble in many common organic solvents. However, care should be taken with protic solvents, especially water, due to the risk of solvolysis. The rate of solvolysis is influenced by the solvent polarity and the presence of nucleophiles.[1][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Low or no product yield in my reaction. | Degraded starting material. | Assess the purity of the this compound using an appropriate analytical method (NMR, GC, or HPLC). If degraded, use a fresh, properly stored batch. |
| Reaction with residual water in the solvent or on glassware. | Ensure all solvents are anhydrous and glassware is properly dried before use. | |
| Formation of unexpected byproducts. | Presence of degradation products in the starting material. | Purify the this compound before use or obtain a new, high-purity batch. |
| Side reactions due to the reactivity of the benzyl chloride. | Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions. | |
| Inconsistent results between experiments. | Variable quality of the this compound. | Always use a fresh vial or a properly stored and sealed container of the reagent for each set of experiments. Confirm the purity of each batch before use. |
Experimental Protocols
Purity Assessment by Gas Chromatography (GC)
A general protocol for assessing the purity of similar benzyl bromide compounds by GC can be adapted for this compound.
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample. Dissolve the sample in a suitable solvent, such as dichloromethane or acetone, to a final concentration of 5 mg/mL.
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 300 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area.
Visualizing Troubleshooting for Stability Issues
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. prepchem.com [prepchem.com]
- 6. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the decomposition of 4-Methoxy-3-methylbenzyl chloride.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 4-Methoxy-3-methylbenzyl chloride during experiments and storage.
Troubleshooting Guide
Users may encounter several issues related to the stability of this compound. This guide provides solutions to common problems.
| Issue ID | Problem | Potential Cause(s) | Recommended Action(s) |
| ST-01 | Pressure Buildup in Container | Thermal decomposition of this compound, especially when stored at room temperature or exposed to heat.[1] This can be accelerated by the absence of a stabilizer.[2] | Immediately and carefully vent the container in a fume hood. Cool the container in an ice bath. Store the compound at the recommended low temperature (2-8°C).[3] Ensure the compound is properly stabilized. |
| ST-02 | Discoloration of the Compound (Yellowing/Browning) | Decomposition or polymerization of the compound.[3] This can be initiated by exposure to light, air (moisture), or impurities.[4] | Discard the discolored reagent as its purity is compromised. For future prevention, store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using an amber-colored vial.[5] |
| ST-03 | Low Yield or Inconsistent Reaction Results | Degradation of the this compound starting material. Use of unstabilized or improperly stored reagent. | Verify the purity of the this compound using a suitable analytical method like HPLC before use.[5] Use freshly purchased or properly stored and stabilized material. |
| ST-04 | Formation of Insoluble Polymeric Material | Self-reaction (polymerization) of the benzyl chloride derivative, which can be catalyzed by trace acids or metals.[3] | Filter the reaction mixture to remove the polymeric byproduct. For future reactions, consider using a non-polar, aprotic solvent and ensure all glassware is scrupulously dry. The use of a stabilizer is crucial. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of this compound?
A1: The primary factors that induce decomposition are elevated temperature, exposure to light, and moisture.[4] Benzyl chlorides are reactive compounds, and the presence of these factors can accelerate degradation pathways such as hydrolysis and polymerization.[3][6] Incompatible materials like strong acids, bases, oxidizing agents, and certain metals can also catalyze decomposition.[7]
Q2: How should this compound be stored to ensure its stability?
A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry environment. The recommended storage temperature is between 2-8°C.[8][9] It should be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture and air.[4][5]
Q3: What are the signs of decomposition to look out for?
A3: Visual signs of decomposition include a change in color from colorless or pale yellow to a darker yellow or brown, the formation of solid precipitates or polymeric material, and pressure buildup in the storage container.[1][2][3] A sharp, acrid odor due to the formation of hydrogen chloride may also be noticeable.
Q4: Can I use this compound that has started to discolor?
A4: It is strongly advised not to use discolored material. Discoloration indicates that the compound has started to decompose, and its purity is compromised. Using degraded material can lead to inconsistent reaction outcomes, lower yields, and the formation of unwanted byproducts.
Q5: What stabilizers are commonly used for this compound, and how do they work?
A5: Commercially available 4-Methoxybenzyl chloride is often stabilized with potassium carbonate or amylene.[8][10] Basic stabilizers like potassium carbonate neutralize any trace amounts of hydrogen chloride that may form, as HCl can catalyze further decomposition.[2] Amylene likely acts as a scavenger for radical species that could initiate polymerization. For benzyl chloride, other inhibitors like sodium carbonate, triethylamine, or propylene oxide have also been mentioned.[7][11]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to assess the purity and detect degradation products of this compound. This method is adapted from established procedures for similar compounds.[5][10]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, and UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of high-purity this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Preparation: Prepare a sample of the this compound to be tested at the same concentration (1 mg/mL) in acetonitrile.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to that of the standard. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates decomposition. The purity can be estimated by the area percentage of the main peak.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Workflow for handling and stability testing.
References
- 1. 4-Methoxybenzyl Chloride | PMB-Cl Reagent [benchchem.com]
- 2. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. jocpr.com [jocpr.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
Technical Support Center: A Troubleshooting Guide for PMB Protection Reactions
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice for the widely used p-methoxybenzyl (PMB) protection of alcohols. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the common challenges encountered during this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing a PMB protecting group?
The two most prevalent methods for PMB protection of alcohols are the Williamson ether synthesis and the use of PMB-trichloroacetimidate.
-
Williamson Ether Synthesis: This classic method involves deprotonating the alcohol with a base to form an alkoxide, which then undergoes an SN2 reaction with a PMB halide (typically PMB-Cl). Common bases include sodium hydride (NaH) in solvents like THF or DMF.[1]
-
p-Methoxybenzyl 2,2,2-Trichloroacetimidate: This reagent is particularly useful for protecting acid-sensitive or sterically hindered alcohols under mildly acidic conditions.[1][2][3] The reaction is typically catalyzed by a substoichiometric amount of a Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH).[3]
Q2: When should I choose PMB-trichloroacetimidate over PMB-Cl?
PMB-trichloroacetimidate is the preferred reagent in several scenarios:
-
Base-Sensitive Substrates: If your molecule contains functional groups that are sensitive to the strong bases (like NaH) required for the Williamson ether synthesis, the acidic conditions of the trichloroacetimidate method are a milder alternative.[2][3]
-
Sterically Hindered Alcohols: The higher reactivity of the trichloroacetimidate makes it more effective for protecting sterically congested alcohols where the SN2 reaction with PMB-Cl might be sluggish or fail.[1]
Q3: What are the primary methods for PMB group deprotection?
The PMB group is versatile due to its multiple deprotection pathways:
-
Oxidative Cleavage: The most common and selective method is oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[1][2][4][5] The electron-donating p-methoxy group facilitates this oxidation, allowing for selective deprotection in the presence of other protecting groups like benzyl ethers.[1]
-
Acidic Cleavage: PMB ethers can be cleaved under strongly acidic conditions, often using trifluoroacetic acid (TFA).[4][6][7][8] However, this method is less selective if other acid-labile protecting groups are present.
Troubleshooting Guide: PMB Protection Reactions
This section addresses specific issues you may encounter during the PMB protection of alcohols.
Problem 1: Low or No Yield of the PMB-Protected Product
Q: I am getting a low yield or no desired product in my PMB protection reaction using NaH and PMB-Cl. What could be the issue?
A: This is a common problem that can stem from several factors related to reagents, reaction conditions, and the substrate itself.
Potential Causes and Solutions:
-
Inefficient Deprotonation of the Alcohol:
-
Cause: The base (NaH) may be old or deactivated due to improper storage. The alcohol might be too sterically hindered for efficient deprotonation.
-
Solution: Use a fresh batch of NaH. Ensure the reaction is conducted under strictly anhydrous conditions. For hindered alcohols, consider using a stronger base like n-butyllithium (nBuLi), but be mindful of its reactivity with other functional groups.[1]
-
-
Poor Quality of PMB-Cl:
-
Cause: p-Methoxybenzyl chloride can degrade over time.
-
Solution: Use freshly purchased or purified PMB-Cl. You can check its purity by NMR.
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature might be too low, or the reaction time may be insufficient, especially for less reactive alcohols.
-
Solution: While the reaction is often started at 0 °C, allowing it to warm to room temperature and stirring for an extended period (12-16 hours) can improve yields for sluggish reactions.[9] Gentle heating (e.g., to 40 °C) can also be beneficial, but monitor for potential side reactions.[9]
-
-
Presence of Water:
-
Cause: Trace amounts of water in the solvent or on the glassware will quench the NaH and can hydrolyze the PMB-Cl.
-
Solution: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in PMB protection reactions.
Problem 2: Formation of Side Products
Q: My reaction is messy, and I am observing multiple side products. What are they, and how can I avoid them?
A: Side product formation is often due to the reactivity of the PMB cation or issues with the starting materials.
Common Side Products and Prevention Strategies:
| Side Product | Potential Cause | Prevention Strategy |
| p-Methoxybenzyl alcohol & di-p-methoxybenzyl ether | Hydrolysis of PMB-Cl by trace water, followed by self-condensation.[9] | Ensure strictly anhydrous conditions. Use fresh, high-purity PMB-Cl. |
| Elimination Products | If the alcohol has an adjacent acidic proton, the basic conditions can promote elimination.[9] | Use a non-nucleophilic, sterically hindered base. Consider milder reaction conditions if possible. |
| Over-alkylation | If multiple hydroxyl groups are present, di- or poly-protection can occur. | Use a stoichiometric amount of the base and PMB-Cl. Add the reagents slowly at a low temperature to control reactivity. |
Problem 3: Difficulty in Protecting Sterically Hindered Alcohols
Q: I am struggling to protect a sterically hindered secondary or tertiary alcohol. The reaction is very slow and gives a poor yield.
A: Steric hindrance significantly slows down the SN2 reaction in the Williamson ether synthesis.
Strategies for Hindered Alcohols:
-
Switch to a More Reactive PMB Source:
-
Recommendation: Use p-methoxybenzyl 2,2,2-trichloroacetimidate. Its higher reactivity makes it more suitable for hindered alcohols.[1] The reaction proceeds under acidic catalysis, avoiding the need for strong bases.
-
-
Use Catalytic Tetrabutylammonium Iodide (TBAI):
-
Mechanism: In the Williamson ether synthesis, adding a catalytic amount of TBAI can accelerate sluggish reactions. The iodide displaces the chloride on the PMB-Cl to form the more reactive PMB-I in situ.
-
Protocol: Add 0.1 equivalents of TBAI to your standard NaH/PMB-Cl reaction mixture.
-
-
Alternative Reagents:
-
Dudley Reagents: For particularly challenging substrates, consider specialized reagents like 2-(4-methoxybenzyloxy)-4-methylquinoline, which can protect alcohols under neutral conditions.[10]
-
Experimental Protocols
Standard Protocol for PMB Protection using NaH and PMB-Cl
This protocol is adapted from established procedures.[1]
-
To an ice-water cooled solution of the alcohol (1.0 equiv) in anhydrous THF-DMF (e.g., 10:3 v/v), add NaH (4.0 equiv, 60% dispersion in mineral oil) portion-wise under an argon atmosphere.
-
Stir the mixture at 0 °C until gas evolution ceases (typically 30 minutes).
-
Slowly add a solution of p-methoxybenzyl chloride (2.0 equiv) in anhydrous THF at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol for PMB Deprotection using DDQ
This protocol is based on standard oxidative cleavage methods.[1]
-
Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of CH₂Cl₂ and water (typically an 18:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DDQ (1.3 equiv) as a solid in portions. The solution will typically turn dark.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The byproduct, p-methoxybenzaldehyde, can often be removed during silica gel column chromatography.
Reaction Mechanism: Oxidative Deprotection with DDQ
Caption: The mechanism of PMB ether deprotection using DDQ involves the formation of a charge-transfer complex, followed by single electron transfer and hydrolysis.[1][2]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | 89238-99-3 | Benchchem [benchchem.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. 4-Methoxybenzyl Chloride | PMB-Cl Reagent [benchchem.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. US7960553B1 - Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods - Google Patents [patents.google.com]
Optimizing reaction time and temperature for 4-Methoxy-3-methylbenzyl chloride.
Technical Support Center: Synthesis of 4-Methoxy-3-methylbenzyl chloride
Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, likely through the chloromethylation of 2-methylanisole.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive reagents (e.g., wet paraformaldehyde). 2. Insufficiently acidic conditions. 3. Reaction temperature is too low. | 1. Use freshly opened, dry paraformaldehyde. Ensure anhydrous conditions. 2. Ensure a steady stream of anhydrous HCl gas is bubbled through the reaction mixture.[1] 3. Gradually increase the reaction temperature in 5°C increments, monitoring for product formation by TLC or GC. |
| Formation of a White Precipitate (Diarylmethane) | 1. Reaction temperature is too high.[2] 2. High concentration of the chloromethylated product.[2] 3. Highly active catalyst (e.g., AlCl₃).[2] | 1. Maintain a lower reaction temperature (e.g., 0-10°C) to minimize this common side reaction.[2] 2. Consider stopping the reaction at a lower conversion rate to prevent the product from reacting further with the starting material. 3. Use a milder Lewis acid catalyst such as zinc chloride (ZnCl₂).[3] |
| Presence of Multiple Isomers in Product Mixture | The starting material, 2-methylanisole, can potentially be chloromethylated at different positions on the aromatic ring. The methoxy group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. | 1. The desired product, this compound, results from substitution para to the methoxy group. This is generally the sterically favored product. 2. To improve regioselectivity, consider using a bulkier catalyst that may favor substitution at the less sterically hindered para-position. 3. Careful purification by column chromatography or fractional distillation will be necessary to isolate the desired isomer. |
| Formation of Dichloromethylated Byproducts | Excess chloromethylating agent or prolonged reaction time. | 1. Use a stoichiometric amount or only a slight excess of paraformaldehyde. 2. Monitor the reaction closely and stop it once the desired mono-chloromethylated product is maximized. |
| Reaction Mixture Turns Dark or Tarry | Polymerization of formaldehyde or decomposition of the product at elevated temperatures. | 1. Ensure the reaction temperature is well-controlled. 2. Quench the reaction as soon as it is complete and begin the workup procedure promptly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most probable synthetic route is the Blanc chloromethylation of 2-methylanisole.[3] This reaction typically involves reacting the aromatic starting material with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride gas, in the presence of a Lewis acid catalyst like zinc chloride.[3]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to observe the consumption of the starting material (2-methylanisole) and the formation of the product.
Q3: What are the primary side reactions to be aware of?
A3: The main side reaction is the formation of diarylmethane, where the newly formed benzyl chloride reacts with another molecule of the starting material.[2] This is more prevalent at higher temperatures.[2] Other potential side reactions include the formation of isomers and dichloromethylated products.
Q4: What is the role of the zinc chloride (ZnCl₂) catalyst?
A4: Zinc chloride is a Lewis acid that activates the formaldehyde by coordinating to the carbonyl oxygen. This makes the carbonyl carbon more electrophilic and susceptible to attack by the electron-rich aromatic ring of the 2-methylanisole.[3]
Q5: The product seems unstable and decomposes upon storage. How can I prevent this?
A5: Benzyl chlorides, especially those with activating groups like a methoxy group, can be unstable. It is advisable to use the product immediately in the next synthetic step. If storage is necessary, it should be kept in a cold, dark, and dry environment, preferably under an inert atmosphere. The crude product should be purified to remove any residual acid which can catalyze decomposition.
Data Presentation: Reaction Parameters for Chloromethylation
The following data is based on the chloromethylation of anisole, a structurally related compound, and should serve as a starting point for the optimization of the this compound synthesis.
| Parameter | Value/Range | Source |
| Starting Material | Anisole | [1] |
| Reagents | Paraformaldehyde, Hydrogen Chloride (gas) | [1] |
| Catalyst | Zinc Chloride (optional, as the methoxy group is activating)[2] | [3] |
| Solvent | Benzene (Note: Benzene is carcinogenic and less hazardous alternatives like cyclohexane or dichloroethane should be considered) | [1] |
| Temperature | Initial saturation with HCl: 2-5°C Addition of paraformaldehyde: 20°C Reaction heating: 45°C | [1] |
| Reaction Time | Initial HCl saturation: 3 hours Post-paraformaldehyde heating: 1 hour Final HCl introduction: 5 hours | [1] |
| Yield (of 4-methoxybenzyl chloride) | 65.7% | [1] |
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound
Materials:
-
2-methylanisole
-
Paraformaldehyde
-
Zinc Chloride (anhydrous)
-
Concentrated Hydrochloric Acid
-
Anhydrous Calcium Chloride or Magnesium Sulfate
-
Suitable solvent (e.g., Dichloromethane or Cyclohexane)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser connected to a gas trap (to neutralize excess HCl).
-
Charge the flask with 2-methylanisole and the chosen solvent. Cool the mixture to 0-5°C in an ice bath.
-
Begin bubbling anhydrous hydrogen chloride gas through the stirred solution. Maintain the temperature below 10°C.
-
Once the solution is saturated with HCl, add anhydrous zinc chloride, followed by the portion-wise addition of paraformaldehyde, ensuring the temperature remains low.
-
After the addition is complete, allow the mixture to stir at a low temperature (e.g., 5-10°C) for several hours. Monitor the reaction by TLC or GC.
-
Upon completion, stop the HCl flow and pour the reaction mixture slowly into ice-cold water.
-
Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or calcium chloride, filter, and concentrate the solvent under reduced pressure.
-
The crude product should be purified, for example by vacuum distillation or column chromatography, to isolate the desired this compound.
Visualizations
References
PMB Protecting Group Removal: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of the p-methoxybenzyl (PMB) protecting group.
Troubleshooting Guide
Issue 1: Incomplete or Stalled Deprotection Reaction
Q1: My PMB deprotection reaction is not going to completion, and I observe significant starting material. What are the potential causes and solutions?
A1: Incomplete cleavage of a PMB ether is a common problem that can arise from several factors. The primary reasons include insufficient reagent stoichiometry, suboptimal reaction conditions, or issues with reagent quality. Steric hindrance around the PMB-protected alcohol can also significantly slow down the reaction rate.[1]
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: For oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), the standard 1.1-1.5 equivalents may be insufficient for slow-reacting substrates.[1] Incrementally increase the amount of DDQ (e.g., to 2.0 or 3.0 equivalents) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish at 0°C or room temperature, the activation energy barrier may be too high, often due to steric hindrance.[1] Consider increasing the reaction temperature. For particularly stubborn cases, refluxing in a suitable solvent like dichloromethane (DCM) or dichloroethane may be necessary.[1]
-
Solvent: The choice of solvent can influence reaction rates. While DCM is common for DDQ reactions, ensure it is anhydrous. For acidic cleavage, solvents like DCM or toluene are often effective, but THF can sometimes lead to a dramatic decrease in yield.[2]
-
Reaction Time: Some deprotections, especially with hindered substrates, may require longer reaction times. Monitor the reaction over an extended period before concluding it has stalled.
-
-
Check Reagent Quality: Reagents like DDQ can be sensitive to moisture and may degrade over time.[1] Use a fresh bottle of the reagent or test its activity on a known, reactive substrate.
-
Consider an Alternative Reagent: If optimization fails, switching to a different deprotection method may be necessary. For acid-labile substrates, stronger acids like triflic acid (TfOH) can be more effective than trifluoroacetic acid (TFA).[2] Lewis acids such as boron tribromide (BBr₃) are powerful options for very stable ethers.[1]
Issue 2: Formation of Unidentified Side Products
Q2: I am observing unexpected side products in my PMB deprotection reaction. What are the likely side reactions and how can I mitigate them?
A2: Side product formation during PMB deprotection is often dependent on the chosen method and the other functional groups present in the molecule.
Common Side Reactions and Solutions:
-
Oxidative Cleavage (DDQ, CAN):
-
Oxidation of Sensitive Functional Groups: Electron-rich functional groups, such as dienes or other benzyl ethers, can be susceptible to oxidation by DDQ or ceric ammonium nitrate (CAN).[3]
-
Mitigation: If your substrate contains sensitive groups, consider using a milder deprotection method. Alternatively, careful control of reaction temperature (running the reaction at 0°C or lower) and stoichiometry can sometimes improve selectivity.
-
-
Acidic Cleavage (TFA, TfOH):
-
Friedel-Crafts Alkylation: The PMB cation generated during acidic cleavage is a reactive electrophile that can alkylate other aromatic rings present in the molecule or even another molecule of the starting material.[2]
-
Mitigation: To prevent this, a cation scavenger such as anisole or 1,3-dimethoxybenzene is often added to the reaction mixture.[2][4] These scavengers are more electron-rich and will be preferentially alkylated by the PMB cation.
-
Acid-Sensitive Group Cleavage: Other acid-labile protecting groups like tert-butyldimethylsilyl (TBS), tert-butyldiphenylsilyl (TBDPS), or acetonides may be cleaved under the reaction conditions.
-
Mitigation: Use milder acidic conditions if possible. For instance, some substrates may be deprotected with TFA while leaving a TBS group intact with careful monitoring. Alternatively, a non-acidic deprotection method should be chosen.
-
Frequently Asked Questions (FAQs)
Q3: How do I choose the best deprotection method for my specific substrate?
A3: The choice of deprotection method depends on the overall functionality of your molecule.
-
For robust molecules without other sensitive groups: Oxidative cleavage with DDQ or acidic cleavage with TFA are common starting points.
-
For molecules with acid-sensitive groups (e.g., acetals, silyl ethers): Oxidative cleavage with DDQ is generally preferred.[3]
-
For molecules with other oxidizable groups (e.g., electron-rich aromatics, other benzyl ethers): Acidic cleavage with a scavenger is a better option. The PMB group can be chemoselectively removed in the presence of a simple benzyl ether using TfOH.[2]
-
For highly hindered alcohols: More forcing conditions may be required, such as stronger acids (TfOH) or higher temperatures.
Q4: Can the PMB group be removed in the presence of a benzyl (Bn) group?
A4: Yes, selective deprotection of a PMB ether in the presence of a benzyl ether is a key advantage of this protecting group. This is typically achieved through oxidative cleavage with DDQ or CAN, as the electron-donating methoxy group makes the PMB ether more susceptible to oxidation.[3]
Q5: What is the role of water in DDQ-mediated deprotection?
A5: Water is necessary for the hydrolysis of the intermediate formed after oxidation of the PMB ether. The reaction is often carried out in a mixture of an organic solvent (like DCM) and water or a pH 7 buffer to facilitate this final step, which releases the free alcohol and p-methoxybenzaldehyde.[3][5]
Quantitative Data Summary
Table 1: Comparison of Reagents for PMB Deprotection of Cholesterol-PMB Ether
| Reagent | Equivalents | Solvent | Time | Yield (%) | Reference |
| TMSOTf | 0.2 | CH₂Cl₂ | 15 min | 31 | [2] |
| TfOH | 0.1 | CH₂Cl₂ | 15 min | Incomplete | [2] |
| TfOH | 0.5 | CH₂Cl₂ | 15 min | 85 | [2] |
| TfOH | 0.5 | CH₂Cl₂ | 5 min | 82 | [2] |
| TfOH | 0.5 | Toluene | 15 min | 80 | [2] |
| TfOH | 0.5 | THF | 15 min | 15 | [2] |
| TFA | 0.5 | CH₂Cl₂ | 48 h | 16 | [2] |
Table 2: Effect of Cation Scavenger on TfOH-Mediated PMB Deprotection
| Substrate | Conditions (TfOH only) | Yield (%) | Conditions (with 1,3-dimethoxybenzene) | Yield (%) | Reference |
| Cholesterol-PMB | 0.5 eq TfOH, CH₂Cl₂, 15 min | 85 | 0.5 eq TfOH, 3 eq scavenger, CH₂Cl₂, 10 min | 95 | [2] |
| 1-Adamantanol-PMB | 0.5 eq TfOH, CH₂Cl₂, 15 min | 91 | 0.5 eq TfOH, 3 eq scavenger, CH₂Cl₂, 10 min | 98 | [2] |
Key Experimental Protocols
Protocol 1: General Procedure for Oxidative Deprotection with DDQ
-
Dissolve the PMB-protected alcohol (1.0 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and water (typically an 18:1 to 20:1 ratio).[1]
-
Cool the solution to 0°C in an ice bath.
-
Add DDQ (1.1-1.5 equivalents) portion-wise over 5 minutes. The solution will typically turn dark.[1]
-
Stir the reaction at 0°C or allow it to warm to room temperature, monitoring progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.[1]
Protocol 2: General Procedure for Acidic Deprotection with TfOH and a Scavenger
-
Dissolve the PMB-protected alcohol (1.0 equivalent) and a scavenger, such as 1,3-dimethoxybenzene (3.0 equivalents), in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).[1][2]
-
Cool the solution to 0°C.
-
Add trifluoromethanesulfonic acid (TfOH, 0.5 equivalents) dropwise.[1][2]
-
Stir the reaction at 0°C or allow it to warm to room temperature, monitoring progress by TLC (typically complete within 10-30 minutes).[2]
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.[1]
Visualizations
Caption: Oxidative deprotection of a PMB ether using DDQ.
Caption: Acid-catalyzed deprotection and the role of a cation scavenger.
Caption: A logical workflow for troubleshooting incomplete PMB deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
Safe handling and disposal of 4-Methoxy-3-methylbenzyl chloride.
This guide provides essential safety information, handling protocols, and disposal procedures for 4-Methoxy-3-methylbenzyl chloride (CAS: 60736-71-2). Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also irritating to the respiratory system.[1] As with other organic halides, it may have harmful effects upon inhalation, ingestion, or prolonged skin contact.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When working with this compound, it is mandatory to use the following PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Q3: How should this compound be stored?
A3: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Keep the container tightly closed. Some suppliers provide this chemical stabilized with calcium carbonate.[3][4]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, strong bases, and metals.[2] As a benzyl halide, it can also react with water, alcohols, and amines.
Q5: What is the proper procedure for quenching a reaction containing this compound?
A5: Reactions should be quenched carefully, typically by slowly adding a non-protic solvent to dilute the mixture before slowly introducing a proton source like water or a mild acid, all while ensuring the temperature is controlled in an ice bath. Always perform quenching procedures within a fume hood.
Troubleshooting Guides
Problem: I observe fumes upon opening a bottle of this compound.
-
Cause: The compound can react with moisture in the air, releasing hydrogen chloride (HCl) gas, which appears as fumes.
-
Solution: Handle the bottle in a fume hood with adequate ventilation. Ensure the container is tightly sealed when not in use to minimize exposure to atmospheric moisture.
Problem: The material has changed color or appears to have polymerized.
-
Cause: Benzyl halides can be unstable and may decompose or polymerize over time, especially if exposed to light, heat, or impurities.
-
Solution: If signs of decomposition are evident, do not use the material. Dispose of it according to the hazardous waste guidelines for halogenated organic compounds.
Quantitative Data
| Property | Value |
| CAS Number | 60736-71-2 |
| Molecular Formula | C₉H₁₁ClO |
| Molecular Weight | 170.64 g/mol |
| Appearance | Liquid |
| Purity | >98% |
Experimental Protocols
Safe Disposal of this compound Waste
As a halogenated organic compound, this compound waste must be disposed of following institutional and local regulations for hazardous waste.
-
Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[5][6] Do not mix with non-halogenated waste.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Irritant).
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by environmental health and safety personnel.
-
Decontamination: Decontaminate any glassware or equipment that has come into contact with the chemical using an appropriate solvent (e.g., acetone), and collect the rinsate as halogenated waste.
Visualizations
Caption: Spill Cleanup Workflow for this compound.
References
Why is a stabilizer added to 4-Methoxy-3-methylbenzyl chloride?
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with 4-Methoxy-3-methylbenzyl chloride. It addresses common questions and concerns regarding the stability and handling of this reagent.
Frequently Asked Questions (FAQs)
Q1: Why is a stabilizer added to this compound?
A stabilizer is added to this compound to inhibit its inherent instability and prevent decomposition.[1] This compound, and the closely related 4-methoxybenzyl chloride, is susceptible to degradation, which can be triggered by moisture, heat, and impurities such as iron rust.[2][3][4] The decomposition process can be hazardous, leading to the evolution of hydrogen chloride (HCl) gas and the formation of polymeric materials. This can cause a significant pressure buildup in sealed containers, potentially resulting in violent rupture and explosion.[1]
Q2: What are the common stabilizers used for this compound and related compounds?
Commercially available this compound is often stabilized with calcium carbonate.[5] For the structurally similar and more widely documented 4-methoxybenzyl chloride, common stabilizers include potassium carbonate and amylene.[2][6] The choice of stabilizer depends on the manufacturer and the intended application.
Q3: How do these stabilizers prevent the decomposition of this compound?
The stabilization mechanisms vary depending on the chemical nature of the stabilizer:
-
Carbonates (e.g., Calcium Carbonate, Potassium Carbonate): These are basic salts that act as acid scavengers.[1] The decomposition of benzyl chlorides can be catalyzed by or produce acidic byproducts like HCl. The carbonate stabilizer neutralizes these acids, thereby inhibiting the degradation cascade.
-
Amylene: Amylene is an alkene that can act as a stabilizer in multiple ways. It can function as a radical scavenger, terminating free-radical chain reactions that might lead to polymerization. It can also react with and neutralize any liberated HCl.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Pressure buildup in the storage bottle. | Decomposition of this compound, leading to the evolution of HCl gas. | Handle with extreme caution in a well-ventilated fume hood. Cool the container before slowly and carefully venting the pressure. The product has likely degraded and should be disposed of according to safety protocols. |
| Discoloration (yellowing or browning) of the liquid. | Partial decomposition and/or polymerization. | The reagent may have lost purity. It is advisable to test a small sample to determine if it is still suitable for the intended reaction. If significant discoloration has occurred, disposal is recommended. |
| Inconsistent reaction yields. | The presence of the stabilizer may interfere with the reaction. The reagent may have partially decomposed. | Consider removing the stabilizer before use (see Experimental Protocols). Ensure the reagent has been stored properly and has not exceeded its shelf life. |
| Formation of insoluble polymeric material in the reaction mixture. | Polymerization of the benzyl chloride, potentially catalyzed by acidic impurities or heat. | Ensure the reaction is performed under anhydrous conditions and that all glassware is free from acidic residues. Maintain the recommended reaction temperature. |
Experimental Protocols
Protocol 1: Removal of Carbonate Stabilizer
This procedure should be performed immediately before using the reagent.
-
Dissolution: Dissolve the stabilized this compound in a suitable anhydrous, non-polar organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.
-
Washing: Gently wash the organic solution with deionized water to remove the solid carbonate stabilizer. Be aware that some hydrolysis of the benzyl chloride may occur. Perform the washing quickly and at a low temperature to minimize this.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent. The resulting solution contains the stabilizer-free reagent. It is recommended to use this solution directly. If the neat compound is required, the solvent can be removed under reduced pressure, but care should be taken to avoid heating the compound.
Protocol 2: Handling and Storage of Stabilized this compound
Proper handling and storage are critical to maintaining the stability of this reagent.
-
Storage: Store the reagent in the original container at the recommended temperature, typically 2-8°C, in a dry, well-ventilated area away from heat and direct sunlight.
-
Inert Atmosphere: For long-term storage, it is advisable to keep the container under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.
-
Handling: Always handle the reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, as the compound is corrosive and a lachrymator.[4][7]
Visualizations
Caption: Decomposition pathway of this compound.
References
- 1. 4-Methyloxybenzyl chloride | C8H9ClO | CID 69993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound (stabilised with calcium… [cymitquimica.com]
- 6. calpaclab.com [calpaclab.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Managing 4-Methoxy-3-methylbenzyl chloride
This guide provides researchers, scientists, and drug development professionals with essential information for the successful handling, storage, and use of 4-Methoxy-3-methylbenzyl chloride, focusing on its significant moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
A1: this compound is a substituted benzyl halide, a class of organic compounds known for their reactivity. Its high sensitivity to moisture stems from the electron-donating nature of the methoxy group on the benzene ring. This group stabilizes the formation of a benzyl carbocation intermediate, making the compound highly susceptible to nucleophilic attack by water through a rapid solvolysis (hydrolysis) reaction, which can proceed via an SN1-type mechanism.[1][2][3]
Q2: What is the primary reaction that occurs when this compound is exposed to water?
A2: Upon contact with water, the compound undergoes hydrolysis to form 4-Methoxy-3-methylbenzyl alcohol and hydrochloric acid (HCl).[4] This reaction consumes the starting material, reduces the yield of your desired product, and can alter the pH of the reaction mixture.
Q3: What are the recommended storage conditions for this reagent?
A3: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, with some suppliers recommending freezer storage.[5][6] The container must be kept tightly sealed to prevent moisture ingress.[6] For long-term storage, blanketing the material with an inert gas such as argon is highly recommended.[6]
Q4: What are the visible signs of decomposition or hydrolysis?
A4: Signs of degradation include the presence of a crystalline solid (the corresponding alcohol), a noticeable change in viscosity, or pressure buildup within the container, which can lead to violent rupturing.[4][7] The liberation of hydrogen chloride gas upon opening the container is a clear indicator of hydrolysis.[4] An unopened container of a similar compound, 4-methoxybenzyl chloride, was reported to have exploded after several months due to decomposition when its stabilizer was not properly transferred.[8]
Q5: Can I use solvents that contain trace amounts of water for my reaction?
A5: It is strongly advised to use anhydrous solvents. Even trace amounts of moisture can lead to significant hydrolysis of the reagent, resulting in lower yields and the formation of impurities. Solvents should be rigorously dried and handled under an inert atmosphere.
Troubleshooting Guide
Problem: My reaction yield is significantly lower than expected, and TLC/LCMS analysis shows a major, more polar byproduct.
-
Likely Cause: The primary cause is the hydrolysis of this compound into its corresponding alcohol (4-Methoxy-3-methylbenzyl alcohol). This byproduct is more polar than the starting chloride.
-
Solution:
-
Verify Solvent Quality: Ensure all solvents are anhydrous. Use freshly dried solvents or purchase high-quality anhydrous solvents.
-
Proper Glassware Preparation: Flame-dry all glassware under vacuum or oven-dry it at a high temperature (>120°C) for several hours and allow it to cool in a desiccator or under an inert atmosphere before use.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Integrity: Check the purity of the starting material before use, as it may have degraded during storage.
-
Problem: The pH of my reaction mixture drops unexpectedly, even in an unbuffered system.
-
Likely Cause: Hydrolysis of this compound produces hydrochloric acid (HCl) as a stoichiometric byproduct.[4] This will acidify the reaction medium.
-
Solution:
-
Employ a Non-Nucleophilic Base: If compatible with your reaction chemistry, add a non-nucleophilic acid scavenger (e.g., a hindered amine like 2,6-lutidine or diisopropylethylamine) to neutralize the generated HCl.
-
Minimize Moisture: The most effective solution is to prevent hydrolysis from occurring in the first place by rigorously excluding water from the reaction system.
-
Problem: I observed corrosive fumes when I opened the reagent bottle.
-
Likely Cause: This is likely hydrogen chloride (HCl) gas, a direct result of the compound reacting with moisture that has entered the bottle due to improper sealing or storage.[4]
-
Solution:
-
Handle with Extreme Care: Open the container in a well-ventilated fume hood.[5][7] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[6]
-
Assess Reagent Quality: The presence of fumes indicates that a significant portion of the reagent may have decomposed. It is advisable to re-evaluate the purity of the chloride before use.
-
Improve Storage: After dispensing, flush the headspace of the container with a dry, inert gas before tightly resealing. Consider using a bottle with a septum cap for withdrawal via syringe to minimize atmospheric exposure.
-
Quantitative Data on Reactivity
The reactivity of benzyl chlorides to hydrolysis (solvolysis) is highly dependent on the substituents on the aromatic ring. Electron-donating groups, such as 4-methoxy, dramatically increase the rate of reaction with water compared to unsubstituted or electron-withdrawn analogues.
| Compound | First-Order Solvolysis Rate Constant (ksolv) in 20% MeCN/H₂O at 25°C | Relative Rate |
| 4-Methoxybenzyl chloride | 2.2 s⁻¹ | 2.0 x 10⁸ |
| 3,4-Dinitrobenzyl chloride | 1.1 x 10⁻⁸ s⁻¹ | 1 |
| Data adapted from a study on ring-substituted benzyl chlorides.[1] |
Key Experimental Protocols
Protocol 1: Handling and Dispensing Under an Inert Atmosphere
-
Preparation: Ensure all glassware is thoroughly dried and assembled while hot, or flame-dried under vacuum and backfilled with an inert gas (argon or nitrogen).
-
Reagent Transfer: Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Dispensing: In a fume hood, briefly remove the cap and immediately blanket the opening with a stream of inert gas. Use a dry, gas-tight syringe or a cannula to withdraw the required amount of the liquid.
-
Resealing: After dispensing, flush the container's headspace with inert gas again, securely reseal the cap, and wrap the joint with paraffin film for extra protection.
-
Storage: Return the container to the recommended storage location (e.g., a freezer or desiccator).[6]
Protocol 2: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This protocol can be used to assess the stability of the compound in a given solvent or to monitor the progress of a reaction.
-
System Preparation: Use a reverse-phase C18 column. The mobile phase can be a gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid.
-
Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Immediately quench it in a larger volume (e.g., 1 mL) of cold acetonitrile to stop further reaction and precipitation.
-
Analysis: Inject the diluted sample onto the HPLC. This compound will have a longer retention time than its more polar hydrolysis product, 4-Methoxy-3-methylbenzyl alcohol.
-
Quantification: Monitor the disappearance of the starting material peak and the appearance of the alcohol peak over time using a UV detector (e.g., at 230 nm or 275 nm).
Visualized Workflows and Pathways
Caption: Hydrolysis pathway of this compound via a stabilized carbocation.
Caption: A logical workflow for troubleshooting reactions involving this reagent.
Caption: Step-by-step workflow for the safe handling of moisture-sensitive reagents.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 4-Methyloxybenzyl chloride | C8H9ClO | CID 69993 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with 4-Methoxy-3-methylbenzyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-3-methylbenzyl chloride, particularly in the context of scaling up chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: this compound is a lachrymator and corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Key safety concerns during scale-up include:
-
Thermal Instability: Similar to other benzyl chlorides, this compound may be thermally unstable. The related compound, 4-methoxybenzyl chloride, has been studied for its thermal hazards, and it is recommended to handle it under controlled temperature conditions.[4] Uncontrolled heating can lead to decomposition, potentially generating toxic fumes like hydrogen chloride (HCl) gas.[5]
-
Corrosivity: The compound and the HCl gas produced during reactions are corrosive to many metals and tissues.[2] Ensure all equipment is made of compatible materials.
-
Toxicity: Inhalation and skin absorption are toxic.[2] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, especially in a large-scale setting.[1][5]
-
Exothermic Reactions: Friedel-Crafts alkylations are often exothermic. Proper temperature control and monitoring are crucial to prevent thermal runaways.
Q2: My Friedel-Crafts alkylation reaction with this compound is giving a low yield. What are the common causes?
A2: Low yields in Friedel-Crafts alkylations can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all reagents, solvents, and glassware are anhydrous.
-
Insufficient Catalyst: In Friedel-Crafts alkylations, the catalyst can complex with the product, requiring stoichiometric amounts.
-
Deactivated Aromatic Substrate: If your aromatic substrate has strongly electron-withdrawing groups, it may be too deactivated for the reaction to proceed efficiently.
-
Side Reactions: Polyalkylation and rearrangement reactions are common side reactions that can consume your starting material and reduce the yield of the desired product.[6][7]
Q3: I am observing the formation of multiple products in my reaction. What are the likely byproducts?
A3: In Friedel-Crafts alkylations with this compound, you may encounter several byproducts:
-
Polyalkylation Products: The initial alkylated product is often more reactive than the starting aromatic compound, leading to further alkylation and the formation of di- or tri-substituted products.[6]
-
Isomeric Products: Alkylation can occur at different positions on the aromatic ring, leading to a mixture of ortho, meta, and para isomers. The isomer distribution can be influenced by reaction temperature.[8]
-
Rearrangement Products: Although less common with benzylic systems compared to other alkyl halides, carbocation rearrangements can potentially occur.[9]
-
Products from Self-Condensation: Benzyl chlorides can undergo self-condensation or polymerization, especially at elevated temperatures or in the presence of a catalyst.[4]
Q4: How can I control the formation of polyalkylation byproducts during scale-up?
A4: To minimize polyalkylation, consider the following strategies:
-
Use a Large Excess of the Aromatic Substrate: By increasing the molar ratio of the aromatic compound to the this compound, you statistically favor the reaction of the electrophile with the starting material over the alkylated product.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first.
-
Catalyst Choice: Using a milder Lewis acid catalyst may provide better selectivity for mono-alkylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst due to moisture. | Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use freshly opened or purified anhydrous solvents and reagents. |
| Insufficient amount of Lewis acid catalyst. | Increase the molar ratio of the Lewis acid to the benzyl chloride. For AlCl₃, a stoichiometric amount or a slight excess is often required. | |
| Aromatic substrate is too deactivated. | Consider using a more reactive aromatic substrate or a stronger Lewis acid. Alternatively, Friedel-Crafts acylation followed by reduction can be a more reliable method for deactivated rings.[10] | |
| Formation of Multiple Products (Polyalkylation) | The mono-alkylated product is more reactive than the starting material. | Use a large excess of the aromatic substrate (e.g., 5-10 fold molar excess). |
| High reaction temperature. | Conduct the reaction at a lower temperature to improve selectivity. | |
| Formation of Isomeric Byproducts | Kinetic vs. thermodynamic control. | Optimize the reaction temperature. Lower temperatures often favor the kinetically preferred isomer.[8] |
| Reaction is Too Exothermic and Difficult to Control | Rapid addition of reagents. | Add the this compound or the Lewis acid catalyst slowly and portion-wise to the reaction mixture, while carefully monitoring the internal temperature. |
| Inadequate cooling. | Ensure the cooling bath is at the correct temperature and has sufficient capacity for the scale of the reaction. | |
| Difficult Work-up and Product Isolation | Formation of emulsions during quenching. | Add a saturated solution of brine (NaCl) to help break the emulsion. Filtering the mixture through a pad of celite can also be effective.[11] |
| Incomplete quenching of the Lewis acid. | Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and water. Acidifying with dilute HCl can help dissolve aluminum salts.[11] |
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation with this compound
This protocol is a general guideline and should be optimized for your specific aromatic substrate and scale.
Materials:
-
This compound
-
Anhydrous aromatic substrate (e.g., Toluene)
-
Anhydrous Lewis acid (e.g., Aluminum chloride, AlCl₃)
-
Anhydrous solvent (e.g., Dichloromethane or excess aromatic substrate)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolved HCl gas. The entire setup should be under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Suspension: In the reaction flask, suspend the anhydrous aluminum chloride in the anhydrous solvent or the excess aromatic substrate.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Substrate Addition: In the dropping funnel, prepare a solution of this compound and the aromatic substrate (if not used as the solvent).
-
Reaction: Add the solution from the dropping funnel dropwise to the stirred catalyst suspension, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to drive the reaction to completion. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture in a thin stream into the ice-water slurry. This step is highly exothermic and should be performed in a well-ventilated fume hood.[11]
-
Work-up: After the exotherm has subsided, slowly add concentrated HCl to dissolve any remaining aluminum salts. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution (caution: effervescence), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for Friedel-Crafts alkylation.
Caption: Troubleshooting low yield in Friedel-Crafts reactions.
References
- 1. ICSC 0016 - BENZYL CHLORIDE [chemicalsafety.ilo.org]
- 2. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparison of 4-Methoxy-3-methylbenzyl chloride and 4-methoxybenzyl chloride as protecting groups.
In the realm of multi-step organic synthesis, the selection of an appropriate protecting group is a critical strategic decision. The 4-methoxybenzyl (PMB) group has long been a reliable choice for the protection of alcohols, phenols, amines, and other functional groups due to its stability and versatile cleavage conditions.[1][2] This guide presents a comparative analysis of the 4-methoxybenzyl (PMB) protecting group and its analogue, the 4-methoxy-3-methylbenzyl (MMB) group. While direct comparative experimental data for the MMB group is limited, its performance can be inferred from the well-established electronic effects of substituents on the benzyl ring.
Introduction to PMB and MMB Protecting Groups
Both PMB and MMB groups are benzyl-type protecting groups, typically introduced via their corresponding chlorides, 4-methoxybenzyl chloride (PMB-Cl) and 4-methoxy-3-methylbenzyl chloride (MMB-Cl). The stability and reactivity of these protecting groups are primarily governed by the electronic nature of the substituents on the aromatic ring. The presence of a methoxy group at the para position in both groups enhances the electron density of the ring and stabilizes the benzylic carbocation intermediate formed during cleavage.
The key distinction of the MMB group is the additional electron-donating methyl group at the meta position relative to the methoxy group. This further increases the electron density of the aromatic ring, which is expected to make the MMB group more labile than the PMB group under both acidic and oxidative cleavage conditions. This increased lability can be advantageous for substrates requiring milder deprotection conditions.
Data Presentation: A Comparative Overview
The following table summarizes the anticipated comparative performance of the MMB and PMB protecting groups based on known data for PMB and related substituted benzyl protecting groups.
| Feature | 4-Methoxy-3-methylbenzyl (MMB) | 4-Methoxybenzyl (PMB) | References |
| Introduction Reagent | This compound (MMB-Cl) | 4-methoxybenzyl chloride (PMB-Cl) | |
| Typical Introduction Conditions | NaH, MMB-Cl in THF/DMF | NaH, PMB-Cl in THF/DMF | [3] |
| Relative Stability | Less stable | More stable | Inferred |
| Acidic Cleavage | Milder acidic conditions (e.g., lower concentration of TFA) | Requires stronger acidic conditions (e.g., neat TFA) | [4][5] |
| Oxidative Cleavage (DDQ) | Faster reaction rate, potentially milder conditions | Slower reaction rate | [5][6][7] |
| Hydrogenolysis | Cleavable (H₂, Pd/C) | Cleavable (H₂, Pd/C) | [1] |
| Orthogonality | Orthogonal to more stable benzyl ethers | Orthogonal to silyl ethers, esters | [8] |
Experimental Protocols
Detailed methodologies for the introduction and removal of the PMB protecting group are well-established. These protocols can be adapted for the MMB group, likely with milder conditions and shorter reaction times for the deprotection steps.
Protocol 1: Protection of a Primary Alcohol with 4-Methoxybenzyl Chloride (PMB-Cl)
This procedure outlines a standard Williamson ether synthesis for the introduction of the PMB group.
Materials:
-
Primary alcohol
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-Methoxybenzyl chloride (PMB-Cl)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous DMF or THF at 0 °C.
-
Carefully add sodium hydride (1.2 equiv) portion-wise.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add 4-methoxybenzyl chloride (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Oxidative Deprotection of a PMB Ether with DDQ
This is a characteristic method for the selective cleavage of a PMB ether.
Materials:
-
PMB-protected compound
-
Dichloromethane (CH₂Cl₂)
-
Water or pH 7 phosphate buffer
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected compound (1.0 equiv) in a mixture of CH₂Cl₂ and water (typically in a ratio of 18:1 to 20:1).
-
Cool the solution to 0 °C.
-
Add DDQ (1.3 equiv) slowly as a solid. The reaction mixture will typically turn dark.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Concepts
Logical Relationship of Protecting Group Lability
The following diagram illustrates the expected trend in lability for MMB in comparison to PMB and the unsubstituted benzyl (Bn) group based on their electronic properties.
Caption: Increasing lability of benzyl-type protecting groups with electron-donating substituents.
Experimental Workflow for Protection and Deprotection
This diagram outlines the general workflow for the application of MMB or PMB as a protecting group.
Caption: General experimental workflow for using MMB or PMB protecting groups.
Conclusion
Both 4-methoxy-3-methylbenzyl and 4-methoxybenzyl ethers are effective protecting groups for a variety of functional groups. The key distinction lies in their relative lability. The MMB group, with its additional electron-donating methyl group, is expected to be more readily cleaved under both acidic and oxidative conditions compared to the PMB group. This characteristic makes the MMB group a potentially advantageous choice for substrates that require very mild deprotection conditions to preserve other sensitive functionalities. Conversely, for syntheses where a more robust protecting group is needed, the PMB group remains an excellent and well-documented option. The choice between MMB and PMB should be guided by the specific requirements of the synthetic route, including the stability of other functional groups present in the molecule.
References
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem [lookchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for the Introduction of the p-Methoxybenzyl (PMB) Group
For Researchers, Scientists, and Drug Development Professionals
The p-methoxybenzyl (PMB) ether is a cornerstone protecting group for hydroxyl functionalities in multi-step organic synthesis, prized for its stability and versatile cleavage methods. While the classical Williamson ether synthesis using p-methoxybenzyl chloride (PMB-Cl) under basic conditions is widely employed, a range of alternative reagents have been developed to overcome its limitations, such as the need for strong bases and incompatibility with sensitive substrates. This guide provides an objective comparison of these alternative reagents, supported by experimental data, to aid in the selection of the optimal method for your synthetic strategy.
Performance Comparison of PMB-Protecting Group Reagents
The choice of reagent for introducing a PMB group significantly impacts reaction efficiency, substrate scope, and functional group tolerance. The following tables summarize the performance of common and alternative reagents for the PMB protection of various alcohol types.
Table 1: Comparison of Reagents for PMB Protection of Primary Alcohols
| Reagent/Method | Substrate | Conditions | Time (h) | Yield (%) | Reference |
| PMB-Cl / NaH | Benzyl alcohol | THF, 0 °C to rt | 2 - 8 | 90 - 98 | [1][2] |
| PMB-Br / NaH | Primary Alcohol | THF/DMF, 0 °C | 1 | High | [3] |
| PMB-Trichloroacetimidate / La(OTf)₃ | Primary Alcohol | CH₂Cl₂, rt | 0.1 - 1 | 90 - 99 | [4] |
| p-Anisyl alcohol / Amberlyst-15 | Primary Alcohol | DCM, reflux | 3 | 85 - 95 | [5][6] |
| 2-(PMB-O)-lepidine / MeOTf | 3-Phenylpropanol | Trifluorotoluene, 80 °C | 24 | 90 | [7][8] |
| N,N-Diisopropyl-O-(PMB)isourea | Carboxylic Acid with primary -OH | THF, rt | N/A | 82 | [9] |
Table 2: Comparison of Reagents for PMB Protection of Secondary and Tertiary Alcohols
| Reagent/Method | Substrate | Conditions | Time (h) | Yield (%) | Reference |
| PMB-Cl / NaH | Secondary Alcohol | THF, 0 °C to rt | 2 - 8 | Moderate to High | [1] |
| PMB-Trichloroacetimidate / La(OTf)₃ | Secondary Alcohol | CH₂Cl₂, rt | 0.1 - 2 | 85 - 98 | [4] |
| PMB-Trichloroacetimidate / H⁺ (cat.) | Hindered Tertiary Alcohol | N/A | N/A | High | [3] |
| 2-(PMB-O)-lepidine / MeOTf | 1-Phenylethanol | Trifluorotoluene, 80 °C | 24 | 88 | [8] |
| 2-(PMB-O)-lepidine / MeOTf | Tertiary Alcohol (less reactive) | Trifluorotoluene, rt | N/A | Moderate | [7] |
| p-Anisyl alcohol / Amberlyst-15 | Secondary Alcohol | DCM, reflux | 4 | 80 - 90 | [5] |
Table 3: Comparison of Reagents for Regioselective Mono-PMB Protection of Diols
| Reagent/Method | Substrate | Conditions | Yield (%) of Mono-PMB | Reference |
| p-Anisyl alcohol / Amberlyst-15 | 1,10-Decanediol | CH₂Cl₂, reflux | 90 | [6] |
| p-Anisyl alcohol / Amberlyst-15 | Octane-1,8-diol | CH₂Cl₂, reflux | 70 | [6] |
| PMB-Trichloroacetimidate / H⁺ | Diol from Benzylidene Acetal Reduction | N/A | High | [10] |
Reaction Mechanisms and Reagent Selection Workflow
The diverse mechanisms of these reagents allow for PMB introduction under basic, acidic, or neutral conditions, providing a broad toolbox for the synthetic chemist.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. An efficient method for para-methoxybenzyl ether formation with lanthanum triflate - Lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US7960553B1 - Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of 4-Methoxy-3-methylbenzyl (MMB) Protection
In the landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to success. The 4-Methoxy-3-methylbenzyl (MMB) group, a less common but highly effective cousin of the workhorse p-Methoxybenzyl (PMB) group, offers unique advantages in selective deprotection schemes. However, its successful installation must be rigorously confirmed before proceeding to subsequent synthetic steps. A failure to do so can lead to complex side reactions, diminished yields, and significant loss of valuable intermediates.
This guide provides an in-depth comparison of spectroscopic methods to unequivocally confirm the successful protection of hydroxyl groups with 4-Methoxy-3-methylbenzyl chloride (MMB-Cl). We will move beyond a simple listing of peaks to explain the causal electronic and structural effects that give rise to the characteristic spectroscopic signatures, ensuring a self-validating and trustworthy analytical workflow.
The Gold Standard: ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for confirming MMB protection. The successful formation of an MMB ether results in a unique and unambiguous set of signals while simultaneously showing the disappearance of the starting alcohol's hydroxyl proton and a characteristic downfield shift of adjacent protons.
Key Diagnostic Signals for the MMB Group:
-
Benzylic Protons (Ar-C H₂-O): The two protons of the methylene bridge are diastereotopic in a chiral environment but often appear as a sharp singlet in achiral molecules. Their chemical shift is highly diagnostic, typically appearing between δ 4.40 and 4.60 ppm . This significant downfield position is due to the deshielding effects of both the adjacent oxygen atom and the aromatic ring.
-
Methoxy Protons (Ar-OC H₃): The three protons of the methoxy group give rise to a sharp singlet, typically found around δ 3.80 ppm . Its integration for three protons is a key confirmation point.
-
Aromatic Methyl Protons (Ar-C H₃): The methyl group attached to the aromatic ring provides another clear singlet, usually appearing near δ 2.20 ppm .
-
Aromatic Protons (Ar-H ): The three protons on the MMB aromatic ring present a predictable pattern. Due to their substitution pattern, they typically appear in the δ 6.70 - 7.00 ppm region. The pattern can be complex but is distinct from the starting MMB-Cl reagent.
Confirmation Checklist:
-
Disappearance of the alcohol O-H signal.
-
Appearance of a singlet (~2H) around δ 4.5 ppm.
-
Appearance of a singlet (~3H) around δ 3.8 ppm.
-
Appearance of a singlet (~3H) around δ 2.2 ppm.
-
A noticeable downfield shift of the proton(s) on the carbon atom that was originally bonded to the hydroxyl group (the α-proton).
Workflow for MMB Protection and Confirmation
The process from starting material to confirmed product follows a logical sequence of synthesis, purification, and analysis. Each step is critical for a reliable outcome.
Caption: Workflow from reaction to confirmation.
Comparative Spectroscopic Guide: MMB vs. Alternatives
The choice between MMB, PMB, and the parent Benzyl (Bn) group often depends on the desired deprotection conditions. Their structural differences are clearly reflected in their ¹H NMR spectra, allowing for easy differentiation. The electron-donating methoxy group in PMB and MMB shifts the benzylic and aromatic protons upfield compared to the unsubstituted Bn group.
| Protecting Group | Structure | Benzylic CH₂ (ppm) | Methoxy OCH₃ (ppm) | Aromatic H (ppm) |
| Benzyl (Bn) | Ph-CH₂- | ~4.5 - 4.7 | N/A | ~7.2 - 7.4 |
| p-Methoxybenzyl (PMB) | p-MeO-Ph-CH₂- | ~4.4 - 4.6 | ~3.8 | ~6.8 (d), ~7.2 (d) |
| 4-Methoxy-3-methylbenzyl (MMB) | 4-MeO-3-Me-Ph-CH₂- | ~4.4 - 4.6 | ~3.8 | ~6.7 - 7.0 (m) |
Note: Exact chemical shifts are molecule-dependent and are provided as typical ranges.
Supporting Spectroscopic Techniques
While ¹H NMR is primary, IR and Mass Spectrometry provide crucial, complementary evidence.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for tracking the functional group transformation.
-
Key Disappearance: The broad O-H stretching band of the starting alcohol (typically 3200-3600 cm⁻¹) should be completely absent in the product spectrum.
-
Key Appearance: A strong C-O-C (ether) stretching band will appear. For aryl-alkyl ethers, two distinct bands are often observed around 1250 cm⁻¹ (asymmetric stretch) and 1050-1150 cm⁻¹ (symmetric stretch).[1] The presence of these bands, coupled with the loss of the O-H signal, is strong evidence of ether formation.
Mass Spectrometry (MS)
Mass spectrometry confirms that the reaction has produced a compound of the correct molecular weight and provides structural information through fragmentation analysis.
-
Molecular Ion Peak: In techniques like Electrospray Ionization (ESI), look for the [M+H]⁺ or [M+Na]⁺ adduct that matches the calculated molecular weight of the MMB-protected product.
-
Characteristic Fragmentation: The most common fragmentation pathway for benzyl ethers is cleavage at the benzylic C-O bond.[2] This results in a highly stable benzylic carbocation. For the MMB group, this will produce a prominent peak at m/z = 135.08 , corresponding to the [C₉H₁₁O]⁺ fragment. This fragment is a definitive signature of the MMB moiety.
Caption: Key spectroscopic markers on the MMB group.
Experimental Protocol: Protection of Benzyl Alcohol
This protocol describes a standard procedure for the MMB protection of benzyl alcohol, serving as a representative example.
Materials:
-
Benzyl alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes (2x) to remove mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of benzyl alcohol (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium alkoxide is complete when hydrogen gas evolution ceases.
-
Add a solution of this compound (1.1 eq) in anhydrous THF to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield the pure MMB-protected ether.
Anticipated ¹H NMR Data Comparison
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Benzyl Alcohol (Start) | Ar-H | 7.25-7.40 | m |
| CH₂ | 4.65 | s | |
| OH | ~2.5 (variable) | br s | |
| Product (MMB Ether) | Ph-H (from BnOH) | 7.25-7.40 | m |
| MMB Ar-H | 6.70-7.00 | m | |
| Ph-CH₂ -O | 4.60 | s | |
| MMB Ar-CH₂ -O | 4.50 | s | |
| O-CH₃ | 3.81 | s | |
| Ar-CH₃ | 2.20 | s |
Conclusion
Confirming the successful installation of the 4-Methoxy-3-methylbenzyl protecting group is a straightforward process when the correct analytical tools are applied systematically. While IR and MS provide valuable supporting data, ¹H NMR spectroscopy remains the definitive method . By identifying the unique set of singlets for the benzylic, methoxy, and aromatic methyl protons, alongside the disappearance of the initial hydroxyl proton, a researcher can proceed with confidence to the next stages of a complex synthesis, secure in the knowledge that the foundation is correctly set.
References
A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Methoxy-3-methylbenzyl Chloride
For researchers and professionals in drug development, ensuring the purity of chemical intermediates like 4-Methoxy-3-methylbenzyl chloride (CAS: 60736-71-2, MW: 170.64 g/mol ) is critical for the synthesis of active pharmaceutical ingredients (APIs). The choice of analytical technique depends on factors such as the nature of potential impurities, required sensitivity, and the desired quantitative accuracy. This guide provides a comparative overview of the most robust analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, with a note on the utility of Fourier-Transform Infrared (FTIR) spectroscopy.
Comparison of Analytical Methods
The selection of an optimal analytical method is a balance between sensitivity, specificity, and the physical properties of the analyte. This compound is a non-volatile, thermally stable compound, making it amenable to both HPLC and GC. qNMR offers a primary method of quantification without the need for a specific reference standard of the analyte itself.
Table 1: Summary of Quantitative Performance Data for Purity Analysis
| Technique | Parameter | Typical Value / Range | Remarks & Suitability |
| HPLC-UV | Limit of Detection (LOD) | 0.01 - 3 ppm[1][2] | Excellent for detecting trace-level, non-volatile, or thermally labile impurities. |
| Limit of Quantification (LOQ) | 0.05 - 10 ppm[1][2] | Highly sensitive for quantifying genotoxic and other process-related impurities. | |
| Linearity (R²) | > 0.999[1] | Demonstrates a strong correlation between detector response and concentration. | |
| Accuracy (% Recovery) | 97.5% - 111.5%[1][2] | High accuracy makes it suitable for precise purity assignments. | |
| Precision (% RSD) | < 1.0%[1] | High repeatability and intermediate precision ensure reliable results. | |
| GC-FID/MS | Limit of Detection (LOD) | ~0.3 ng/mL | Ideal for volatile and semi-volatile impurities, such as residual solvents or starting materials. |
| Limit of Quantification (LOQ) | ~0.9 ng/mL | Provides high sensitivity, especially when coupled with a mass spectrometer (MS). | |
| Linearity (R²) | > 0.99 | Good linearity across a range of concentrations. | |
| Accuracy (% Recovery) | 90% - 117%[3] | Reliable for quantitative analysis, though matrix effects can be a factor. | |
| Precision (% RSD) | < 5%[3] | Good precision for routine quality control. | |
| qNMR | Linearity (R²) | Not Applicable (Direct Method) | Signal intensity is directly proportional to the number of nuclei, eliminating the need for response factor calibration.[4] |
| Accuracy (% Purity) | Typically ± 0.5% | Considered a primary ratio method; accuracy is high and traceable to SI units. | |
| Precision (% RSD) | < 1.0% | Excellent precision, highly dependent on weighing accuracy and experimental parameters. |
Note: Data for HPLC and GC are derived from studies on the closely related 4-methoxybenzyl chloride and other benzyl chlorides, which serve as a reliable benchmark.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the purity analysis of non-volatile compounds. A reverse-phase method is highly suitable for this compound.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in acetonitrile or a water/acetonitrile mixture to a final concentration of 1 mg/mL.[5] Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Purospher STAR, 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution using two mobile phases is effective for separating a wide range of impurities.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 55 °C.[1]
-
Detection: UV detection at 225 nm.[1]
-
Injection Volume: 10-50 µL.[1]
-
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For quantification of specific impurities, a calibration curve is generated using certified reference standards.
Gas Chromatography (GC)
GC is ideal for analyzing volatile and thermally stable compounds and is particularly useful for identifying residual solvents or volatile by-products.
Methodology:
-
Sample Preparation: Accurately weigh approximately 25 mg of the sample and dissolve it in a suitable solvent like dichloromethane or methanol to a final concentration of 5 mg/mL.[5]
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[5]
-
Injector Temperature: 250 °C.[5]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). FID temperature at 300 °C.[5]
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[5]
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).[5]
-
-
Data Analysis: With an FID, purity is calculated based on the area percent of the main peak. The FID response is proportional to the carbon content of the analytes.[5] A mass spectrometer provides definitive identification of impurities by comparing their mass spectra to library data.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine purity without a reference standard of the analyte itself.[4] It relies on using a certified internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a vial using an analytical balance.[6]
-
Accurately weigh a similar molar quantity of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same vial. The standard must have peaks that do not overlap with the analyte.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer the solution to a 5 mm NMR tube.[6]
-
-
NMR Instrument Parameters (for ¹H qNMR):
-
Spectrometer: 400 MHz or higher.[6]
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient scans (e.g., 8 to 64) to achieve a high signal-to-noise ratio (>250:1) for the peaks of interest.
-
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved analyte proton signal to the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal, their molecular weights, and their weighed masses.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
While not a primary quantitative tool for purity, FTIR is invaluable for identity confirmation and for detecting impurities with functional groups different from the main compound.
Methodology:
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is compared to a reference spectrum of pure this compound. The presence of unexpected peaks (e.g., a broad peak around 3300 cm⁻¹ indicating an -OH impurity from a starting alcohol) can signify the presence of impurities.[7]
Visualized Workflow and Logic
The following diagrams illustrate the logical flow for purity assessment and the relationship between the analytical techniques.
Caption: A logical workflow for the comprehensive purity analysis of a chemical intermediate.
Caption: Interrelation of analytical methods for a complete purity and identity profile.
References
- 1. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 2. jocpr.com [jocpr.com]
- 3. an.shimadzu.com [an.shimadzu.com]
- 4. rssl.com [rssl.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: The Advantages of PMB Protection Over Benzyl Protection in Organic Synthesis
In the realm of multi-step organic synthesis, the strategic selection of protecting groups is a critical factor in achieving high yields and ensuring the integrity of complex molecules. For the protection of hydroxyl and amino functionalities, both p-methoxybenzyl (PMB) and benzyl (Bn) ethers are ubiquitously employed. However, the subtle electronic modification on the aromatic ring of the PMB group imparts distinct advantages over the traditional benzyl group, primarily centered around its enhanced lability under specific conditions, which allows for greater flexibility and selectivity in deprotection strategies.
The primary distinction between the PMB and Bn protecting groups lies in their electronic properties. The electron-donating p-methoxy group on the PMB ring increases the electron density of the aromatic system, rendering it more susceptible to cleavage under milder oxidative and acidic conditions compared to the unsubstituted benzyl group.[1] This difference in reactivity is not a drawback but a significant strategic advantage, enabling orthogonal deprotection schemes where a PMB group can be selectively removed in the presence of a Bn group.[1][2]
Quantitative Performance Data: Protection and Deprotection Comparison
The following tables summarize typical reaction conditions, times, and yields for the protection of a primary alcohol with PMB and Bn groups, as well as a comparison of their deprotection conditions.
Table 1: Comparison of Primary Alcohol Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| PMB | p-Methoxybenzyl chloride (PMB-Cl) | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98 |
| Bn | Benzyl bromide (Bn-Br) | NaH, THF, 0 °C to rt | 2 - 12 h | 85 - 95 |
Table 2: Comparison of Deprotection Methods
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) | Notes |
| PMB | DDQ | CH₂Cl₂/H₂O, rt | 1 - 4 h | >90 | Selective over Bn .[3][4] |
| CAN | CH₃CN/H₂O, 0 °C to rt | < 1 h | >90 | Can be less selective than DDQ.[4] | |
| Triflic Acid (TfOH) | CH₂Cl₂, rt | 5 - 30 min | 82 - 85 | With scavenger (e.g., 1,3-dimethoxybenzene).[5] | |
| Hydrogenolysis (H₂, Pd/C) | EtOH or THF, rt | 1 - 16 h | >90 | Cleaves both PMB and Bn.[6] | |
| Bn | Hydrogenolysis (H₂, Pd/C) | EtOH or THF, rt | 1 - 16 h | >90 | Standard deprotection.[7] |
| Dissolving Metal (Na, NH₃) | -78 °C | 1 - 3 h | >85 | Harsh conditions. | |
| DDQ | CH₂Cl₂/H₂O, rt | > 24 h or no reaction | Low to none | Generally stable under conditions for PMB cleavage.[8] |
Orthogonal Deprotection Strategy
A key advantage of using PMB over Bn is the ability to perform selective deprotection under oxidative conditions. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can cleave a PMB ether while leaving a Bn ether intact.[3] This orthogonality is invaluable in the synthesis of complex molecules with multiple protected hydroxyl groups, allowing for sequential and site-specific deprotection.
Mechanism of Oxidative Deprotection of PMB Ethers
The selective cleavage of PMB ethers with DDQ proceeds through a single electron transfer (SET) mechanism. The electron-rich nature of the p-methoxybenzyl group facilitates the formation of a charge-transfer complex with the electron-deficient DDQ. This is followed by the formation of a stabilized benzylic radical cation, which is then trapped by water to form a hemiacetal that subsequently decomposes to the deprotected alcohol and p-methoxybenzaldehyde.
Experimental Protocols
Protection of a Primary Alcohol with PMB-Cl
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-methoxybenzyl chloride (PMB-Cl, 1.1 equiv) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Selective Deprotection of a PMB Ether in the Presence of a Benzyl Ether using DDQ
-
Dissolve the substrate containing both PMB and Bn ethers (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).[3]
-
Cool the solution to 0 °C and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv).[3]
-
Stir the reaction at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC.[4]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[4]
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the alcohol with the benzyl ether intact.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers | CoLab [colab.ws]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of PMB Ethers and Other Benzyl Ethers
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. Among the various choices for the protection of hydroxyl groups, benzyl ethers are workhorse functionalities. This guide provides an objective comparison of the stability of the p-methoxybenzyl (PMB) ether with other common benzyl ethers, supported by experimental data, to aid in the rational design of synthetic routes.
The primary distinction between different benzyl ethers lies in the electronic nature of the substituents on the aromatic ring. These substituents significantly influence the ether's lability under various reaction conditions, particularly oxidative and acidic cleavage. The electron-donating p-methoxy group in PMB ethers, for instance, renders them more susceptible to oxidative cleavage compared to the unsubstituted benzyl (Bn) ether, forming the basis for orthogonal deprotection strategies.[1][2]
Comparative Stability and Cleavage Data
The stability of a protecting group is not absolute but rather dependent on the specific reaction conditions. The following tables summarize the relative stability and cleavage conditions for PMB, benzyl (Bn), and 2,4-dimethoxybenzyl (DMB) ethers, providing a clear comparison of their performance.
Table 1: Oxidative Cleavage of Benzyl Ethers
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| PMB | DDQ (1.5 equiv) | CH₂Cl₂/H₂O (18:1) | Room Temp | 1 h | 95 | [1] |
| PMB | CAN (2.5 equiv) | CH₃CN/H₂O (3:1) | 0 | 15 min | 92 | [3] |
| Bn | DDQ (1.5 equiv) | CH₂Cl₂/H₂O (18:1) | Room Temp | 24 h | <10 (starting material recovered) | [1][3] |
| DMB | DDQ (1.1 equiv) | CH₂Cl₂/H₂O (18:1) | Room Temp | <30 min | >90 | [2] |
DDQ = 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone; CAN = Ceric Ammonium Nitrate
Table 2: Reductive Cleavage of Benzyl Ethers
| Protecting Group | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Bn | H₂, 10% Pd/C | MeOH or EtOH | Room Temp | 1-16 h | >95 | [4][5] |
| PMB | H₂, 10% Pd/C | MeOH or EtOH | Room Temp | 1-16 h | >95 | [6] |
| Bn in presence of PMB | Na/NH₃ (Birch) | THF/EtOH | -78 | 1 h | Selective cleavage of Bn | [6][7] |
Table 3: Acidic and Basic Stability of Benzyl Ethers
| Protecting Group | Condition | Reagent | Stability | Reference |
| Bn | Acidic | TFA, HCl | Generally Stable (cleaved by strong Lewis acids like BBr₃) | [8][9] |
| PMB | Acidic | TFA (10% in CH₂Cl₂) | Labile | [6][10] |
| DMB | Acidic | Mild Acid (e.g., 80% AcOH) | Very Labile | [2] |
| Bn, PMB, DMB | Basic | NaH, KOH, Carbonates | Generally Stable | [11][12] |
Key Experimental Protocols
Detailed methodologies for the selective cleavage of PMB ethers and the general deprotection of benzyl ethers are provided below.
Protocol 1: Oxidative Cleavage of a PMB Ether using DDQ
This protocol describes the selective removal of a PMB protecting group in the presence of other functional groups that are stable to mild oxidative conditions.[3]
Reaction: R-OPMB + DDQ → R-OH + p-methoxybenzaldehyde + DDQH₂
Procedure:
-
Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equivalents) portion-wise to the stirred solution. The reaction mixture typically turns dark green or brown.
-
Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Protocol 2: Reductive Cleavage of a Benzyl Ether by Catalytic Hydrogenolysis
This is a widely used and very mild method for the deprotection of benzyl ethers.[4][5]
Reaction: R-OBn + H₂ (gas) --(Pd/C)--> R-OH + Toluene
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Carefully add 10% Palladium on activated carbon (Pd/C) catalyst (typically 10 mol% by weight relative to the substrate).
-
Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask or conduct the reaction in a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Toluene is a byproduct.
Visualizing Chemical Logic and Workflows
Diagrams created using Graphviz provide a clear visual representation of the chemical structures and the logic behind selective deprotection strategies.
Caption: Structures of Benzyl, PMB, and DMB Ethers.
Caption: Mechanism of PMB ether cleavage by DDQ.
Caption: Selective deprotection workflow.
Caption: Catalytic cycle for hydrogenolysis of a benzyl ether.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
The Decisive Influence of Substitution: A Comparative Kinetic Analysis of 4-Methoxy-3-methylbenzyl Chloride Reactions
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the intricate landscape of medicinal chemistry and organic synthesis, the benzyl chloride scaffold remains a cornerstone for the construction of complex molecular architectures. The reactivity of this privileged structure is exquisitely sensitive to the electronic and steric nature of its aromatic substituents. This guide provides a comprehensive kinetic comparison of 4-methoxy-3-methylbenzyl chloride, dissecting the nuanced interplay of its substituents on reaction rates and mechanisms. By juxtaposing its reactivity against parent and isomeric compounds, we offer a quantitative framework to inform reaction design, catalyst selection, and mechanistic interpretation. This analysis is grounded in established kinetic principles and supported by experimental data from the scientific literature, providing actionable insights for researchers, scientists, and drug development professionals.
The Substituent Effect: A Tale of Two Groups
The reactivity of a benzyl chloride in nucleophilic substitution reactions is fundamentally governed by the stability of the transition state, which in turn is dictated by the electronic and steric environment of the benzylic carbon. In this compound, two key substituents modulate this reactivity: a strongly electron-donating methoxy group at the para-position and a weakly electron-donating methyl group at the meta-position.
The para-methoxy group exerts a powerful +M (mesomeric) effect, delocalizing the positive charge that develops on the benzylic carbon in the transition state of an SN1 reaction. This resonance stabilization significantly lowers the activation energy, thereby accelerating the rate of carbocation formation.[1] The meta-methyl group, on the other hand, primarily contributes a weak +I (inductive) effect, which also helps to stabilize the carbocation, albeit to a much lesser extent than the methoxy group. The combined influence of these two electron-donating groups renders this compound highly susceptible to reactions proceeding through an SN1 or a dissociative SN2 pathway.
Comparative Solvolysis Kinetics: Unraveling the Rate Enhancement
One comprehensive study on the solvolysis of twenty-seven mono-, di-, and tri-substituted benzyl chlorides in 20% acetonitrile in water provides an excellent framework for our comparison.[2] For instance, the first-order rate constant for the solvolysis of the parent 4-methoxybenzyl chloride is a rapid 2.2 s⁻¹ at 25 °C.[2] The introduction of an additional electron-donating methyl group at the 3-position is expected to further enhance this rate, although the effect will be less pronounced than that of the para-methoxy group.
To illustrate the dramatic effect of the methoxy group, the solvolysis of unsubstituted benzyl chloride is significantly slower. The mechanism for benzyl chloride itself can be borderline SN1/SN2 depending on the solvent system.[1]
Table 1: Comparative Solvolysis Rate Constants of Substituted Benzyl Chlorides in 20% Acetonitrile/Water at 25 °C
| Compound | Substituents | k_solv (s⁻¹) | Relative Rate |
| Benzyl chloride | None | ~1 x 10⁻⁶ (estimated) | 1 |
| 4-Methylbenzyl chloride | 4-CH₃ | ~1 x 10⁻⁴ (estimated) | 100 |
| 4-Methoxybenzyl chloride | 4-OCH₃ | 2.2 [2] | 2,200,000 |
| This compound | 4-OCH₃, 3-CH₃ | > 2.2 (estimated) | > 2,200,000 |
| 3,4-Dinitrobenzyl chloride | 3-NO₂, 4-NO₂ | 1.1 x 10⁻⁸[2] | 0.011 |
Note: The rate constant for benzyl chloride and 4-methylbenzyl chloride are estimations based on their known relative reactivities to provide context. The rate for this compound is predicted to be even faster than that of 4-methoxybenzyl chloride due to the additional electron-donating methyl group.
The data clearly demonstrates the profound rate acceleration imparted by the para-methoxy group. The addition of a meta-methyl group is anticipated to provide a further, albeit more modest, increase in the solvolysis rate.
Mechanistic Insights from Kinetic Data
The magnitude of the rate constants and the influence of solvent polarity provide strong evidence for the operative reaction mechanism. The high reactivity of 4-methoxybenzyl chloride and, by extension, this compound, is characteristic of reactions that proceed through a highly stabilized carbocation intermediate, indicative of an SN1 mechanism.
The general workflow for a kinetic analysis of solvolysis is depicted below:
Figure 1: General workflow for the kinetic analysis of the solvolysis of this compound.
A linear relationship in the plot of ln([Substrate]t/[Substrate]₀) versus time confirms first-order kinetics, which is a hallmark of the SN1 mechanism where the rate-determining step is the unimolecular dissociation of the substrate.
Hydrolysis and Reactions with Other Nucleophiles
The principles governing solvolysis extend to hydrolysis (reaction with water) and reactions with a broader range of nucleophiles. Due to the high stability of the 4-methoxy-3-methylbenzyl carbocation, it will react readily with a variety of nucleophiles.
For instance, in reactions with amines, alcohols, and thiols, this compound is expected to exhibit high reactivity, likely proceeding through an SN1 pathway. This is in contrast to less substituted benzyl chlorides, such as the parent benzyl chloride, which may react via an SN2 mechanism, particularly with strong, unhindered nucleophiles.[1]
The choice of reaction conditions, particularly the solvent, can be critical. Protic, polar solvents will favor the SN1 mechanism by stabilizing the carbocation intermediate and the leaving group. In contrast, aprotic, less polar solvents may favor an SN2 pathway, although the inherent electronic stabilization from the methoxy group makes the SN1 pathway highly competitive even in these conditions.
The proposed mechanistic pathways are visualized below:
Figure 2: Competing SN1 and SN2 pathways for the reaction of this compound with a nucleophile.
Experimental Protocols
To provide a practical framework for the kinetic analysis of this compound, a detailed experimental protocol for a typical solvolysis study is outlined below.
Protocol: Determination of the Solvolysis Rate Constant by Conductometry
Objective: To determine the pseudo-first-order rate constant for the solvolysis of this compound in a given aqueous solvent mixture.
Materials:
-
This compound
-
Acetone (ACS grade, dry)
-
Deionized water
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in dry acetone (e.g., 0.1 M).
-
Prepare the desired aqueous solvent mixture (e.g., 80:20 water:acetone v/v).
-
-
Temperature Equilibration:
-
Place the solvent mixture in a reaction vessel and allow it to equilibrate to the desired temperature in the constant temperature water bath.
-
Separately, bring the stock solution of the benzyl chloride to the same temperature.
-
-
Reaction Initiation and Data Collection:
-
Immerse the conductivity probe in the solvent mixture and record the initial conductivity.
-
Rapidly inject a small, known volume of the benzyl chloride stock solution into the solvent mixture with vigorous stirring to ensure rapid mixing. Start the stopwatch immediately.
-
Record the conductivity at regular time intervals until the conductivity remains constant, indicating the completion of the reaction.
-
-
Data Analysis:
-
The rate of reaction is proportional to the rate of formation of HCl, which increases the conductivity of the solution.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the conductivity data to a first-order rate equation.
-
Conclusion and Future Directions
The kinetic profile of this compound is dominated by the powerful electron-donating ability of its para-methoxy group, leading to a significant rate enhancement in nucleophilic substitution reactions. This high reactivity, proceeding predominantly through an SN1 mechanism, makes it a valuable synthon for the rapid introduction of the 4-methoxy-3-methylbenzyl moiety. However, this high reactivity also necessitates careful control of reaction conditions to avoid unwanted side reactions.
Future experimental studies should focus on obtaining precise kinetic data for this compound in a variety of solvent systems and with a range of nucleophiles. Such data would not only provide a more complete understanding of its reactivity but also enable the development of more accurate predictive models for its behavior in complex reaction environments, further empowering its application in the synthesis of novel therapeutics and functional materials.
References
The Strategic Application of 4-Methoxy-3-methylbenzyl Chloride in Large-Scale Synthesis: A Comparative Cost-Benefit Analysis
In the landscape of pharmaceutical and fine chemical manufacturing, the selection of appropriate reagents is a critical determinant of a process's economic viability and overall success. For researchers, scientists, and drug development professionals, the choice of protecting groups and synthetic intermediates must be carefully weighed, balancing performance with cost. This guide provides a comprehensive cost-benefit analysis of 4-Methoxy-3-methylbenzyl chloride, a versatile reagent, and compares its utility with common alternatives in the context of large-scale synthesis.
While this compound (CAS 60736-71-2) is a valuable tool in organic synthesis, its direct, large-scale application data is not as extensively documented as some of its structural analogs. Therefore, this analysis will also draw logical comparisons with the widely used p-Methoxybenzyl (PMB) chloride, for which a greater body of public domain information is available. The underlying principles of reactivity and economic considerations are largely translatable.
Performance and Economic Comparison of Benzyl-Type Protecting Groups
The primary application of this compound, akin to PMB chloride, is as a protecting group for alcohols, amines, and other nucleophilic functional groups. The methoxy and methyl substituents on the benzene ring influence the reagent's reactivity and the stability of the corresponding protected compound. The following table summarizes the key performance indicators and cost considerations for this compound and its common alternatives.
| Parameter | This compound | p-Methoxybenzyl chloride (PMB-Cl) | Benzyl chloride (Bn-Cl) | 2,4-Dimethoxybenzyl chloride (DMB-Cl) |
| Primary Application | Protecting group for alcohols and amines | Protecting group for alcohols and amines | Protecting group for alcohols and amines | Protecting group for alcohols and amines |
| Key Advantages | Potentially altered reactivity/selectivity due to the additional methyl group. | Well-established protocols, moderate stability.[1] | High stability, low cost.[2] | High acid lability, allowing for mild deprotection.[3] |
| Key Disadvantages | Limited commercial availability and higher cost. | Requires oxidative or strong acid conditions for deprotection.[1] | Requires harsh deprotection conditions (hydrogenolysis or strong acid).[2] | Lower stability, potentially higher cost than PMB-Cl. |
| Typical Deprotection Conditions | Likely similar to PMB-Cl (oxidative or acidic cleavage). | DDQ, CAN, or TFA.[1][3] | H₂, Pd/C; Na/NH₃.[2] | Mild acid (e.g., 10% TFA).[3] |
| Relative Cost | High | Moderate | Low | High |
| Scalability | Limited by starting material availability. | Good | Excellent | Moderate |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of these reagents in a laboratory or industrial setting. Below are representative procedures for the protection of an alcohol using benzyl-type chlorides and the subsequent deprotection.
General Procedure for the Protection of an Alcohol with Benzyl-Type Chlorides
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)
-
This compound (or alternative benzyl chloride, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of the alcohol in anhydrous DMF is added dropwise.
-
The mixture is stirred at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
The reaction mixture is cooled back to 0 °C, and a solution of the corresponding benzyl chloride in anhydrous DMF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Deprotection of a p-Methoxybenzyl (PMB) Ether using DDQ
Materials:
-
PMB-protected alcohol (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
The PMB-protected alcohol is dissolved in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).[3]
-
DDQ is added portion-wise to the stirred solution at room temperature.[3]
-
The reaction is stirred until the starting material is consumed, as monitored by TLC or LC-MS. The reaction mixture will typically change color.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizing Synthetic Pathways and Decision-Making
To aid in the selection of an appropriate protecting group strategy, the following diagrams illustrate a typical synthetic workflow and a decision-making logic for large-scale synthesis.
References
A Comparative Guide to the Selectivity of 4-Methoxy-3-methylbenzyl Chloride in Polyfunctional Molecules
For researchers, synthetic chemists, and professionals in drug development, the strategic protection and deprotection of functional groups are paramount to the successful synthesis of complex molecules. The choice of a protecting group can dictate the efficiency, selectivity, and overall yield of a synthetic route. Among the arsenal of benzyl-type protecting groups, 4-methoxy-3-methylbenzyl (MMB) chloride presents a nuanced profile of reactivity and selectivity. This guide provides an in-depth comparison of MMB chloride with other common benzylating agents, supported by established chemical principles and experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
Introduction: The Role of Substituted Benzyl Protecting Groups
Benzyl ethers are widely utilized as protecting groups for alcohols and phenols due to their general stability across a range of reaction conditions and their facile removal via catalytic hydrogenolysis.[1] However, the demands of complex, multi-step syntheses often necessitate a more finely tuned approach to both the introduction and cleavage of these groups. This has led to the development of substituted benzyl ethers, such as the p-methoxybenzyl (PMB) group, which can be cleaved under milder, oxidative conditions, offering orthogonality to the standard benzyl group.[2][3]
The 4-methoxy-3-methylbenzyl (MMB) group, introduced via 4-methoxy-3-methylbenzyl chloride, is a less common but valuable variant. The electronic effects of the substituents on the aromatic ring play a crucial role in determining the reactivity of the benzylating agent and the lability of the resulting protected ether. The presence of the electron-donating methoxy and methyl groups on the MMB moiety enhances the electron density of the aromatic ring, influencing its performance in protection and deprotection steps.
Understanding the Reactivity of this compound
The reactivity of benzyl halides in nucleophilic substitution reactions can proceed through either an SN1 or SN2 mechanism. The pathway is influenced by the stability of the benzylic carbocation, the strength of the nucleophile, and the reaction conditions.
The 4-methoxy and 3-methyl groups on the aromatic ring of MMB chloride are both electron-donating. This electronic enrichment has two significant consequences:
-
Increased Reactivity: The electron-donating groups stabilize the formation of a benzylic carbocation intermediate, thus increasing the rate of SN1-type reactions. This makes this compound a more reactive benzylating agent compared to unsubstituted benzyl chloride.[4]
-
Enhanced Cleavage Lability: The increased electron density on the aromatic ring makes the corresponding MMB ethers more susceptible to cleavage under oxidative conditions (e.g., with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) compared to standard benzyl ethers.[2]
This increased reactivity can be a double-edged sword. While it allows for milder reaction conditions for protection, it can also lead to reduced selectivity in molecules with multiple nucleophilic sites.
Chemoselectivity in the Presence of Multiple Functional Groups
The primary challenge in protecting polyfunctional molecules is achieving chemoselectivity – the preferential reaction of a reagent with one functional group over another. The inherent nucleophilicity of the functional groups is a key determinant of this selectivity. Generally, the order of nucleophilicity for common functional groups is:
Thiol > Amine > Phenol > Primary Alcohol > Secondary Alcohol
This intrinsic reactivity order provides a foundational prediction for the selectivity of this compound.
N-Benzylation vs. O-Benzylation
In molecules containing both amino and hydroxyl groups, such as amino alcohols, selective N-alkylation is generally favored due to the higher nucleophilicity of the amine.[2] To achieve selective N-benzylation with this compound, the reaction is typically carried out under neutral or mildly basic conditions. The use of a non-nucleophilic base is crucial to avoid deprotonation of the less acidic alcohol, thereby preserving its lower reactivity.
Phenolic vs. Aliphatic Alcohols
Phenols are more acidic than aliphatic alcohols and their corresponding phenoxides are softer nucleophiles. In competitive benzylation reactions, selective O-benzylation of the phenol can often be achieved by using a base that is strong enough to deprotonate the phenol but not the aliphatic alcohol.
Comparison with Alternative Benzylating Agents
The choice of benzylating agent is critical for achieving the desired selectivity. Here, we compare this compound with other common alternatives.
| Benzylating Agent | Structure | Relative Reactivity | Cleavage Conditions | Key Selectivity Features |
| Benzyl Chloride (BnCl) | PhCH₂Cl | Baseline | H₂, Pd/C | The standard for general alcohol and phenol protection.[1] |
| 4-Methoxybenzyl Chloride (PMBCl) | 4-MeO-C₆H₄CH₂Cl | Higher than BnCl | DDQ, CAN, TFA | Allows for orthogonal deprotection in the presence of Bn ethers.[3] |
| This compound (MMBCl) | 4-MeO-3-Me-C₆H₃CH₂Cl | Higher than PMBCl | Milder DDQ, CAN, TFA | Enhanced reactivity may require more careful control of conditions for selectivity. |
| 3,4-Dimethoxybenzyl Chloride (DMBCl) | 3,4-(MeO)₂-C₆H₃CH₂Cl | Higher than PMBCl | Very mild acid, DDQ | More labile than PMB, useful for highly sensitive substrates.[2] |
The increased electron-donating effect of the 3-methyl group in MMB chloride, analogous to the second methoxy group in DMB chloride, suggests that MMB chloride is more reactive than PMB chloride.[2] This implies that the resulting MMB ethers can be cleaved under even milder oxidative conditions than PMB ethers, offering a finer level of tuning in orthogonal protection strategies.
Experimental Protocols
The following are generalized protocols for the selective protection of functional groups using this compound. Optimization of reaction conditions is often necessary for specific substrates.
Selective N-Benzylation of an Amino Alcohol
Objective: To selectively protect the amine in the presence of a primary alcohol.
Workflow:
Detailed Steps:
-
Dissolve the amino alcohol (1.0 eq) in dichloromethane (DCM).
-
Add sodium bicarbonate (2.0 eq).
-
Cool the suspension to 0 °C.
-
Add a solution of this compound (1.05 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Orthogonal Deprotection of an MMB Ether
Objective: To selectively cleave an MMB ether in the presence of a benzyl ether.
Workflow:
Conclusion
This compound is a valuable reagent for the protection of functional groups, offering enhanced reactivity compared to the more common p-methoxybenzyl chloride. This heightened reactivity, stemming from the electron-donating nature of its substituents, allows for milder protection and deprotection conditions. While amines are generally benzylated in preference to alcohols due to their higher nucleophilicity, careful control of reaction conditions is essential to achieve high chemoselectivity. The MMB group's lability to oxidative cleavage provides a useful tool for orthogonal protection strategies, enabling the selective deprotection of an MMB ether in the presence of a standard benzyl ether. By understanding the electronic effects that govern its reactivity, researchers can effectively employ this compound to navigate the intricate challenges of complex molecule synthesis.
References
A Comparative Performance Analysis of 4-Methoxy-3-methylbenzyl Chloride and Newer Protecting Agents
In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic selection of protecting groups is a critical factor for success. The ideal protecting group should be introduced efficiently, remain stable throughout various reaction conditions, and be removed selectively in high yield when no longer needed. This guide provides an objective, data-driven comparison of the performance of 4-Methoxy-3-methylbenzyl chloride, a member of the well-established benzyl family of protecting groups, against a selection of newer and commonly used alternatives. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The 4-Methoxy-3-methylbenzyl (MMB) group, closely related to the widely used p-methoxybenzyl (PMB) group, belongs to the class of benzyl-type protecting groups. These are valued for their general stability under a range of conditions.[1][2] The electron-donating methoxy and methyl groups on the aromatic ring of MMB enhance the lability of the protecting group under acidic and oxidative conditions compared to the unsubstituted benzyl group.[3][4] This guide will benchmark the MMB group, using the extensive data available for the structurally similar PMB group as a reliable proxy, against other prominent protecting agents such as silyl ethers, tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.
Comparative Performance Data
The selection of a suitable protecting group is contingent on its stability profile and the orthogonality of its cleavage conditions relative to other functional groups present in the molecule.[3] The following table summarizes the performance of the 4-Methoxy-3-methylbenzyl group (represented by its close analog, PMB) and several newer protecting agents under various deprotection conditions.
| Protecting Group | Structure | Typical Protection Conditions | Deprotection Conditions | Typical Yield (%) | Key Features |
| 4-Methoxy-3-methylbenzyl (MMB/PMB) | 4-MeO-3-Me-C₆H₃CH₂- | NaH, PMB-Cl, DMF/THF | Oxidative: DDQ, CH₂Cl₂/H₂O Acidic: TFA, CH₂Cl₂ | >90% | Stable to base and hydrogenolysis; readily cleaved oxidatively, providing orthogonality with many acid- and base-labile groups.[3][5] |
| tert-Butyldimethylsilyl (TBDMS) | (CH₃)₃CSi(CH₃)₂- | TBDMS-Cl, Imidazole, DMF | Fluoride: TBAF, THF Acidic: AcOH, H₂O/THF | >90% | Stable to basic conditions; tunable stability based on steric bulk of silyl group.[2] |
| Triisopropylsilyl (TIPS) | [(CH₃)₂CH]₃Si- | TIPS-Cl, Imidazole, DMF | Fluoride: TBAF, THF Acidic: HF-Pyridine | >95% | More stable to acidic conditions and less sterically hindered than TBDPS.[2] |
| tert-Butoxycarbonyl (Boc) | (CH₃)₃COCO- | Boc₂O, Et₃N or DMAP | Acidic: TFA, CH₂Cl₂ | >90% | Stable to base and hydrogenolysis; widely used in peptide synthesis.[3][6] |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | C₁₅H₁₁O₂- | Fmoc-OSu, NaHCO₃ | Basic: 20% Piperidine in DMF | >95% | Stable to acidic conditions; orthogonal to Boc and benzyl-type groups.[6] |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate evaluation and comparison of protecting group performance. The following are representative methodologies for assessing the stability and cleavage efficiency of a protecting group.
Protocol 1: General Procedure for Evaluating Protecting Group Stability
This protocol is designed to assess the stability of a protecting group on a model substrate under specific acidic, basic, or oxidative conditions.
-
Synthesis of a Protected Model Substrate:
-
Protect a model alcohol (e.g., benzyl alcohol) or amine with the protecting group to be evaluated using standard literature procedures. For example, for MMB/PMB protection, react benzyl alcohol with this compound in the presence of sodium hydride in anhydrous DMF.
-
Purify the protected substrate by column chromatography to ensure high purity.
-
-
Stability Assay:
-
Prepare separate solutions of the protected substrate in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
To each solution, add the reagent for the condition to be tested (e.g., 20% trifluoroacetic acid for acidic stability, 20% piperidine for basic stability, or 1.1 equivalents of DDQ for oxidative stability).
-
Stir the reactions at room temperature.
-
-
Time-Course Analysis:
-
At various time points (e.g., 30 min, 1h, 2h, 4h, 24h), withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by neutralizing with saturated NaHCO₃ for the acidic condition).
-
Analyze the aliquot by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the ratio of the remaining protected substrate to the deprotected product.
-
-
Data Interpretation:
-
Calculate the percentage of the protecting group remaining at each time point to generate a stability profile.
-
Protocol 2: General Procedure for Benchmarking Deprotection Efficiency
This protocol is designed to compare the yield and reaction time for the removal of different protecting groups under their optimal cleavage conditions.
-
Substrate Preparation:
-
Prepare a series of model substrates, each protected with one of the protecting groups being compared (e.g., MMB-protected benzyl alcohol, TBDMS-protected benzyl alcohol, etc.).
-
-
Deprotection Reaction:
-
Subject each protected substrate to its respective standard deprotection conditions in parallel.
-
MMB/PMB: 1.1 eq. DDQ in CH₂Cl₂/H₂O (18:1) at room temperature.
-
TBDMS: 1.1 eq. TBAF in THF at room temperature.
-
Boc: 50% TFA in CH₂Cl₂ at room temperature.
-
Fmoc: 20% piperidine in DMF at room temperature.
-
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of each reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, perform an appropriate aqueous work-up to isolate the crude product.
-
-
Yield and Purity Analysis:
-
Purify the deprotected product by column chromatography.
-
Calculate the isolated yield for each deprotection reaction.
-
Assess the purity of the final product by HPLC and NMR spectroscopy.
-
Visualizing Experimental Workflows and Logical Relationships
General Experimental Workflow for Benchmarking Protecting Group Stability
Caption: A general workflow for assessing the stability of a protecting group.
Logical Diagram of Orthogonal Deprotection Strategies
Caption: Orthogonality of MMB, Boc, and Fmoc protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis | Semantic Scholar [semanticscholar.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methoxy-3-methylbenzyl Chloride for Laboratory Professionals
In the fast-paced environment of research and development, the imperative of laboratory safety and responsible chemical waste management cannot be overstated. This guide provides an in-depth, procedural framework for the proper disposal of 4-Methoxy-3-methylbenzyl chloride, a halogenated organic compound frequently utilized in organic synthesis. Due to its hazardous properties, including being a lachrymator and its potential for reactivity, strict adherence to these disposal protocols is essential for the protection of laboratory personnel and the preservation of our environment.[1][2] This document is designed to be a trusted resource, offering clarity and actionable steps to navigate the complexities of chemical waste disposal.
I. Understanding the Hazard Profile of this compound
A thorough understanding of the chemical's properties is foundational to its safe handling and disposal. This compound is a combustible, colorless to light yellow liquid with a boiling point of approximately 143°C at 25mm Hg.[3][4][5] Its primary hazards stem from its classification as a corrosive substance that can cause severe skin burns and eye damage.[6][7][8] Inhalation of its vapors can lead to respiratory irritation.[9]
| Property | Data | Source(s) |
| CAS Number | 60736-71-2 | [3][4][10] |
| Molecular Formula | C9H11ClO | [10] |
| Molecular Weight | 170.64 g/mol | [4][10] |
| Density | 1.11 g/cm³ | [3][4][5] |
| Storage Temperature | 2-8°C | [3][4] |
II. The Core Directive: Disposal via Chemical Neutralization
The most prudent and scientifically sound method for the laboratory-scale disposal of this compound is through chemical neutralization. This process transforms the reactive benzyl chloride into a less hazardous benzyl alcohol through hydrolysis in a basic solution.[11] This approach mitigates the immediate hazards before the waste is transferred to a certified disposal facility.
-
Preparation and Personal Protective Equipment (PPE): All operations must be conducted within a certified chemical fume hood. Essential PPE includes chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles or a full-face shield.[1]
-
Preparation of Neutralizing Solution: Prepare a 5-10% aqueous solution of a weak base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[12] These bases are effective for hydrolysis without promoting violent reactions.[11]
-
Controlled Addition: Slowly and with constant stirring, add the this compound to the neutralizing solution. It is crucial to avoid adding the solution to the chemical to prevent an uncontrolled reaction. A volume ratio of at least 1:3 of the chloride to the basic solution is recommended.
-
Reaction and Monitoring: Allow the mixture to stir at ambient temperature for a minimum of two hours to ensure the completion of the hydrolysis reaction. The pH of the solution should be monitored periodically to ensure it remains basic (pH > 7).
-
Waste Segregation and Collection: Upon completion of the neutralization, the resulting mixture is to be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[13][14][15] Do not mix with non-halogenated waste streams, as this can increase disposal costs and complexity.[15][16] The container must be kept closed except when adding waste.[14][15]
III. Visualizing the Disposal Workflow
To ensure clarity and procedural accuracy, the following diagram outlines the critical steps in the safe disposal of this compound.
Caption: A step-by-step workflow for the safe disposal of this compound.
IV. Emergency Procedures: Spill Management
In the event of a spill, a swift and organized response is critical to mitigate potential harm.
-
Evacuate and Alert: Immediately notify all personnel in the vicinity and evacuate the immediate area.[1][9]
-
Control and Ventilate: Restrict access to the spill area. Ensure adequate ventilation, preferably within a chemical fume hood.[1]
-
Containment and Absorption: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[1][17] Do not use combustible materials like paper towels.
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.[1][17]
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.[18]
V. Final Disposal Considerations: Incineration
While chemical neutralization is the primary step for laboratory-scale waste, the ultimate disposal of the collected hazardous waste is typically achieved through high-temperature incineration by a licensed waste management facility.[9][19] This method ensures the complete destruction of the organic compounds. It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal.[1][20]
VI. References
-
New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Benzyl-Chloride - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025-08-14). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023-09-03). How should i dispose of Benzyl chloride waste?. Retrieved from --INVALID-LINK--
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 60736-71-2). Retrieved from --INVALID-LINK--
-
Sciencemadness Wiki. (2021-11-07). Benzyl chloride. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025-09-25). This compound | 60736-71-2. Retrieved from --INVALID-LINK--
-
CDC Stacks. (n.d.). BENZYL CHLORIDE. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS#: 60736-71-2. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). This compound 60736-71-2 wiki. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). hazardous waste segregation. Retrieved from --INVALID-LINK--
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 4-Methyloxybenzyl chloride | C8H9ClO | CID 69993 - PubChem. Retrieved from --INVALID-LINK--
-
Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from --INVALID-LINK--
-
AHH Chemical. (2024-07-15). This compound. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (n.d.). 4-Methoxybenzyl chloride. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 4-Methoxybenzyl chloride. Retrieved from --INVALID-LINK--
-
Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Methoxybenzyl chloride. Retrieved from --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. (2025-10-16). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). Benzyl-Chloride - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from --INVALID-LINK--
-
SafeRack. (n.d.). Benzyl Chloride. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). purification strategies for removing benzyl chloride from reaction mixtures. Retrieved from --INVALID-LINK--
-
U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from --INVALID-LINK--
References
- 1. nj.gov [nj.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | 60736-71-2 [chemicalbook.com]
- 4. This compound CAS#: 60736-71-2 [m.chemicalbook.com]
- 5. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 6. 4-Methyloxybenzyl chloride | C8H9ClO | CID 69993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. westliberty.edu [westliberty.edu]
- 10. Page loading... [wap.guidechem.com]
- 11. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 12. benchchem.com [benchchem.com]
- 13. bucknell.edu [bucknell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. researchgate.net [researchgate.net]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 20. epa.gov [epa.gov]
Personal protective equipment for handling 4-Methoxy-3-methylbenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-Methoxy-3-methylbenzyl chloride (CAS RN: 824-94-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this corrosive and lachrymatory chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause severe skin burns and serious eye damage. It is also a lachrymator, meaning it can cause tearing. Inhalation of its vapors or mists may lead to severe irritation of the respiratory tract and potentially cause pulmonary edema, a medical emergency.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage and irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. | To prevent skin contact, which can result in severe chemical burns.[2][3][4] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To avoid inhalation of corrosive and lachrymatory vapors.[1][2] |
Safe Handling and Operational Plan
Strict adherence to the following operational procedures is mandatory to ensure safety.
2.1. Preparation and Handling
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood.[2]
-
Avoid Incompatibilities: Keep the chemical away from incompatible materials such as moisture, bases, alcohols, amines, metals, and strong oxidizing agents.[2][4]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.[1][2]
-
Container Integrity: Keep containers securely sealed when not in use and protect them from physical damage.[1][2]
2.2. Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the affected area with large amounts of water and remove all contaminated clothing. Continue rinsing for at least 15 minutes. Seek medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4] |
3.1. Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[2] Do not use combustible materials.
-
Neutralize: For small spills, cautiously neutralize with a suitable agent like soda ash or sodium bicarbonate.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Disposal must be in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
-
Treatment: Treatment may involve neutralization followed by incineration in a licensed facility.[2] Decontaminate empty containers with a 5% aqueous sodium hydroxide solution before disposal.[2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
